Fmoc-N-Me-Aib-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-20(2,18(22)23)21(3)19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,12H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPNKXXPYGPHJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399913 | |
| Record name | Fmoc-N-Me-Aib-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400779-65-9 | |
| Record name | Fmoc-N-Me-Aib-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Fmoc-N-Me-Aib-OH
Overcoming Steric Barriers in Peptidomimetic Design
Executive Summary
Fmoc-N-Me-Aib-OH (Fmoc-N,2-dimethylalanine) represents a pinnacle of steric complexity in solid-phase peptide synthesis (SPPS). Combining the gem-dimethyl effect of Aib (Aminoisobutyric acid) with N-methylation, this residue offers exceptional proteolytic stability and strong helical propensity. However, these same properties render it notoriously difficult to incorporate into peptide chains. This guide provides a scientifically grounded, self-validating protocol for handling this residue, moving beyond standard operating procedures to address the specific kinetic and thermodynamic barriers imposed by its structure.
Part 1: Chemical & Physical Profile
The dual steric hindrance of this compound distinguishes it from standard amino acids. The gem-dimethyl group restricts rotation around the
Table 1: Core Chemical Specifications
| Property | Specification |
| Chemical Name | This compound (Fmoc-N,2-dimethylalanine) |
| CAS Number | 400779-65-9 |
| Molecular Formula | |
| Molecular Weight | 339.39 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, NMP, PolarClean |
| Storage | +2°C to +8°C (Desiccated) |
| Structural Feature |
Part 2: The Steric Challenge & Mechanistic Insights
To successfully couple this residue, one must understand the "Steric Wall."
-
Coupling TO the Resin (Incorporation): When coupling this compound to a growing chain, the activated carboxyl group is shielded by the two methyl groups on the
-carbon. This reduces the electrophilicity of the carbonyl carbon and physically blocks the approach of the incoming amine. -
Coupling FROM the Residue (Elongation): This is the critical failure point. Once Fmoc-N-Me-Aib is deprotected, the resulting amine is secondary (N-methylated) and buried within the electron cloud of the gem-dimethyl group. Standard reagents (HBTU/DIC) often fail to drive this reaction to completion, leading to deletion sequences.
Diagram 1: The High-Energy Coupling Workflow
The following decision tree illustrates the optimized logic for handling this compound compared to standard residues.
Caption: Decision logic for overcoming the energy barrier of N-Me-Aib coupling events.
Part 3: Optimized Experimental Protocols
A. Coupling this compound to the Peptide Chain
Goal: Attach the hindered carboxyl of N-Me-Aib to the free amine of the peptide.
-
Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU . These generate the highly reactive At-ester or Oxyma-ester, which are smaller and more reactive than the Bt-esters formed by HBTU.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Stoichiometry: 5 equivalents of AA : 5 eq Coupling Reagent : 10 eq Base.
-
Conditions:
-
Microwave: 75°C for 10 minutes (Power: 30-50W).
-
Manual/Room Temp: Double coupling is mandatory. 2 x 2 hours.
-
B. Elongation: Coupling the Next Amino Acid (The "Impossible" Step)
Goal: Attach an amino acid to the N-Me-Aib secondary amine.
This step requires the most aggressive conditions in peptide chemistry.
-
Reagent Selection: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is preferred here. Phosphonium salts often drive difficult couplings better than uronium salts for secondary amines. Alternatively, use HATU .[1][2]
-
Microwave Assistance: Essential. Set temperature to 75°C - 90°C for 15–20 minutes.
-
Note: If the incoming amino acid is Cys or His, limit temperature to 50°C to prevent racemization, but extend time to 30-45 minutes.
-
-
Solvent: Use NMP (N-Methyl-2-pyrrolidone) instead of DMF if possible, as it improves swelling and reaction kinetics for aggregated sequences.
C. Deprotection
Fmoc removal from N-Me-Aib is slower than usual.
-
Protocol: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation if Asp is present).
-
Cycles: Perform two deprotection cycles: 1 x 5 min, 1 x 15 min.
Part 4: Trustworthiness & Validation (Self-Validating Systems)
A common error is relying on the Kaiser Test (Ninhydrin) for N-Me-Aib. The Kaiser test will result in a FALSE NEGATIVE because it only detects primary amines.
Mandatory Validation Protocol:
-
Micro-Cleavage (Gold Standard):
-
Take ~2-5 mg of resin.
-
Treat with 100 µL TFA/TIS/H2O (95:2.5:2.5) for 15 minutes.
-
Precipitate in ether, dissolve in MeCN/H2O, and inject into LC-MS .
-
Why: This definitively confirms the mass. Steric hindrance can cause "incomplete coupling" that colorimetric tests miss.
-
References
-
CEM Corporation. Microwave Synthesis of Hindered Peptides (Aib/N-Me). [Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. [Link]
Sources
Fmoc-N-Me-Aib-OH CAS number 400779-65-9
An In-Depth Technical Guide to Fmoc-N-Me-Aib-OH (CAS: 400779-65-9) for Advanced Peptide Synthesis
Executive Summary
This compound, or N-α-Fmoc-N-methyl-α-aminoisobutyric acid, is a highly specialized amino acid derivative pivotal in modern peptide-based drug development. Its unique structure, featuring both N-methylation and gem-dimethyl substitution on the α-carbon, introduces extreme steric hindrance. While this presents significant synthetic challenges, it offers unparalleled advantages in peptide design. Incorporating this residue confers exceptional proteolytic stability, enhances cell permeability, and rigidly constrains peptide backbone conformation. This guide provides senior researchers and drug development professionals with a comprehensive technical overview, from the strategic rationale for its use to detailed, field-proven protocols for its successful incorporation into complex peptide sequences. We will delve into the causality behind experimental choices, troubleshooting common hurdles, and the analytical validation of final products, ensuring a foundation of scientific integrity and practical applicability.
The Strategic Value of N-Methylation and Steric Hindrance in Peptide Drug Design
The therapeutic potential of many native peptides is hampered by poor metabolic stability and low bioavailability.[1] The peptide backbone is susceptible to cleavage by endogenous proteases, leading to a short in-vivo half-life.[1][2] Chemical modifications are therefore essential to transform bioactive peptides into viable drug candidates.[3]
The incorporation of this compound is a high-impact strategy that addresses these limitations through two distinct structural features:
-
N-Methylation: The addition of a methyl group to the amide nitrogen atom of the peptide backbone is a critical modification that significantly enhances druggability.[3] This simple substitution sterically shields the adjacent peptide bond, rendering it highly resistant to enzymatic degradation by proteases.[2][4] This modification can also disrupt interchain hydrogen bonding, which may improve the solubility of hydrophobic peptides and enhance intestinal permeability.[1][2]
-
α,α-Disubstitution (Aib residue): The α-aminoisobutyric acid (Aib) scaffold, with its two methyl groups on the α-carbon, introduces severe conformational constraints.[5][6] This steric bulk favors the adoption of stable helical secondary structures (such as 3₁₀- and α-helices), reducing the entropic penalty upon receptor binding and potentially increasing affinity and selectivity.[6]
The combination of these two features in this compound creates a uniquely powerful building block for designing peptidomimetics with superior stability, controlled conformation, and improved pharmacokinetic profiles.[4][7]
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective handling, storage, and application in synthesis.
| Property | Value | References |
| CAS Number | 400779-65-9 | [8][9] |
| Synonyms | N-Fmoc-α-(methylamino)isobutyric acid; Fmoc-N,2-dimethylalanine | [9][10] |
| Molecular Formula | C₂₀H₂₁NO₄ | [9][10] |
| Molecular Weight | 339.39 g/mol | [9][10][11] |
| Appearance | Solid; White to off-white powder | |
| Purity | ≥96.0% (HPLC) | [11] |
| Solubility | Soluble in DMF, DMSO, NMP, Dichloromethane | [6] |
| Storage Conditions | 2-8°C | [11] |
Synthesis and Purification Overview
While typically purchased from specialized suppliers, understanding the synthesis of this compound provides insight into potential impurities. A common laboratory-scale approach utilizes a solid-phase method where a 2-chlorotrityl chloride (2-CTC) resin serves as a temporary protecting group for the carboxylic acid.[12][13] The synthesis broadly follows the Biron-Kessler method, which involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), rendering the remaining NH group acidic and amenable to methylation using reagents like methyl iodide or dimethyl sulfate.[13]
Purification of the final product is critical, as residual reagents or side-products can interfere with peptide synthesis. Recrystallization from solvents like toluene is a common method to achieve high purity.[14] Researchers should be aware that even trace amounts of impurities like acetic acid in Fmoc-amino acids can lead to significant chain termination (capping) during SPPS.[15]
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound is one of the most challenging operations in standard Fmoc-SPPS. The extreme steric hindrance from the combination of the N-methyl group and the two α-methyl groups makes peptide bond formation exceptionally difficult.[16]
Figure 1. Logical diagram of challenges and solutions for N-Me-Aib coupling.
Comparative Analysis of Recommended Coupling Reagents
Standard coupling reagents are often insufficient for driving the acylation of the N-Me-Aib residue to completion.[17] The use of highly potent uronium/aminium or phosphonium salt-based reagents is mandatory.
| Coupling Reagent | Relative Reactivity | Recommended Use | Key Advantages | Potential Drawbacks |
| HATU / HCTU | Very High | First-line choice for difficult N-methylated couplings. | High efficiency and fast kinetics effectively overcome steric hindrance.[18][19] | High cost. Can cause guanidinylation of the N-terminal amine if excess reagent and extended pre-activation times are used.[17][19] |
| PyAOP / PyBOP | Very High | Excellent alternative to HATU, particularly for N-methylated residues. | Highly effective phosphonium-based reagents that promote difficult couplings.[18] | Byproducts can be more difficult to wash away than those from uronium salts. |
| COMU | Very High | A third-generation uronium salt with reactivity comparable to HATU. | Offers a safer alternative as it does not release benzotriazole-based byproducts upon activation.[18] | Relatively newer and may not be as widely stocked. |
| DIC / Oxyma Pure | Moderate-High | Can be effective, especially with microwave assistance, but may require longer reaction times or double coupling. | Cost-effective and generates soluble urea byproduct. Minimizes racemization when used without a base in pre-activation.[20] | Generally less potent than HATU or PyAOP for extremely hindered couplings.[5][21] |
Detailed Experimental Protocol: this compound Incorporation
This protocol assumes a 0.1 mmol scale synthesis on a suitable solid support (e.g., Rink Amide resin). All steps are performed at room temperature unless otherwise specified.
Materials:
-
Peptide-resin with free N-terminal amine (0.1 mmol)
-
This compound (5 eq, 0.5 mmol, 169.7 mg)
-
HATU (4.9 eq, 0.49 mmol, 186.3 mg)
-
N,N-Diisopropylethylamine (DIPEA) (10 eq, 1.0 mmol, 174 µL)
-
Peptide synthesis grade DMF
-
20% (v/v) Piperidine in DMF
-
Bromophenol Blue (BPB) test solution
Workflow:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for at least 30 minutes in a suitable reaction vessel.[22]
-
If starting a new synthesis, ensure the first amino acid is properly loaded onto the resin.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, drain, and add a fresh solution of 20% piperidine in DMF.[23]
-
Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[21]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[22]
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (5 eq) and HATU (4.9 eq) in DMF (approx. 2 mL).
-
Just before adding to the resin (≤ 1 minute pre-activation), add DIPEA (10 eq) to the solution and vortex briefly.[17][18] The goal is to form the reactive O-acylisourea intermediate while minimizing base-catalyzed side reactions.
-
-
Coupling Reaction:
-
Drain the DMF from the deprotected peptide-resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the reaction mixture for a minimum of 2 hours. For particularly difficult sequences, this time can be extended or microwave-assisted SPPS can be employed to drive the reaction to completion.[5][17]
-
-
Monitoring Coupling Completion (Critical Step):
-
The standard ninhydrin (Kaiser) test will yield a false negative, as it only reacts with primary amines. The Bromophenol Blue (BPB) test is mandatory for detecting unreacted secondary amines.[17]
-
Procedure: Withdraw a small sample of resin beads (1-2 mg), wash them thoroughly with DMF, and place them in a small test tube. Add 1-2 drops of the BPB solution.
-
Interpretation:
-
-
Recoupling (If Necessary):
-
If the BPB test is positive (blue), drain the reaction vessel and wash the resin with DMF.
-
Repeat steps 3 and 4 (a "double coupling") with a fresh solution of activated this compound.[18] This is frequently required for quantitative coupling.
-
-
Washing:
-
Once the BPB test confirms completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
Figure 2. SPPS workflow for the incorporation of this compound.
Cleavage and Final Deprotection
Once the synthesis is complete, the peptide must be cleaved from the solid support and side-chain protecting groups must be removed.
-
Cleavage Cocktail: A standard cleavage cocktail, such as Reagent K or Reagent B, is typically effective. A common formulation is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS).[24] TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Procedure: The dried peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature.[24][25]
-
Work-up: Following cleavage, the TFA solution is filtered to remove the resin, concentrated, and the crude peptide is precipitated by adding it to cold diethyl ether.[24][25]
-
Potential Side Reactions: In rare cases involving highly sterically hindered sequences, unexpected amide bond cleavage has been observed during final acidolytic deprotection.[26] Analysis of the crude product by mass spectrometry is crucial to identify any such fragments.
Analytical Characterization
Post-synthesis, the purity and identity of the peptide must be rigorously confirmed.
-
Reverse-Phase HPLC (RP-HPLC): This is the primary tool for assessing the purity of the crude peptide and for subsequent purification. The hydrophobicity of the this compound residue will influence the peptide's retention time.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the final peptide, verifying the successful incorporation of the N-Me-Aib residue (mass addition of 99.068 Da per residue). This is also the primary method for identifying deletion sequences that result from incomplete coupling.
-
NMR Spectroscopy: For detailed structural analysis, ¹H NMR can confirm the presence of the N-methyl group (a singlet typically around 2.7-3.2 ppm) and the two α-methyl groups (two singlets in the 1.3-1.6 ppm range).
Conclusion
This compound is a formidable yet invaluable tool in the arsenal of the medicinal chemist. Its use is a deliberate strategic choice to engineer peptides with enhanced stability and defined conformations, directly addressing the core challenges of peptide drug development. Success hinges on acknowledging the profound steric challenge it presents and countering it with a robust synthetic strategy. This involves the mandatory use of high-potency coupling reagents like HATU, vigilant monitoring with the appropriate non-ninhydrin-based tests, and a willingness to perform double-coupling cycles. By implementing the rigorous protocols and understanding the chemical principles outlined in this guide, researchers can confidently leverage the power of this compound to create next-generation peptide therapeutics with superior pharmacological properties.
References
-
Aapptec Peptides. (n.d.). N-Methyl Amino Acids Archives. Aapptec. Retrieved from [Link]
-
Santagada, V., Perissutti, E., & Caliendo, G. (2003). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
- Antonenko, V. V., et al. (1993). Unusual peptide bond cleavage reactions during acidolytic deprotection reactions. Journal of the American Chemical Society.
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. Retrieved from [Link]
-
Sagare, S., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. Retrieved from [Link]
-
Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Retrieved from [Link]
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Nowick Laboratory. (2020).
-
Guryanov, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
-
Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Efficacy of Coupling Agents for Fmoc-N-Me-Glu(OtBu)-OH.
- Merck Millipore. (n.d.).
-
Guryanov, I., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. PMC. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tides.wuxiapptec.com [tides.wuxiapptec.com]
- 9. This compound | CAS 400779-65-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 10. advancedchemtech.com [advancedchemtech.com]
- 11. This compound ≥96.0% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ajpamc.com [ajpamc.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. thieme.de [thieme.de]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. bachem.com [bachem.com]
- 21. researchgate.net [researchgate.net]
- 22. chem.uci.edu [chem.uci.edu]
- 23. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 24. peptide.com [peptide.com]
- 25. scribd.com [scribd.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Monograph: Fmoc-N-Me-Aib-OH
Engineering Steric Constraints in Peptidomimetics
Executive Summary
Fmoc-N-Me-Aib-OH (N-α-Fmoc-N-α-methyl-α-aminoisobutyric acid) represents a pinnacle of steric complexity in solid-phase peptide synthesis (SPPS).[1] While its molecular weight is a fixed constant, its utility lies in its ability to freeze peptide conformations and resist proteolytic degradation.[1] This guide moves beyond basic physicochemical data to address the significant synthetic challenges posed by this bulky residue, providing researchers with validated protocols for coupling and analysis.[1]
Part 1: Physicochemical Profile
The Core Data
Before integrating this residue into a sequence, accurate stoichiometry is required.[1] The molecular weight provided here is calculated based on standard atomic weights and verified against commercial standards.
| Property | Value | Notes |
| Chemical Name | This compound | N-Fmoc-N,2-dimethylalanine |
| Molecular Formula | ||
| Molecular Weight | 339.39 g/mol | Average mass for stoichiometry |
| Exact Mass | 339.1471 | Monoisotopic mass for MS deconvolution |
| CAS Number | 400779-65-9 | Primary identifier |
| Solubility | DMF, NMP, DCM | Insoluble in water/ether |
| Purity Standard | Critical to avoid deletion sequences |
Stoichiometric Calculation Verification:
Part 2: Structural Significance & Applications
Why use such a difficult residue?
The inclusion of this compound serves two primary pharmacological functions, both driven by its extreme steric hindrance.
-
Conformational Locking (The "Thorpe-Ingold" Effect):
-
Aib Effect: The gem-dimethyl group at the
-carbon restricts rotation around and angles, strongly promoting helical ( -helix or -helix) structures.[1] -
N-Methylation: The addition of the methyl group on the nitrogen removes the hydrogen bond donor capability and introduces further steric clash, forcing the peptide backbone into specific turn geometries (often
-turns) that can mimic bioactive loops of proteins.[1]
-
-
Metabolic Shielding:
Part 3: The Synthetic Challenge (The "Difficult Sequence")
The Mechanism of Failure
Synthesizing peptides with this compound is non-trivial.[1] Standard protocols (e.g., HBTU/DIPEA, room temperature) often result in <10% coupling efficiency .[1]
-
Steric Wall: The incoming amino acid faces a nucleophile (the amine on the resin) that is shielded by the gem-dimethyl group of the previous Aib.[1] If the incoming residue is also N-methylated (or Aib), the reaction site is effectively buried.[1]
-
Nucleophilicity: The N-methyl group on the resin-bound amine increases electron density (inductive effect) but drastically reduces accessibility.[1]
Validated Coupling Protocol (Microwave Assisted)
Standard room temperature coupling is not recommended for this residue.[1]
Reagents of Choice:
-
Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU.[1] Avoid HBTU/TBTU due to lower reactivity.[1]
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to prevent racemization of the preceding residue (though Aib itself is achiral).[1]
Step-by-Step Methodology:
-
Resin Swelling: DCM (20 min) followed by DMF (3 x 2 min).
-
Deprotection: 20% Piperidine/DMF with 0.1M Oxyma Pure (to suppress aspartimide formation if Asp is present).[1]
-
Activation (Pre-mix):
-
Coupling (Microwave):
-
Temp: 75°C.
-
Time: 10 minutes.
-
Power: 30W (variable).
-
-
Double Coupling: Drain and repeat steps 3-4. This is mandatory for N-Me-Aib.
-
Capping: Acetic anhydride/Pyridine (to terminate unreacted chains and simplify purification).
Part 4: Visualization of Synthetic Logic
The following diagram illustrates the decision logic for coupling sterically hindered residues like this compound.
Figure 1: Decision matrix for coupling this compound. Note the requirement for the Chloranil test, as the Kaiser test is ineffective for secondary amines (N-methylated residues).
Part 5: Quality Control & Analysis
Verifying the Molecule
Once synthesized, verifying the incorporation of N-Me-Aib is critical, as "deletion sequences" (where the difficult coupling failed) are common impurities.[1]
-
HPLC Profile:
-
Mass Spectrometry (ESI-MS):
-
Colorimetric Monitoring:
References
-
Sigma-Aldrich. (2024).[1] this compound Product Specification & COA. Retrieved from [1]
-
CEM Corporation. (2020).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Retrieved from [1]
-
PubChem. (2024).[1][2] Compound Summary: this compound.[1][3][4] National Library of Medicine.[1] Retrieved from [1]
-
Di Gioia, M. L., et al. (2016).[1][5] N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry. Retrieved from
-
Gyros Protein Technologies. (2021).[1] Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [1]
Sources
- 1. N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine | C19H19NO4 | CID 2756096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fmoc-Ile-Aib-OH | C25H30N2O5 | CID 165814002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of Fmoc-N-Me-Aib-OH solid
An In-Depth Technical Guide to the Physical Properties of Solid Fmoc-N-Me-Aib-OH
Introduction
(9-fluorenylmethoxycarbonyl)-N-methyl-α-aminoisobutyric acid, commonly abbreviated as this compound, is a cornerstone building block for chemists and drug development professionals engaged in solid-phase peptide synthesis (SPPS). The strategic incorporation of the N-methyl and α,α-disubstituted α-aminoisobutyric acid (Aib) moieties imparts unique and highly desirable characteristics to synthetic peptides. N-methylation significantly enhances proteolytic stability by sterically hindering enzymatic cleavage of the adjacent amide bond, while also improving cell permeability and solubility.[1] The gem-dimethyl groups of the Aib residue introduce a strong conformational constraint, promoting the formation of helical or turn structures within the peptide backbone.[2]
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amine. Its lability to weak bases like piperidine, while remaining stable to acids, is the basis of the most widely used orthogonal protection strategy in modern peptide synthesis.[3]
Understanding the physical properties of solid this compound is not merely an academic exercise; it is fundamental to its effective storage, handling, and application. Properties such as solubility, thermal stability, and solid-state structure directly influence reaction kinetics, coupling efficiency, and the purity of the final peptide product. This guide provides a comprehensive examination of these properties and presents the authoritative experimental methodologies used for their characterization, grounded in established scientific principles.
Core Physicochemical Properties
The fundamental identity and quality of this compound are defined by a set of core physicochemical properties. These are typically verified by the manufacturer and should be confirmed upon receipt of the material.
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₁NO₄ | [4][5][6] |
| Molecular Weight | 339.39 g/mol | [4][5][6][7] |
| CAS Number | 400779-65-9 | [4][5][6][7] |
| Appearance | Solid; typically a white to off-white powder | [2][4][7] |
| Purity | ≥96.0% (by HPLC) | [4][7] |
| Synonyms | N-Fmoc-α-(methylamino)isobutyric acid, Fmoc-N,2-dimethylalanine | [5][6][7] |
| Recommended Storage | 2-8°C | [4][7] |
Thermal Analysis via Differential Scanning Calorimetry (DSC)
Causality and Application
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] For a crystalline solid like this compound, DSC is indispensable for determining its melting point (Tₘ), which is a sharp, well-defined endothermic event. The Tₘ is a critical indicator of purity; impurities typically depress and broaden the melting range. Furthermore, DSC can reveal other thermal events such as phase transitions, decomposition, and the heat of fusion (ΔHfus), providing a complete profile of the material's thermal stability.[9][10]
Experimental Protocol (Powder XRD)
-
Sample Preparation: Gently grind a small amount (approx. 50-100 mg) of the solid this compound into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented, a requirement for accurate powder diffraction data.
-
Sample Mounting: Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's reference plane.
-
Instrument Setup: Place the holder in the diffractometer. Configure the instrument with a standard X-ray source (e.g., Cu Kα radiation) and set the detector parameters.
-
Data Acquisition: Perform a scan over a relevant angular range (e.g., 2θ from 5° to 50°), with a step size and counting time sufficient to obtain good signal-to-noise statistics.
-
Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle 2θ. The pattern is analyzed to determine the positions and intensities of the diffraction peaks. This pattern is a unique fingerprint of the crystalline phase.
Expected Results
A crystalline sample of this compound will produce a powder XRD pattern with a series of sharp, well-defined peaks at specific 2θ angles. An amorphous sample, by contrast, would show only one or two very broad humps. The pattern can be used for quality control to confirm batch-to-batch consistency and to identify any potential polymorphic forms.
Spectroscopic Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality and Application: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations (stretching, bending). [11]Because different functional groups vibrate at characteristic frequencies, an FTIR spectrum provides a rapid, non-destructive chemical fingerprint of the molecule. For this compound, FTIR is used to quickly verify the presence of its key structural components: the carboxylic acid, the urethane (carbamate) linkage, the N-methyl group, and the aromatic fluorenyl system. [12][13]
Experimental Protocol (ATR-FTIR):
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step to subtract the absorbance of air (CO₂, H₂O) from the final sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to expected values.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic (Fmoc) |
| 2980-2850 | C-H stretch | Aliphatic (Aib, Me) |
| ~1740 | C=O stretch | Urethane (Fmoc) |
| ~1700 | C=O stretch | Carboxylic Acid |
| 1600-1450 | C=C stretch | Aromatic (Fmoc) |
| ~1250 | C-O stretch | Carboxylic Acid / Urethane |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality and Application: NMR spectroscopy is the most powerful tool for unambiguous molecular structure elucidation in solution. [14]It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule. For this compound, NMR is the gold standard for confirming its identity and assessing its purity beyond any doubt. [15]
Sources
- 1. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. This compound = 96.0 400779-65-9 [sigmaaldrich.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential scanning calorimetric study of the interactions of some stabilizing amino acids and oligopeptides with hen egg white lysozyme - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Experimental characterization and simulation of amino acid and peptide interactions with inorganic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Fmoc-N-Me-Aib-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
(9H-fluoren-9-yl)methoxycarbonyl-N-methyl-α-aminoisobutyric acid (Fmoc-N-Me-Aib-OH) is a crucial building block in peptide synthesis, particularly for the incorporation of sterically hindered, N-methylated amino acid residues. This modification is of significant interest in medicinal chemistry as it can enhance peptide stability against enzymatic degradation, improve cell permeability, and modulate conformation. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation of the resulting peptides. This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, supported by comparative data from analogous compounds. It further outlines a comprehensive, field-proven protocol for the acquisition of high-quality NMR spectra for this and similar molecules.
Introduction: The Structural Significance of this compound
This compound combines three key structural motifs that influence its NMR signature:
-
The Fmoc Group: A bulky, aromatic protecting group essential for solid-phase peptide synthesis. Its protons and carbons exhibit characteristic signals in distinct regions of the NMR spectrum.
-
The N-Methyl Group: This modification on the amino acid's nitrogen atom removes the amide proton, leading to the absence of a corresponding signal in the ¹H NMR spectrum. The methyl protons themselves introduce a new singlet.
-
The α-Aminoisobutyric Acid (Aib) Residue: An achiral, α,α-disubstituted amino acid known for inducing helical conformations in peptides. The geminal dimethyl groups are magnetically equivalent and give rise to a single, intense singlet in the ¹H NMR spectrum.
The unique combination of these features results in a distinct NMR fingerprint that, once understood, can be a powerful tool for chemists.
Predicted ¹H and ¹³C NMR Spectral Data
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be relatively simple and well-resolved. The key signals are anticipated in the following regions:
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Fmoc-H (aromatic) | 7.20 - 7.80 | Multiplet | 8H | The eight protons of the fluorenyl group will appear as a complex multiplet in the aromatic region. |
| Fmoc-CH | ~4.20 | Triplet | 1H | The methine proton of the Fmoc group. |
| Fmoc-CH₂ | ~4.40 | Doublet | 2H | The methylene protons of the Fmoc group, adjacent to the methine proton. |
| N-CH₃ | ~2.80 - 3.20 | Singlet | 3H | The N-methyl group protons. This signal is a key indicator of successful N-methylation. |
| Aib-(CH₃)₂ | ~1.50 | Singlet | 6H | The six equivalent protons of the two methyl groups of the Aib residue. |
| COOH | > 10.0 | Broad Singlet | 1H | The carboxylic acid proton, which may be broad and its chemical shift is highly dependent on solvent and concentration. |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide valuable information on the carbon skeleton.
| Assignment | Predicted δ (ppm) | Notes |
| COOH | ~175 - 180 | The carboxylic acid carbonyl carbon. |
| C =O (Fmoc) | ~156 | The urethane carbonyl carbon of the Fmoc group. |
| Fmoc-C (aromatic) | ~120 - 145 | Multiple signals corresponding to the aromatic carbons of the fluorenyl group. |
| Fmoc-CH | ~47 | The methine carbon of the Fmoc group. |
| Fmoc-CH₂ | ~67 | The methylene carbon of the Fmoc group. |
| Aib-Cα | ~58 | The quaternary α-carbon of the Aib residue. |
| N-CH₃ | ~35 - 40 | The N-methyl carbon. |
| Aib-(C H₃)₂ | ~25 | The two equivalent methyl carbons of the Aib residue. |
Comparative NMR Data of Analogous Compounds
To substantiate the predicted chemical shifts, it is instructive to examine the experimental NMR data of structurally similar molecules.
¹H NMR Data of N-Me-Aib-OH HCl (in D₂O)
The hydrochloride salt of the deprotected N-methylated amino acid provides insight into the chemical shifts of the core Aib and N-methyl moieties.
| Assignment | δ (ppm) | Multiplicity |
| N-CH₃ | 2.632 | Singlet |
| Aib-(CH₃)₂ | 1.456 | Singlet |
Data sourced from ChemicalBook, CAS No. 2566-34-9.[1]
¹³C NMR Data of Fmoc-Aib-OH (Computed)
The non-N-methylated analog, Fmoc-Aib-OH, offers a reference for the chemical shifts of the Fmoc group and the Aib backbone. Note that this data is computed and may differ slightly from experimental values.
| Assignment | δ (ppm) |
| COOH | 177.5 |
| C =O (Fmoc) | 155.3 |
| Fmoc-C (aromatic) | 144.1, 141.5, 127.8, 127.2, 125.2, 120.1 |
| Fmoc-CH | 47.4 |
| Fmoc-CH₂ | 67.2 |
| Aib-Cα | 56.7 |
| Aib-(C H₃)₂ | 24.5 |
Data sourced from SpectraBase, computed using a HOSE algorithm.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is critical for accurate structural analysis. The following protocol is recommended for this compound and similar Fmoc-protected amino acids.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice due to its ability to dissolve many organic compounds and its relatively clean spectral window. For compounds with poor solubility in CDCl₃, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer of high-quality deuterated solvents and serves as the internal reference (δ = 0.00 ppm). If not present, a small amount can be added.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
The following parameters are a general guideline for a 400 MHz or 500 MHz NMR spectrometer.
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of -10 to 220 ppm is appropriate to capture all carbon signals.
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Visualizing the Molecular Structure and NMR Workflow
Molecular Structure of this compound
Caption: Structure of this compound.
Experimental Workflow for NMR Analysis
Caption: NMR analysis workflow.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are characterized by a set of predictable and well-defined signals corresponding to the Fmoc protecting group, the N-methyl group, and the α,α-disubstituted Aib core. By understanding these characteristic chemical shifts and multiplicities, researchers can confidently verify the identity and purity of this important synthetic building block. The provided experimental protocol offers a robust framework for obtaining high-resolution NMR data, which is indispensable for quality control in peptide synthesis and for the detailed structural analysis of novel peptide-based therapeutics.
References
-
SpectraBase. Fmoc-Aib-OH - Optional[13C NMR] - Chemical Shifts. [Link]
-
Royal Society of Chemistry. H NMR spectra were recorded at 300 and 400 MHz. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]
Sources
The Steric Storm: A Technical Guide to Fmoc-N-Me-Aib-OH in SPPS
Executive Summary: The "Double Whammy" Residue
Fmoc-N-Me-Aib-OH (N-Fmoc-N-methyl-α-aminoisobutyric acid) represents one of the most challenging building blocks in Solid Phase Peptide Synthesis (SPPS).[1] It combines two aggressive steric modifiers:
-
Gem-dimethyl effect (Aib): Two methyl groups at the
-carbon restrict backbone flexibility ( angles), forcing helical conformations ( -helix).[1] -
N-Methylation: Adds steric bulk to the amide bond and removes the hydrogen bond donor, promoting cis-amide bond formation and lowering the nucleophilicity of the amine.
This guide provides a validated, mechanistic approach to coupling to and from this residue, specifically addressing the high failure rates associated with standard HBTU/Fmoc protocols.
Mechanistic Analysis: Why Standard Protocols Fail
To successfully synthesize peptides containing N-Me-Aib, one must understand the molecular geometry preventing reaction.[1]
The Steric Congestion Map
Standard coupling reagents (HBTU, DIC/HOBt) rely on the formation of an active ester. However, the nucleophilic attack required to form the amide bond is physically blocked in N-Me-Aib.
Figure 1: Visualization of the steric congestion. The combination of gem-dimethyl and N-methyl groups creates a hydrophobic shield around the reaction center.
The Kinetic Trap
-
Low Nucleophilicity: The N-methyl group on the resin-bound amine makes it a secondary amine, which is inherently less reactive than a primary amine.[1]
-
Chaotropic Effect: N-methylation disrupts the hydrogen bonding network that typically stabilizes the transition state in standard coupling mechanisms.[1]
Strategic Solutions: Reagents & Conditions
Based on comparative studies (see Table 1), phosphonium salts and specific uronium salts are superior to carbodiimides for this residue.[1]
Table 1: Coupling Reagent Efficiency for N-Me-Aib
| Reagent | Class | Efficiency | Mechanism Note | Recommended Use |
| HATU | Uronium (Aza) | High | 7-aza group utilizes "neighboring group effect" to accelerate coupling.[1] | Standard for difficult couplings.[1][2] |
| COMU | Uronium (Oxyma) | Superior | Safer than HATU; higher solubility; excellent microwave stability.[1] | Gold Standard for N-Me-Aib.[1] |
| PyAOP | Phosphonium | High | Avoids guanidinylation of the hindered secondary amine.[3] | Use if HATU/COMU fails.[1] |
| HBTU/HCTU | Uronium | Low | Lacks the 7-aza boost; often results in deletion sequences.[1] | Avoid. |
| DIC/Oxyma | Carbodiimide | Moderate | Good for preventing racemization, but kinetically too slow for N-Me-Aib.[1] | Only for automated synthesizers lacking HATU/COMU.[1] |
Validated Experimental Protocols
Protocol A: Coupling this compound to the Resin
Scenario: Attaching the difficult residue to the peptide chain.
Reagents: this compound (3 eq), HATU or COMU (2.9 eq), DIEA (6 eq).[1] Solvent: NMP (N-methyl-2-pyrrolidone) is preferred over DMF due to higher polarity and better swelling of aggregated sequences.[1]
-
Activation: Dissolve Amino Acid and HATU/COMU in NMP. Add DIEA. Critical: Pre-activate for exactly 30 seconds. Do not age longer as the active ester can hydrolyze or rearrange.
-
Coupling: Add to resin.
-
Microwave Irradiation: Heat to 75°C for 10 minutes (25-30W constant power).
-
Note: If microwave is unavailable, double couple for 2 hours at room temperature, but expect lower yields.
-
-
Monitoring: Perform a Chloranil Test (see Section 6). The Kaiser test is unreliable for secondary amines.[1][3]
Protocol B: Coupling the Next Residue (The Hardest Step)
Scenario: Coupling an amino acid onto the N-terminal N-Me-Aib. This is the bottleneck. The N-terminal secondary amine is buried.[1]
-
Reagent Switch: Use PyAOP (3 eq) and HOAt (3 eq) with DIEA (6 eq). Phosphonium salts prevent the formation of guanidinium byproducts which can permanently cap the N-terminus.
-
Double Coupling Cycle:
-
Round 1: 75°C for 15 mins (Microwave). Drain.
-
Round 2: 75°C for 15 mins (Microwave). Drain.
-
-
Capping: Acetylate unreacted amines with Ac2O/DIEA/NMP to prevent deletion sequences from propagating.
The Silent Killer: Diketopiperazine (DKP) Formation[4][5][6][7]
When removing the Fmoc group from the residue after N-Me-Aib (i.e., the dipeptide stage), the free amine can attack the C-terminal ester linkage, cleaving the dipeptide from the resin as a cyclic DKP.
Risk Factor: High for N-alkylated residues, especially on Wang resins (ester linkage).[1]
Figure 2: The DKP formation pathway. This side reaction can result in >80% loss of yield if not mitigated.
Anti-DKP Strategy:
-
Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[1] The steric bulk of the trityl linker hinders the back-biting attack.
-
Base Selection: Avoid 20% Piperidine. Use 0.1 M HOBt in 20% Piperidine/DMF . The acidic HOBt suppresses the basicity enough to slow DKP formation without stopping Fmoc removal.
-
Short Cycles: Perform Fmoc removal in short bursts (e.g., 3 x 3 minutes) rather than one long block.
Quality Control & Monitoring
The Chloranil Test (for Secondary Amines)
Since N-Me-Aib presents a secondary amine, the standard Ninhydrin (Kaiser) test will likely yield a false negative (no color change even if free amine is present).[1]
Protocol:
-
Take a few resin beads in a small tube.[1]
-
Add 2 drops of 2% Acetaldehyde in DMF.
-
Add 2 drops of 2% Chloranil in DMF.
-
Wait 5 minutes at room temperature.
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
-
Teixidó, M., et al. (2005).[1] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science. Link
-
CEM Corporation. (n.d.).[1] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Link
-
Bachem. (2024).[1][4] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
Sources
conformational constraints of N-Me-Aib residues in peptides
An In-Depth Technical Guide to the Conformational Constraints of N-Me-Aib Residues in Peptides
Authored by a Senior Application Scientist
Introduction: The Critical Role of Conformational Constraint in Peptide Therapeutics
The therapeutic potential of peptides is often hindered by their inherent flexibility, which can lead to poor metabolic stability and reduced receptor affinity.[1][2] To overcome these limitations, medicinal chemists employ various strategies to introduce conformational constraints, thereby locking the peptide into a bioactive conformation. Among the most powerful tools in this endeavor are non-proteinogenic amino acids, with α-aminoisobutyric acid (Aib) being a notable example.[2][3] Furthermore, N-methylation of the peptide backbone has emerged as a crucial tactic for enhancing proteolytic resistance and modulating conformation.[1][4] This guide provides a comprehensive exploration of the synergistic conformational constraints imposed by the N-methylated α-aminoisobutyric acid (N-Me-Aib) residue, a unique building block that offers profound control over peptide architecture. We will delve into the structural underpinnings of this constraint, the methodologies for its characterization, and its implications for the design of next-generation peptide-based drugs.
The Conformational Landscape of α-Aminoisobutyric Acid (Aib)
The profound impact of α-aminoisobutyric acid (Aib) on peptide conformation stems from the presence of two methyl groups on its α-carbon.[2] This gem-dimethyl substitution introduces significant steric hindrance, which severely restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds.[4][5] Consequently, the allowed regions of the Ramachandran plot for Aib are dramatically reduced compared to proteinogenic amino acids like alanine.[6]
The conformational space for Aib is largely confined to the α-helical and 3(10)-helical regions, making it a potent helix inducer.[7][8] Oligomers of Aib are known to form stable 3(10)-helices.[9] The typical torsion angles for Aib residues are approximately φ = -57° and ψ = -47°.[5] Beyond helices, Aib also demonstrates a strong propensity to promote β-turn conformations, particularly types I and III, when positioned at the corners of a turn.[5] This ability to stabilize well-defined secondary structures has made Aib an invaluable tool in peptide engineering.[2][10]
N-Methylation: A Strategy to Modulate Peptide Conformation and Properties
N-methylation, the substitution of the amide proton with a methyl group, introduces a tertiary amide bond into the peptide backbone. This modification has several profound consequences for the peptide's structure and function.[4] Firstly, the absence of the amide proton eliminates its ability to act as a hydrogen bond donor, which can disrupt or prevent the formation of canonical secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for stability.[11]
Secondly, the steric clash between the N-methyl group and the adjacent Cα substituents lowers the energy barrier for cis-trans isomerization around the peptide bond.[12][13] While the trans conformation is still generally favored, the cis population can be significantly higher than in non-methylated peptides, leading to conformational heterogeneity.[12] This can be both a challenge and an opportunity in drug design, as different isomers may exhibit distinct biological activities.
From a pharmaceutical perspective, N-methylation is a highly effective strategy for increasing a peptide's metabolic stability. The bulky methyl group shields the amide bond from proteolytic cleavage, thereby extending the peptide's half-life in vivo.[1]
The Synergistic Effect of N-Me-Aib: A Highly Constrained Residue
The combination of Cα-dimethylation and N-methylation in the N-Me-Aib residue results in an exceptionally constrained amino acid. The steric hindrance from the gem-dimethyl groups of Aib, compounded by the N-methyl group, further restricts the already limited conformational space.
Computational studies on model peptides such as Ac-Aib-NMe2 have shown that the most stable conformation is helical, with torsional angles in the range of φ, ψ = +/-60°, +/-40°.[5] In a polar environment, this helical conformation can become the only accessible one.[5] The steric bulk of the N-Me-Aib residue makes the formation of extended structures energetically unfavorable.[14]
The Ramachandran plot for N-Me-Aib is therefore expected to be even more restricted than that of Aib, with the allowed regions tightly clustered in the helical domains. This makes N-Me-Aib a powerful tool for nucleating and stabilizing helical structures with high predictability.
Data Presentation: Dihedral Angles of Constrained Residues
| Residue | Typical φ (phi) Angle | Typical ψ (psi) Angle | Predominant Conformation |
| L-Alanine | -80° | +150° (β-sheet), -57°, -47° (α-helix) | α-helix, β-sheet |
| Aib | -57° ± 20° | -47° ± 20° | 3(10)-helix, α-helix |
| Proline | -60° ± 20° | -30° or +145° | Turns, Polyproline helix |
| N-Me-Aib | ±60° | ±40° | Helical |
Note: The values for N-Me-Aib are based on computational studies of model peptides and may vary depending on the local environment within a larger peptide sequence.[5]
Experimental and Computational Analysis of N-Me-Aib Containing Peptides
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of peptides containing N-Me-Aib.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve the synthesized and purified N-Me-Aib containing peptide in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or H2O/D2O mixtures) to a concentration of 1-5 mM.
-
1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and identify the presence of conformational isomers (e.g., multiple sets of signals due to cis/trans isomerization).
-
2D TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a given amino acid spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximities between protons. NOE signals between adjacent residues (e.g., Hα(i) to HN(i+1)) are crucial for sequential assignment. For N-Me-Aib, NOEs involving the N-methyl protons can provide valuable distance restraints. ROESY is often preferred for medium-sized molecules where the NOE can be close to zero.
-
Structure Calculation: The distance restraints obtained from NOESY/ROESY, along with dihedral angle restraints derived from coupling constants (where applicable), are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers consistent with the NMR data.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information in the solid state.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: The purified peptide is screened against a wide range of crystallization conditions (e.g., varying pH, precipitant, temperature) to obtain single crystals of sufficient quality.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (e.g., by direct methods or molecular replacement), and an initial electron density map is calculated. A model of the peptide is built into the electron density and refined to best fit the experimental data.
Computational Modeling
In silico methods are invaluable for predicting and understanding the conformational preferences of N-Me-Aib.
-
Molecular Mechanics (MM): Force field-based methods can be used to perform conformational searches and generate Ramachandran plots for N-Me-Aib containing di- or tri-peptides to identify low-energy conformations.
-
Density Functional Theory (DFT): Quantum mechanical methods like DFT can provide more accurate energy calculations for the preferred conformations and can be used to study the effects of solvent.[5]
Mandatory Visualizations
Caption: Chemical structure of an N-Me-Aib residue within a peptide chain.
Caption: Highly restricted allowed regions for N-Me-Aib.
Sources
- 1. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. mdpi.com [mdpi.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Controls exerted by the Aib residue: helix formation and helix reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Replacement of Ala by Aib improves structuration and biological stability in thymine-based alpha-nucleopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Architect of Helices: A Technical Guide to Fmoc-N-Me-Aib-OH in Peptide Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate world of peptide science, the quest for conformational control is paramount. Helical structures, in particular, are central to biological recognition, stability, and function. This technical guide delves into the core principles and practical applications of Fmoc-N-Me-Aib-OH, a cornerstone building block for the rational design of stable helical peptides. As a Senior Application Scientist, this document aims to provide not just protocols, but a foundational understanding of the causality behind experimental choices, empowering researchers to navigate the challenges and unlock the potential of this unique amino acid derivative. We will explore its profound impact on peptide secondary structure, detail robust synthetic strategies, and outline essential characterization techniques, all grounded in authoritative scientific principles.
Introduction: The Helical Imperative in Peptide Therapeutics
Peptides offer immense therapeutic promise due to their high specificity and potency. However, their clinical translation is often hampered by inherent limitations such as poor metabolic stability and low bioavailability.[1] A key strategy to overcome these hurdles is to constrain the peptide into a specific, bioactive conformation, most notably a helical structure.[2] Helices, such as the α-helix and 3₁₀-helix, are fundamental motifs in protein-protein interactions and can shield the peptide backbone from enzymatic degradation.[1][3]
The rational design of such "foldamers"—artificial oligomers with stable secondary structures—relies on the incorporation of non-proteinogenic amino acids that introduce specific conformational biases.[4][5] Among the most powerful of these is α-aminoisobutyric acid (Aib).[1] The gem-dimethyl substitution on its α-carbon severely restricts the available Ramachandran space, strongly predisposing the peptide backbone towards helical torsion angles (φ, ψ ≈ -57°, -47°).[1][6] This guide focuses on the N-methylated variant, This compound , a building block that combines the potent helix-inducing properties of Aib with the added advantages of N-methylation.
This compound: A Dual-Action Conformational Lock
This compound (N-Fmoc-α-(methylamino)isobutyric acid) is a derivative of Aib where the amide nitrogen is methylated. This seemingly minor modification has profound consequences for peptide design, offering a synergistic combination of steric hindrance and electronic effects.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁NO₄ | |
| Molecular Weight | 339.39 g/mol | |
| Appearance | White to off-white solid | [7] |
| Purity | ≥96.0% (HPLC) | |
| Storage | 2-8°C |
The "Aib Effect": Enforcing Helicity
The defining feature of the Aib residue is the presence of two methyl groups on the α-carbon. This steric bulk dramatically limits the permissible dihedral angles (φ and ψ) of the peptide backbone, effectively locking it into the helical region of the Ramachandran plot.[1][8] Peptides incorporating multiple Aib residues are known to form exceptionally stable α-helices or 3₁₀-helices.[8][9] This enforced helicity is critical for mimicking the bioactive conformation of natural peptides that rely on helical motifs for receptor binding.[1][10]
The N-Methylation Advantage: Enhancing Drug-Like Properties
N-methylation, the substitution of the amide proton with a methyl group, provides a second layer of control and confers several desirable pharmacokinetic properties.[4]
-
Increased Proteolytic Resistance: The methyl group on the nitrogen atom sterically hinders the approach of proteases, making the adjacent peptide bond significantly less susceptible to enzymatic cleavage.[1][11] This leads to a longer in-vivo half-life.
-
Enhanced Membrane Permeability: By removing the amide proton, N-methylation eliminates a hydrogen bond donor, reducing the polarity of the peptide backbone.[12] This increased lipophilicity can improve passive diffusion across cellular membranes, including the blood-brain barrier.[13]
-
Modulated Conformation and Binding: The steric clash of the N-methyl group can further restrict backbone flexibility and influence the local conformation, which can be fine-tuned to optimize receptor affinity and selectivity.[13] It can even convert a receptor agonist into an antagonist.[13]
The combination of the Aib core with N-methylation in this compound provides a powerful tool to create peptides that are not only structurally stable but also possess enhanced drug-like properties.[14]
Solid-Phase Synthesis of N-Me-Aib-Containing Peptides: A Practical Guide
The incorporation of this compound into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges due to its significant steric hindrance.[15] Both the α,α-disubstitution and the N-methylation contribute to slow coupling kinetics.[15][16] Therefore, specialized protocols are required to achieve high-yield synthesis.
Core SPPS Workflow
The fundamental process of Fmoc-based SPPS involves a series of repeated cycles of deprotection and coupling.[17][18]
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocol: Synthesis of a Model Hexapeptide
This protocol outlines the manual synthesis of a model peptide, Ac-Ala-Ala-(N-Me-Aib)-Ala-Ala-Ala-NH₂, on a Rink Amide resin.
Materials:
-
Rink Amide MBHA Resin (0.5 mmol/g loading)
-
Fmoc-Ala-OH, this compound[19]
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
Step-by-Step Methodology:
-
Resin Swelling: Swell 0.2 mmol of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Rationale: Piperidine is a secondary amine that efficiently removes the base-labile Fmoc protecting group, exposing the free amine for the next coupling step.[17]
-
-
Coupling of Fmoc-Ala-OH (Residues 6, 5, 4, 2):
-
Prepare the coupling solution: In a separate vial, dissolve Fmoc-Ala-OH (4 eq, 0.8 mmol), Oxyma Pure (4 eq, 0.8 mmol) in DMF. Add DIC (4 eq, 0.8 mmol) and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test (should be negative, indicating consumption of the free amine).
-
Drain and wash the resin with DMF (5x).
-
Rationale: DIC is a carbodiimide that activates the carboxylic acid. Oxyma Pure is an additive that suppresses racemization and improves coupling efficiency.[20]
-
-
Coupling of this compound (Residue 3):
-
This is the critical, sterically hindered step.
-
Prepare the coupling solution: Dissolve this compound (4 eq, 0.8 mmol) and HATU (3.9 eq, 0.78 mmol) in DMF. Add DIPEA (8 eq, 1.6 mmol).
-
Add the activated solution to the resin immediately.
-
Agitate for 4-6 hours. A double coupling may be necessary. Microwave-assisted SPPS can significantly accelerate this step.[15]
-
Rationale: The coupling to and of N-methylated amino acids is notoriously difficult.[16][21] Uronium/aminium-based reagents like HATU are more potent than carbodiimides for such hindered couplings.[20][21] They form a highly reactive O-acylisourea intermediate. The extended reaction time is necessary to drive the reaction to completion against the high steric barrier.
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection (of residue 2, Ala), wash the resin.
-
Add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.
-
Agitate for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.
-
Rationale: Acetylation "caps" the N-terminus, neutralizing the charge and often improving stability and mimicking natural proteins.
-
-
Cleavage and Global Deprotection:
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Add the cocktail to the dried resin and agitate for 2-3 hours at room temperature.
-
Rationale: TFA is a strong acid that cleaves the peptide from the resin and removes side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during cleavage, preventing side reactions.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., H₂O/Acetonitrile mixture).
-
Purify by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Characterization of Helical Structure
Synthesizing the peptide is only the first half of the process. It is crucial to experimentally verify that the incorporation of N-Me-Aib has indeed induced the desired helical conformation.
Caption: Logical workflow from peptide synthesis to conformational validation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the workhorse technique for rapidly assessing the secondary structure of peptides in solution. Helical structures give rise to a characteristic CD spectrum.
-
α-helix: Strong negative bands (minima) around 222 nm and 208 nm, and a strong positive band (maximum) around 192 nm.
-
3₁₀-helix: Similar to the α-helix but with a less intense minimum at 222 nm and a more intense minimum at 205-208 nm.
Hypothetical Data for Model Peptide:
| Peptide Sequence | Secondary Structure | CD Minima (nm) | Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) |
| Ac-(Ala)₆-NH₂ | Random Coil | ~198 | ~ -2,000 |
| Ac-Ala-Ala-(N-Me-Aib )-Ala-Ala-Ala-NH₂ | Helical (α / 3₁₀) | ~208, ~222 | ~ -15,000 |
Rationale: The significant negative molar ellipticity at 222 nm for the N-Me-Aib-containing peptide is a strong indicator of helical content, contrasting sharply with the random coil signature of the parent alanine peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a more detailed, atomic-level view of the peptide structure in solution, 2D NMR spectroscopy is employed. Key experiments like TOCSY, ROESY, or NOESY can reveal through-bond and through-space correlations between protons, allowing for the determination of the 3D structure and the identification of specific hydrogen bonds that define the helix.
X-ray Crystallography
When suitable crystals can be obtained, X-ray crystallography provides the highest resolution, unambiguous determination of the peptide's solid-state conformation, including precise bond angles and hydrogen bonding patterns that confirm the helical structure.[22]
Conclusion and Future Outlook
This compound is more than just a modified amino acid; it is a powerful design element for imparting stability and drug-like characteristics to synthetic peptides. Its dual ability to enforce a helical conformation via the Aib core and enhance proteolytic resistance and permeability through N-methylation makes it an invaluable tool for medicinal chemists and peptide scientists.[4] While its steric bulk demands optimized synthetic protocols, the rewards—in the form of structurally defined, robust peptides—are substantial. As the field of peptide therapeutics continues to advance, the strategic application of building blocks like this compound will be instrumental in developing the next generation of potent and bioavailable peptide-based drugs.[23]
References
- Ningbo Innopharmchem. The Role of Fmoc-Ile-Aib-OH in Advancing Peptide-Based Drug Delivery Systems.
- Wuhan Institute of Biotechnology. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- BenchChem. Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development.
- Formaggio F, et al. A Short Aib/Ala‐Based Peptide Helix Is as Stable as an Ala‐Based Peptide Helix Double Its Length.
-
Teixidó M, Albericio F, Giralt E. Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. 2005;65(2):153-66. Available from: [Link]
- Biron E, et al. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments.
- Nowick JS Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- AAPPTec. N-Methyl Amino Acids.
-
Sani MA, et al. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. 2023. Available from: [Link]
-
Moody PR, et al. Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition. 2021. Available from: [Link]
- Clayden J, et al. Conformational analysis of helical aminoisobutyric acid (Aib) oligomers bearing C-terminal ester Schellman motifs. Organic & Biomolecular Chemistry.
- Liguori A, et al. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Organic Chemistry. 2017.
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]
-
Fox RO, Richards FM. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids. Proteins: Structure, Function, and Bioinformatics. Available from: [Link]
-
Karle IL, Balaram P. Structural characteristics of alpha-helical peptide molecules containing Aib residues. Biochemistry. 1990;29(29):6747-56. Available from: [Link]
-
Accaoui R, et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. Available from: [Link]
-
He Y, et al. Design of artificial α-helical peptides targeting both gp41 deep pocket and subpocket as potent HIV-1 fusion inhibitors. European Journal of Medicinal Chemistry. 2022. Available from: [Link]
-
AAPPTec. Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available from: [Link]
- Del Gatto A, et al.
-
Siodłak D, et al. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling. 2017. Available from: [Link]
- Carpino LA, et al. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Organic Letters.
-
Karle IL, Balaram P. Structural characteristics of α-helical peptide molecules containing Aib residues. Biochemistry. 1990. Available from: [Link]
-
Phelan J, et al. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Pharmaceuticals. Available from: [Link]
-
Biron E, Kessler H. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. 2005. Available from: [Link]
- Zhang Y, et al. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
-
MDPI. Synthetic Peptides and Peptidomimetics. 2021. Available from: [Link]
- Sani MA, et al. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank. 2023.
-
Ningbo Innopharmchem. Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Available from: [Link]
-
LifeTein. Unusual Amino Acids: α-Aminoisobutyric Acid. Available from: [Link]
- Oh D, Lee HS. Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. Molecules. 2021.
- Hayashi Y. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted Amino Acyl Amide. Synform. 2022.
- Teixeira J, et al. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. 2022.
-
Arora PS, et al. Peptides and Peptidomimetics as Prototypes. Current Opinion in Chemical Biology. Available from: [Link]
-
Carpino LA, et al. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. Journal of the American Chemical Society. Available from: [Link]
-
Ufimtsev AB, et al. Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine. Current Protein & Peptide Science. Available from: [Link]
-
Schweitzer-Stenner R, et al. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. Journal of the American Chemical Society. 2007. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design of Stable α-Helical Peptides and Thermostable Proteins in Biotechnology and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural characteristics of alpha-helical peptide molecules containing Aib residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of artificial α-helical peptides targeting both gp41 deep pocket and subpocket as potent HIV-1 fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. nbinno.com [nbinno.com]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.uci.edu [chem.uci.edu]
- 18. bachem.com [bachem.com]
- 19. biosynth.com [biosynth.com]
- 20. bachem.com [bachem.com]
- 21. peptide.com [peptide.com]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
Introduction: The Unique Challenge and Opportunity of Fmoc-N-Me-Aib-OH
An In-Depth Technical Guide to the Sourcing and Application of Fmoc-N-Me-Aib-OH for Advanced Peptide Synthesis
In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing pharmacological properties. Among these, α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib), are valued for their ability to induce specific secondary structures (e.g., helices) in peptides.[1][2] Concurrently, N-methylation of the peptide backbone is a widely employed technique to increase metabolic stability, improve cell permeability, and modulate conformation.[3][4]
This compound, or N-(9-Fluorenylmethoxycarbonyl)-N-methyl-α-aminoisobutyric acid, represents the confluence of these two powerful modifications. As both an α,α-disubstituted and an N-methylated residue, it presents a formidable steric challenge during peptide synthesis.[1][2][4] However, its successful incorporation can yield peptidomimetics with highly constrained conformations and significant resistance to enzymatic degradation, making it a valuable building block for drug discovery professionals.
This guide provides a comprehensive overview of the commercial landscape for sourcing this compound and details the critical technical considerations and field-proven protocols for its effective use in Solid-Phase Peptide Synthesis (SPPS).
Part 1: Commercial Suppliers and Cost Analysis
The commercial availability of this compound is limited compared to standard Fmoc-amino acids, reflecting its specialized nature and complex synthesis.[3] Researchers should anticipate higher costs and potentially longer lead times. Below is a summary of known commercial suppliers. Note that pricing is subject to change and may require user registration for verification.
| Supplier | Catalog Number | CAS Number | Available Quantities | Indicative Price (USD) | Purity |
| Biosynth | ARA77965 | 400779-65-9 | 2.5 g | $383.50 | Not specified |
| Sigma-Aldrich | 29250 | 400779-65-9 | Inquire | Inquire | ≥96.0% |
Note: The non-methylated precursor, Fmoc-Aib-OH (CAS 94744-50-0), is more widely available from suppliers such as Bachem, Thermo Scientific Chemicals, MedchemExpress, and Aapptec, but is not a direct substitute.[5][6][7][8]
Part 2: The Core Technical Challenge: Overcoming Steric Hindrance
The primary obstacle in utilizing this compound is the profound steric hindrance around the carboxyl group. The presence of two α-methyl groups and an N-methyl group severely restricts access for the incoming nucleophilic amine of the growing peptide chain. This necessitates a departure from standard SPPS coupling protocols.
Conventional coupling reagents like HBTU or DIC/HOBt are often inefficient, leading to low yields, incomplete reactions, and truncated peptide sequences.[4] The choice of a more potent activating agent is therefore the single most critical decision for the successful incorporation of this residue.
Part 3: Field-Proven Experimental Protocols
The following protocols are designed to provide a robust framework for the incorporation of this compound. The key to success is a combination of a high-reactivity coupling reagent, optimized reaction conditions, and appropriate monitoring to ensure the reaction proceeds to completion.
Workflow for Incorporating a Sterically Hindered Residue
Caption: Workflow for Fmoc-SPPS of a hindered amino acid.
Recommended Reagents and Rationale
| Coupling Reagent | Class | Rationale for Hindered Coupling |
| HATU | Uronium/Aminium Salt | Forms a highly reactive HOAt-ester. Considered one of the most effective reagents for coupling N-methylated and other sterically hindered residues.[4][9] |
| PyBOP/PyBrOP | Phosphonium Salt | Generates highly reactive acylphosphonium intermediates. PyBrOP is particularly potent and has shown good results in coupling Aib derivatives and N-methylated amino acids.[9][10][11] |
| COMU | Uronium Salt | Based on Oxyma Pure, it offers reactivity comparable to HATU but avoids the potentially explosive benzotriazole leaving groups, enhancing safety.[9] |
Step-by-Step Coupling Protocol (Manual Synthesis)
This protocol assumes a standard solid-phase synthesis setup.[12][13]
-
Resin Preparation :
-
Swell the chosen resin (e.g., Rink Amide for C-terminal amides) in high-quality, amine-free N,N-Dimethylformamide (DMF) for at least 30 minutes.[14]
-
Perform Fmoc deprotection of the N-terminus of the resin-bound peptide using 20% piperidine in DMF (2 x 10 minutes).[12][15]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Critical Step) :
-
In a separate vessel, dissolve 4 equivalents of this compound and 3.9 equivalents of HATU (relative to resin loading) in DMF.
-
Add 8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA).
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction :
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. An extended coupling time of up to 4 hours may be necessary.[4] For extremely difficult couplings, gentle heating (e.g., 40-50°C) or the use of microwave-assisted synthesis can significantly improve efficiency.[16]
-
-
Reaction Monitoring (Self-Validation System) :
-
After the initial coupling time, take a small sample of resin beads and wash them thoroughly with DMF and then Dichloromethane (DCM).
-
Perform a Bromophenol Blue Test . The standard Kaiser test will give a false negative for the secondary amine of an N-methylated residue.[4]
-
Positive Test (Blue Beads) : Indicates the presence of unreacted free amine. The coupling is incomplete.
-
Negative Test (Yellow/Clear Beads) : Indicates the absence of free amine. The coupling is likely complete.
-
-
Trustworthiness Check : If the test is positive, drain the coupling solution and repeat steps 2-4 for a second coupling. Do not proceed until a negative test result is achieved.
-
-
Washing and Progression :
-
Once a negative monitoring test is confirmed, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to prepare for the next deprotection/coupling cycle.
-
Part 4: Troubleshooting and Expert Insights
-
Problem: Persistent Positive Bromophenol Blue Test.
-
Causality : The steric hindrance is too great for the chosen conditions. Aggregation of the peptide on the resin may also be preventing access to the reaction site.[17]
-
Solution : Switch to a more powerful phosphonium salt reagent like PyBrOP.[11] Alternatively, consider using a different solvent system that may disrupt secondary structures, such as a small percentage of Dimethyl Sulfoxide (DMSO) in DMF, though solvent compatibility should be verified.[18]
-
-
Problem: Low Purity of Final Peptide.
-
Causality : Inefficient Fmoc removal prior to the difficult coupling can lead to deletion sequences.[16] The harsh conditions required for coupling may also cause side reactions.
-
Solution : Ensure the deprotection step is complete. Consider extending the second piperidine treatment to 15 minutes. For microwave-assisted synthesis, applying microwave energy during the deprotection step can also enhance Fmoc removal efficiency.[16]
-
Logical Flow for Reagent Selection
Caption: Decision tree for coupling reagent selection in SPPS.
References
-
Fmoc-Aib-OH [94744-50-0] . Aapptec Peptides. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) . Nowick Lab, UC Irvine. [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol . Biomatik. [Link]
-
Fmoc-Aib-OH - Bachem AG . Cambridge Bioscience. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids . PubMed. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group . National Institutes of Health (NIH). [Link]
-
Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application . ACS Publications. [Link]
-
(PDF) Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids . ResearchGate. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. [Link]
-
Supporting Information - Manual SPPS of Aib-enkephalin . The Royal Society of Chemistry. [Link]
-
Planning a Peptide Synthesis . AAPPTec. [Link]
-
Efficient Method for the Synthesis of N-Methylated Peptides . Synfacts. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production . ACS Publications. [Link]
-
Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control . CEM Corporation via YouTube. [Link]
-
Synthetic protocol of Fmoc-His-OH derivatives and trimeric HDLP1 using solid phase peptide synthesis (SPPS) . ResearchGate. [Link]
- Process for the synthesis of (aib8,35)hglp-1(7-36).
Sources
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bachem Fmoc-Aib-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2-(Fmoc-amino)isobutyric acid, 98%, Thermo Scientific Chemicals 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. blog.mblintl.com [blog.mblintl.com]
- 18. rsc.org [rsc.org]
Fmoc-N-Me-Aib-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of N-Methylated and Sterically Hindered Amino Acids in Peptide Therapeutics
The pursuit of metabolic stability and enhanced conformational rigidity in peptide drug candidates has led to the widespread adoption of non-proteinogenic amino acids. Among these, α,α-disubstituted amino acids, particularly α-aminoisobutyric acid (Aib), and N-methylated amino acids have proven to be powerful tools in the medicinal chemist's arsenal. Fmoc-N-Me-Aib-OH, or N-(9-Fluorenylmethoxycarbonyl)-N-methyl-α-aminoisobutyric acid, synergistically combines the attributes of both classes. The gem-dimethyl group of the Aib residue severely restricts the conformational freedom of the peptide backbone, promoting the formation of stable helical structures such as 310- and α-helices.[1][2] This pre-organization can lead to higher receptor affinity and specificity. Simultaneously, the N-methylation of the amide bond confers resistance to enzymatic degradation by proteases, a critical factor in improving the in vivo half-life of peptide therapeutics.[3][4]
This guide provides a comprehensive overview of the chemical properties, safety considerations, and strategic applications of this compound in solid-phase peptide synthesis (SPPS), offering field-proven insights for its effective incorporation into novel peptide sequences.
Chemical and Physical Properties
This compound is a white to off-white solid powder utilized as a building block in Fmoc-based solid-phase peptide synthesis.[5][6] Its key properties are summarized below in comparison to its non-methylated counterpart, Fmoc-Aib-OH.
| Property | This compound | Fmoc-Aib-OH | References |
| Synonyms | N-Fmoc-α-(methylamino)isobutyric acid, Fmoc-N,2-dimethylalanine | Fmoc-α-aminoisobutyric acid, Fmoc-α-methylalanine | [3][7],[8][9] |
| CAS Number | 400779-65-9 | 94744-50-0 | [7],[8] |
| Molecular Formula | C₂₀H₂₁NO₄ | C₁₉H₁₉NO₄ | [7],[8] |
| Molecular Weight | 339.39 g/mol | 325.36 g/mol | [7],[8] |
| Appearance | Solid | White to off-white powder | [6],[9] |
| Purity | ≥96.0% (HPLC) | ≥98% (HPLC) | [6],[9] |
| Solubility | Soluble in DMF, DMSO, NMP | Soluble in DMF, DMSO, Chloroform, Dichloromethane | [6],[10] |
| Storage Temperature | 2-8°C | 2-8°C | [6],[5] |
Hazard Identification and Safety Precautions
GHS Hazard Classification (Inferred from Fmoc-Aib-OH): Based on aggregated data for Fmoc-Aib-OH, this class of compound may present the following hazards:
-
Skin Irritation: May cause skin irritation.[8]
-
Eye Irritation: May cause serious eye irritation.[8]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Safety Protocols:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or face shield.[6]
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[6]
-
Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 or higher-rated dust mask.[6]
-
Skin and Body Protection: Wear a laboratory coat.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]
-
Skin Contact: Immediately wash off with soap and plenty of water.[5]
-
Eye Contact: Flush eyes with water as a precaution for several minutes.[5]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]
-
-
Storage and Handling:
-
Store in a cool, dry place at 2-8°C.[6]
-
Keep container tightly closed and sealed.
-
Avoid formation of dust and aerosols.
-
Incompatible with strong oxidizing agents.
-
Role in Peptide Chemistry: The "Why"
The decision to incorporate this compound is driven by the desire to impart specific, advantageous characteristics to a peptide. The underlying causality is rooted in its unique structure.
Conformational Constraint and Helix Induction
The gem-dimethyl groups on the α-carbon of the Aib residue sterically restrict the available Ramachandran space for the peptide backbone's φ and ψ dihedral angles. This constraint strongly favors helical conformations.[1] The addition of the N-methyl group further refines this conformational preference. This is a powerful strategy for:
-
Stabilizing Secondary Structures: Locking a bioactive peptide sequence into its receptor-binding conformation can significantly enhance potency.[7]
-
Reducing Conformational Entropy: Pre-organizing the peptide in a helical structure reduces the entropic penalty upon binding to its target, leading to a more favorable binding affinity.[1]
-
Improving Membrane Permeability: The introduction of N-methyl groups can enhance lipophilicity and reduce the number of hydrogen bond donors, which may improve cell permeability.[3][4]
Enhancing Proteolytic Stability
The N-methyl group on the peptide backbone acts as a steric shield, preventing the approach of proteases that would otherwise cleave the amide bond. This modification is a cornerstone of designing peptides with improved pharmacokinetic profiles, as it significantly increases their resistance to enzymatic degradation in vivo.[3]
Experimental Workflow: Incorporation into Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain is challenging due to the severe steric hindrance of the tertiary amine and the α,α-disubstituted carbon. Standard coupling conditions often result in low yields.[11] Overcoming this requires optimized protocols and more potent coupling reagents.
General SPPS Workflow Overview
The following diagram illustrates the standard Fmoc-SPPS cycle, which is adapted for the challenging coupling of this compound.
Caption: General workflow for Fmoc-SPPS cycle.
Recommended Coupling Protocol for this compound
Due to the steric hindrance, a standard DIC/Oxyma or HBTU coupling may be insufficient. The use of more potent phosphonium- or aminium-based reagents is highly recommended. Microwave-assisted SPPS can also significantly improve coupling efficiency.[12]
Reagents & Materials:
-
Fmoc-protected peptidyl-resin
-
This compound (3-5 equivalents)
-
Coupling Reagent: HATU (3-5 eq.) or PyAOP (3-5 eq.)
-
Base: N,N-Diisopropylethylamine (DIEA) (6-10 eq.) or 2,4,6-Collidine
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Washing Solvents: DMF, Dichloromethane (DCM)
-
Deprotection Solution: 20% Piperidine in DMF
-
Solid-Phase Peptide Synthesis vessel (manual or automated synthesizer)
Step-by-Step Protocol:
-
Resin Swelling: Swell the Fmoc-deprotected peptidyl-resin in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling Cocktail Preparation (Pre-activation):
-
In a separate vial, dissolve this compound and HATU (or PyAOP) in DMF.
-
Add DIEA to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the pre-activated coupling cocktail to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, extend the reaction time to overnight or perform the reaction at an elevated temperature (e.g., 40-50°C), or use a microwave peptide synthesizer.
-
-
Monitoring the Coupling: Perform a Kaiser test (ninhydrin test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling. Due to the tertiary amine, a chloranil test may be a more reliable indicator of a free amine.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To block any unreacted free amines, treat the resin with a capping solution (e.g., 5% acetic anhydride and 6% 2,6-lutidine in DMF) for 10 minutes.
-
Proceed to the Next Cycle: After a final wash, the resin is ready for the deprotection of the this compound residue and the coupling of the next amino acid.
Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.
Typical Cleavage Cocktail (Reagent R):
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Triisopropylsilane (TIS)
-
2.5% Water
Procedure:
-
Wash the final peptidyl-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of the Building Block: this compound
While typically purchased from commercial suppliers, understanding the synthesis of Fmoc-N-Me-AA-OHs provides valuable context. A common laboratory method involves the solid-phase synthesis of the N-methylated amino acid itself using a temporary protecting group for the carboxylic acid.[13][14]
Caption: Simplified solid-phase synthesis of this compound.
This process highlights the multi-step nature of producing this specialized reagent, justifying its higher cost compared to standard Fmoc-amino acids and underscoring the importance of its efficient use in peptide synthesis.[13]
Conclusion
This compound is a highly specialized building block that offers significant advantages for the design of peptide therapeutics with enhanced stability and defined secondary structures. Its successful incorporation requires an appreciation for the challenges posed by its sterically hindered nature and the application of optimized coupling protocols. By leveraging potent activating reagents and carefully controlled reaction conditions, researchers can effectively harness the unique properties of this compound to advance the development of next-generation peptide drugs.
References
- ChemicalBook. (2023). Fmoc-Aib-OH - Safety Data Sheet.
- Green Chemistry. (n.d.). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. RSC Publishing.
- Benchchem. (n.d.).
- PubChem. (n.d.). N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine.
- Sigma-Aldrich. (n.d.). This compound.
- Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.
- National Center for Biotechnology Information. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Falivene, L., et al. (2012). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. PubMed.
- Loffredo, M. R., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity.
- MedchemExpress.com. (n.d.).
- ResearchGate. (2023). Solid-phase synthesis of Fmoc-N-Me-AA-OH using 2-CTC resin as temporary....
- National Center for Biotechnology Information. (n.d.).
- Chem-Impex. (n.d.). Fmoc-α-aminoisobutyric acid.
- Research Scientific. (n.d.). This compound, >=96.0%.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fisher Scientific. (n.d.).
- LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
- ChemRxiv. (n.d.).
- Karle, I. L., & Balaram, P. (1990).
- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Wikipedia. (n.d.).
- MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Santa Cruz Biotechnology. (n.d.). This compound.
- AAPPTec. (n.d.).
- National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis.
- Nowick, J. S. (n.d.).
Sources
- 1. lifetein.com [lifetein.com]
- 2. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Fmoc-Aib-OH - Safety Data Sheet [chemicalbook.com]
- 6. This compound = 96.0 400779-65-9 [sigmaaldrich.com]
- 7. Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine | C19H19NO4 | CID 2756096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Efficiency SPPS Protocol for Fmoc-N-Me-Aib-OH
Part 1: Introduction & Strategic Analysis
The incorporation of This compound represents one of the most significant challenges in modern Solid-Phase Peptide Synthesis (SPPS). This residue combines the tetrasubstituted steric bulk of Aminoisobutyric acid (Aib) with the
The "Steric Storm"
The gem-dimethyl group at the
Key Challenges:
-
Coupling Of this compound: The incoming activated ester faces steric repulsion from the resin-bound peptide.
-
Coupling Onto N-Me-Aib: This is the critical bottleneck. The nucleophile is a secondary amine buried within a tetrasubstituted carbon environment. Standard reagents (HBTU/HCTU) often result in <10% conversion.
-
Diketopiperazine (DKP) Formation: If N-Me-Aib is located at the C-terminal dipeptide position (residue 2), the risk of DKP formation and subsequent chain termination during Fmoc removal is extreme.[1]
Part 2: Critical Reagents & Comparison
To ensure success, standard protocols must be abandoned in favor of high-efficiency activation strategies.
Table 1: Coupling Reagent Performance for N-Me-Aib
| Reagent | Class | Efficiency (Coupling Onto) | Recommended Use | Notes |
| HATU | Aminium/Uronium | High | Primary Choice | Gold standard. Use with HOAt for enhanced kinetics. |
| PyAOP | Phosphonium | Very High | Difficult Sequences | Azabenzotriazole analog of PyBOP. Superior for N-methyl couplings. |
| COMU | Oxyma-based | High | Green Alternative | Safer than HATU (no explosion risk); comparable efficiency. |
| HBTU/HCTU | Aminium | Low | Avoid | Insufficient reactivity for N-Me-Aib secondary amines. |
| Acid Fluorides | Acyl Halide | Extreme | Last Resort | Requires synthesis of Fmoc-AA-F; highly reactive. |
Part 3: Strategic Workflow (Visualization)
The following decision tree outlines the optimized workflow for handling this compound, specifically addressing the DKP risk and coupling difficulty.
Caption: Optimized decision tree for N-Me-Aib incorporation, prioritizing DKP mitigation and high-energy coupling pathways.
Part 4: Detailed Experimental Protocol
Phase 1: Resin Preparation & DKP Mitigation
Objective: Prevent premature cleavage via diketopiperazine formation.
-
Resin Selection:
-
Recommended: 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker sterically hinders the nucleophilic attack of the N-terminal amine on the C-terminal ester, effectively suppressing DKP formation.
-
Avoid: Wang Resin (unless using a dipeptide block).
-
-
Loading (If using 2-CTC):
-
Load the first amino acid (AA1) using standard DIPEA/DCM conditions. Cap unreacted chlorides with methanol.
-
Phase 2: Coupling OF this compound
Objective: Attach the hindered residue to the growing chain.
-
Reagents: 0.2 M this compound in NMP.
-
Activator: 0.5 M HATU in DMF (or COMU).
-
Base: 2.0 M DIEA in NMP.
-
Stoichiometry: 4:4:8 (AA:Activator:Base) relative to resin loading.[2]
-
Conditions:
-
Microwave (Recommended): 75°C for 5 minutes.
-
Conventional: 2 hours at Room Temperature (RT) or 1 hour at 50°C.
-
-
Validation: Chloranil test (Note: Kaiser test is unreliable for secondary amines/proline, but valid here before N-Me-Aib is added).
Phase 3: Fmoc Deprotection
Objective: Expose the sterically hindered
-
Reagent: 20% Piperidine in DMF + 0.1 M HOBt .
-
Why HOBt? It reduces aspartimide formation and helps suppress aggregation.
-
-
Cycle:
-
3 minutes (flow/batch).
-
10 minutes (fresh reagent).
-
-
Wash: Extensive washing with DMF and DCM is critical to remove piperidine, which can form adducts.
Phase 4: Coupling ONTO N-Me-Aib (The Bottleneck)
Objective: Acylate the unreactive secondary amine. This is the most failure-prone step.
Protocol A: The PyAOP Method (Preferred)
-
Dissolution: Dissolve Fmoc-AA-OH (5 eq) and PyAOP (5 eq) in NMP.
-
Activation: Add DIEA (10 eq). Pre-activate for 30 seconds.
-
Reaction: Add to resin.
-
Microwave: 75°C for 10 minutes (Double coupling recommended).
-
Conventional: 2 x 2 hours at 50°C.
-
-
Monitoring: Use the Chloranil Test or Bromophenol Blue . The Kaiser test will NOT work (secondary amine).
-
Chloranil Result: Blue beads = Free secondary amine (Incomplete). Colorless = Complete.
-
Protocol B: The "Bis-Trichloromethyl Carbonate" (BTC) Method (In-situ Acid Chloride) Use if Protocol A fails.
-
Dissolve Fmoc-AA-OH (3 eq) and BTC (1 eq) in dry THF/DCM.
-
Add 2,4,6-collidine (8 eq).
-
Add to resin and shake for 1-2 hours.
Part 5: Troubleshooting & Quality Control
| Observation | Root Cause | Solution |
| Low Yield / Deletion Sequence | Incomplete coupling onto N-Me-Aib. | Switch to PyAOP or HATU at 75°C. Perform double coupling. Ensure solvent is anhydrous NMP. |
| Mass -18 Da (Cyclization) | Aspartimide formation (if Asp is present). | Add 0.1 M HOBt or Oxyma to the deprotection cocktail. |
| Mass - Dipeptide (DKP) | DKP formation at C-terminus.[5][6] | Use 2-CTC resin or couple the first two residues as a dipeptide block . |
| Incomplete Fmoc Removal | Aggregation of hydrophobic sequence. | Use DBU (2%) + Piperidine (2%) in DMF for deprotection. Increase temperature. |
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[7] CEM Application Notes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
using Fmoc-N-Me-Aib-OH in an automated peptide synthesizer
Application Note: Overcoming the Steric Crunch Automated Solid-Phase Synthesis with Fmoc-N-Me-Aib-OH
Executive Summary
The incorporation of This compound (
This guide provides a validated protocol for automated synthesizers. It moves beyond standard HATU activation, advocating for PyAOP or COMU strategies to prevent chain termination via guanidinylation, and mandates specific microwave energy protocols to drive the reaction to completion.
The Chemical Challenge: The "Steric Crunch"
To successfully synthesize peptides containing N-Me-Aib, one must understand the two distinct barriers it presents:
-
Coupling of this compound: The incoming activated carboxylate is shielded by the gem-dimethyl group. While difficult, this is manageable with standard high-efficiency reagents (HATU).
-
Coupling onto N-Me-Aib-Peptide-Resin: This is the critical failure point. The nucleophile is a secondary amine buried within a "steric canyon" created by the adjacent gem-dimethyl groups.
-
Risk:[1][2][3][4] Standard uronium reagents (HATU/HCTU) can react with the slow-reacting secondary amine to form a guanidino-capped species , permanently terminating the chain [1].
-
Solution: Use Phosphonium salts (PyAOP, PyBroP) which cannot form guanidines, or highly reactive Oxyma-based uroniums (COMU) with controlled base addition.
-
Strategic Reagent Selection
| Component | Recommendation | Scientific Rationale |
| Resin | ChemMatrix or Rink Amide ProTide | Polystyrene (PS) resins often collapse under the solvating requirements of hindered sequences. PEG-based resins (ChemMatrix) maintain better swelling in DMF/NMP, improving diffusion rates [2]. |
| Coupling Reagent | PyAOP (Preferred) or COMU | PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate is the "Gold Standard" for N-Me-Aib. Unlike HATU, it cannot guanidinylate the N-terminus during prolonged coupling [3]. |
| Base | DIEA or TMP | Use DIEA (Diisopropylethylamine). For extremely acid-sensitive linkers or high-racemization risks (Cys/His neighbors), Sym-Collidine (TMP) is a milder alternative. |
| Solvent | NMP (N-Methyl-2-pyrrolidone) | NMP swells resin better than DMF and breaks up beta-sheet aggregation, which often accompanies hindered hydrophobic sequences. |
Automated Protocol: Step-by-Step
Phase A: Machine Setup & Stock Solutions
-
Activator: 0.5 M PyAOP in NMP.
-
Base: 1.0 M DIEA in NMP.
-
Amino Acid: 0.2 M this compound in NMP.
-
Deprotection: 20% Piperidine + 0.1 M Oxyma Pure in DMF (Oxyma reduces aspartimide formation and suppresses racemization of the preceding residue).
Phase B: The Coupling Cycle (Microwave Assisted)
Step 1: Coupling this compound (The Insertion)
-
Equivalents: 5x AA / 5x PyAOP / 10x DIEA.
-
Microwave Power: 30W constant (or dynamic to maintain temp).
-
Temperature: 75°C.
-
Time: 1 x 10 minutes.
-
Note: Do not exceed 75°C for Cys/His containing peptides to avoid racemization.
Step 2: Fmoc Removal
-
Reagent: 20% Piperidine/0.1M Oxyma.
-
-
Stage 1: 75°C, 2 mins (Initial burst).
-
Stage 2: 75°C, 4 mins (Completion).
-
-
Critical: Standard room temp deprotection often fails here due to steric bulk. Thermal assistance is mandatory.
Step 3: Coupling the NEXT Amino Acid (The Critical Step)
-
Context: You are coupling an AA onto the secondary amine of N-Me-Aib.
-
Reagent: PyAOP or PyBroP (Mandatory).[7][8] Do NOT use HATU.
-
Equivalents: 10x AA / 10x PyAOP / 20x DIEA.
-
Method: Double Coupling.[9]
-
Pass 1: 75°C for 15 minutes.
-
Pass 2: 75°C for 15 minutes (Fresh reagents).
-
-
Optimization: If the incoming AA is also hindered (e.g., Val, Ile, Thr), increase temp to 90°C (if instrument allows and sequence permits).
Visualization: Decision Logic & Workflow
Figure 1: Reagent Selection Logic for Hindered Amines
This logic tree guides the user to the correct coupling reagent to avoid chain termination.
Caption: Decision matrix for coupling reagent selection. Phosphonium salts (PyAOP) are required for N-Me-Aib to prevent guanidinylation-based chain termination.
Figure 2: Automated Synthesis Cycle Workflow
Caption: Optimized automated workflow. Note the specific requirement for Chloranil testing (not Kaiser) and high-temperature deprotection.
Quality Control & Troubleshooting
Monitoring the Reaction
Standard Kaiser (Ninhydrin) tests do not work on N-Me-Aib because they detect primary amines.
-
Protocol: Use the Chloranil Test or Bromophenol Blue .
-
Positive (Free secondary amine): Blue/Green spots on resin beads.[7]
-
Negative (Coupled): Colorless/Yellow beads.
-
Common Failure Modes
| Symptom (LCMS) | Diagnosis | Solution |
| Deletion of N-Me-Aib | Incomplete coupling of the residue. | Increase Temp to 90°C; Switch solvent to pure NMP. |
| Truncation after N-Me-Aib | Guanidinylation of the N-terminus. | STOP using HATU/HCTU. Switch to PyAOP or PyBroP immediately. |
| Mass +12 Da | Methylene bridge formation (rare). | Ensure high quality NMP; avoid DCM in microwave steps. |
| Incomplete Fmoc Removal | Steric hindrance prevents base attack. | Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in Piperidine for the deprotection step [4]. |
References
-
BenchChem. (2025).[9] Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis. Retrieved from
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[10] Retrieved from
-
Albericio, F., et al. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings.[11] Methods in Molecular Biology.[11] Retrieved from
-
Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides.[8][9][11][12] Journal of Peptide Science. (Contextual citation for PyAOP efficacy).
Sources
- 1. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 11. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mastering the Challenge: A Guide to Microwave-Assisted Synthesis of Peptides Containing Fmoc-N-Me-Aib-OH
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The incorporation of sterically hindered and N-methylated amino acids into peptide sequences is a formidable challenge in solid-phase peptide synthesis (SPPS). Among these, N-α-Fmoc-N-α-methyl-α-aminoisobutyric acid (Fmoc-N-Me-Aib-OH) presents a particularly high degree of difficulty due to the combined steric bulk of the gem-dimethyl groups on the α-carbon and the N-methyl group. These structural features significantly retard coupling kinetics, often leading to incomplete reactions, low yields, and deletion sequences when using conventional SPPS methods.
Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a transformative technology to overcome these hurdles.[1] By utilizing microwave energy to rapidly and efficiently heat the reaction vessel, MA-SPPS can drive difficult couplings to completion, dramatically reducing reaction times and improving the purity of the final peptide product.[2][3] This guide provides a comprehensive overview of the principles, protocols, and best practices for the successful incorporation of this compound using microwave assistance, grounded in established scientific principles and field-proven methodologies.
The Challenge of this compound: A Mechanistic Perspective
The primary obstacle in coupling this compound lies in the severe steric hindrance around the carboxylic acid and the secondary amine of the preceding residue on the solid support. This steric congestion impedes the approach of the activated amino acid, slowing down the rate of peptide bond formation. In conventional room temperature synthesis, this often necessitates extended coupling times, which in turn can increase the risk of side reactions such as racemization, although this compound itself is achiral.[4]
Microwave energy directly addresses this kinetic barrier. The rapid and uniform heating of the solvent and reagents by microwave irradiation increases molecular motion and collision frequency, thereby accelerating the coupling reaction.[1] This allows for significantly shorter reaction times, minimizing the potential for side reactions and improving overall synthesis efficiency.[2]
Visualizing the Workflow: MA-SPPS Cycle for this compound
Caption: General workflow for a single cycle of microwave-assisted SPPS for incorporating this compound.
Recommended Reagents and Conditions for Optimal Coupling
The choice of coupling reagents is critical for the successful incorporation of this compound. Due to the high steric hindrance, standard carbodiimide-based activators like DIC alone are often insufficient. More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.
| Reagent Class | Recommended Reagents | Key Advantages |
| Uronium/Aminium Salts | COMU, HCTU, HATU | High reactivity, rapid activation, suitable for hindered couplings.[5] |
| Phosphonium Salts | PyBOP | Effective for sterically demanding couplings. |
| Coupling Additives | Oxyma Pure | Suppresses racemization and enhances coupling efficiency.[6] |
| Base | Diisopropylethylamine (DIPEA) | Non-nucleophilic base essential for activation. |
Protocol: Microwave-Assisted Coupling of this compound
This protocol is designed for automated microwave peptide synthesizers and assumes a synthesis scale of 0.1 mmol. Adjustments may be necessary for different scales or instruments.
Materials:
-
This compound
-
High-quality peptide synthesis grade DMF
-
20% (v/v) Piperidine in DMF
-
Coupling Reagent Solution: 0.5 M COMU in DMF
-
Activator Solution: 1 M DIPEA in NMP
-
Additive Solution: 0.5 M Oxyma Pure in DMF
-
Resin: Rink Amide or other suitable resin, pre-swollen in DMF
Instrumentation:
-
Automated Microwave Peptide Synthesizer (e.g., CEM Liberty Blue™, Biotage® Initiator+ SP Wave)[7]
Step-by-Step Procedure:
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF.
-
Apply microwave irradiation (e.g., 3 minutes at 75°C). A shorter initial pulse (e.g., 30 seconds) can be used to reach the target temperature rapidly.
-
Drain the reaction vessel.
-
Repeat the piperidine treatment and microwave irradiation for a second time to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (e.g., 5 x 7 mL).
-
-
This compound Coupling (Double Coupling Strategy):
-
First Coupling:
-
In a separate vial, prepare the activation mixture:
-
This compound (5 equivalents)
-
COMU (5 equivalents)
-
Oxyma Pure (5 equivalents)
-
DIPEA (10 equivalents)
-
-
Dissolve the mixture in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Apply microwave irradiation (e.g., 10 minutes at 75°C).[5]
-
Drain the reaction vessel and wash with DMF (e.g., 3 x 7 mL).
-
-
Second Coupling:
-
Repeat the coupling step with a fresh solution of activated this compound under the same microwave conditions.
-
Drain the reaction vessel and wash thoroughly with DMF (e.g., 5 x 7 mL).
-
-
-
Monitoring the Coupling Reaction:
-
After the double coupling, a small sample of the resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a third coupling cycle may be necessary.
-
Visualizing the Coupling Mechanism
Caption: Simplified mechanism of this compound activation and coupling.
Troubleshooting and Key Considerations
-
Incomplete Coupling: The primary challenge with this compound is incomplete coupling. A double coupling strategy is highly recommended as a starting point. For particularly difficult sequences, a third coupling may be required. Increasing the temperature (up to 90°C) or extending the coupling time can also improve efficiency, but must be balanced against the risk of side reactions.[5]
-
Epimerization: While this compound is achiral, the preceding amino acid in the sequence can be susceptible to epimerization, especially at elevated temperatures and with prolonged exposure to base.[4] The use of Oxyma Pure as an additive is crucial for minimizing this risk.[8] It is advisable to keep the temperature and reaction times to the minimum necessary for complete coupling.
-
Solvent Quality: The use of high-purity, anhydrous solvents is essential for successful peptide synthesis. Water can hydrolyze the activated amino acid, reducing coupling efficiency.
-
Reagent Equivalents: Using a sufficient excess of the amino acid and coupling reagents (typically 5 equivalents) is important to drive the reaction to completion.
Conclusion
The incorporation of this compound into peptide sequences is a challenging but achievable task with the strategic application of microwave-assisted solid-phase peptide synthesis. By leveraging the accelerated reaction kinetics afforded by microwave heating and employing optimized protocols with highly efficient coupling reagents, researchers can successfully synthesize complex peptides containing this sterically hindered amino acid. The methodologies outlined in this guide provide a robust framework for overcoming the synthetic challenges associated with this compound, enabling the development of novel peptidomimetics and therapeutic candidates.
References
- Collins, J. M., & Collins, M. F. (2009). U.S. Patent No. 7,582,728. Washington, DC: U.S. Patent and Trademark Office.
-
García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Gyros Protein Technologies. (n.d.). Oligonucleotides & Peptides. Retrieved from [Link]
-
CEM Corporation. (n.d.). Automated Synthesis of Hydrocarbon-Stapled Peptides Via Microwave Assisted Ring-Closing Metathesis. Retrieved from [Link]
-
Santagada, V., et al. (2005). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. ResearchGate. Retrieved from [Link]
-
Varshney, S., et al. (2013). Microwave Irradiated High-Speed Solution Synthesis of Peptide Acids Employing Fmoc-Amino Acid Pentafluorophenyl Esters as Coupling Agents. ResearchGate. Retrieved from [Link]
-
Applied Biosystems. (n.d.). Comparative study of conventional and microwave assisted synthesis. Retrieved from [Link]
-
Biotage. (n.d.). Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. Retrieved from [Link]
-
Ramli, N. A. H., & Chhabra, S. R. (2022). Epimerisation in Peptide Synthesis. National Institutes of Health. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Santhosh, V., et al. (2006). Rapid solid-phase peptide synthesis using thermal and controlled microwave irradiation. ResearchGate. Retrieved from [Link]
-
Sharma, A., & Kumar, A. (2015). Chapter 5: Microwave-assisted Peptide Synthesis. The Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn2.hubspot.net [cdn2.hubspot.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. digital.csic.es [digital.csic.es]
Revolutionizing Peptide Therapeutics: Applications of Fmoc-N-Me-Aib-OH in Drug Discovery
Introduction: The Challenge of Peptide Drug Development and the Rise of Modified Amino Acids
Peptides represent a burgeoning class of therapeutics, prized for their high specificity and potent biological activity. However, their clinical translation is often hampered by inherent limitations, primarily their susceptibility to proteolytic degradation and a lack of defined secondary structure, which can lead to poor receptor binding and reduced efficacy. To overcome these hurdles, medicinal chemists have turned to the incorporation of non-proteinogenic amino acids. Among these, α,α-disubstituted amino acids have emerged as powerful tools to modulate peptide conformation and enhance metabolic stability.[1][2]
This guide focuses on a particularly influential building block: Fmoc-N-Me-Aib-OH (N-α-Fmoc-N-methyl-α-aminoisobutyric acid). This molecule uniquely combines two critical modifications: α,α-disubstitution (the "Aib" or α-aminoisobutyric acid component) and N-methylation. This dual modification imparts significant and advantageous properties to peptide drug candidates, making it a cornerstone of modern peptidomimetic design.[3][4]
The gem-dimethyl group of the Aib residue introduces significant steric hindrance, which serves two primary purposes.[4] Firstly, it physically shields the peptide backbone from the action of proteases, thereby increasing the in vivo half-life of the drug.[3] Secondly, it severely restricts the conformational freedom of the peptide chain, strongly promoting the formation of stable helical structures, such as α-helices or 3₁₀-helices.[4][5][6] The N-methylation further contributes to proteolytic resistance and can fine-tune the conformational properties of the peptide.[7] The strategic incorporation of this compound allows researchers to engineer peptides with enhanced structural stability, improved pharmacokinetic profiles, and ultimately, greater therapeutic potential.[3][8]
This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed protocols for its use in solid-phase peptide synthesis (SPPS) and subsequent analytical characterization.
Core Applications of this compound in Drug Discovery
The unique structural features of this compound lend themselves to several key applications in the development of novel peptide-based drugs:
-
Enhancing Proteolytic Stability: The steric bulk provided by the gem-dimethyl group and the N-methyl group effectively prevents recognition and cleavage by proteases. This leads to a longer circulation half-life in the body, a critical factor for reducing dosing frequency and improving patient compliance.[3]
-
Inducing and Stabilizing Helical Conformations: α-Helices are prevalent secondary structures involved in many protein-protein interactions.[9] The incorporation of Aib residues is a well-established strategy to induce and stabilize helical structures in short peptides, which would otherwise be conformationally flexible in solution.[5][6][10][11] This conformational pre-organization can lead to a significant increase in binding affinity and selectivity for the target receptor.[3]
-
Developing Peptidomimetics and Peptoids: this compound is a valuable building block in the synthesis of peptidomimetics, compounds that mimic the structure and function of natural peptides but with improved drug-like properties.[8][12] Its use can extend to the synthesis of peptoids, a class of peptide mimics with N-substituted glycine backbones, which are completely resistant to proteolysis.[13][14]
-
Creating Novel Antimicrobial Peptides (AMPs): Many natural AMPs adopt an amphipathic helical structure to disrupt bacterial membranes. By using this compound, researchers can design synthetic AMPs with enhanced helical stability and proteolytic resistance, leading to more potent and durable antimicrobial agents.[11]
Experimental Protocols
The incorporation of the sterically hindered this compound into a growing peptide chain via solid-phase peptide synthesis (SPPS) requires optimized protocols to ensure efficient coupling.[15]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain using standard Fmoc/tBu chemistry.[16][17]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[18]
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) of high purity
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, Dichloromethane (DCM)
-
Inert gas (Nitrogen or Argon)
Workflow Diagram:
Caption: Standard Fmoc SPPS cycle for incorporating this compound.
Step-by-Step Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture with nitrogen bubbling for 3 minutes.
-
Drain and repeat the piperidine treatment for an additional 7-10 minutes.[19]
-
Causality: The basic nature of piperidine facilitates a β-elimination reaction, removing the Fmoc protecting group from the N-terminus of the peptide and liberating a free amine for the subsequent coupling step.[20]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene byproducts.
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), HCTU (or HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal volume of DMF.
-
Allow the mixture to pre-activate for 1-2 minutes.[18]
-
Causality: HCTU/HATU are highly efficient coupling reagents that react with the carboxylic acid of the amino acid to form a reactive ester, which is susceptible to nucleophilic attack by the free amine on the resin-bound peptide.[16] The steric hindrance of this compound necessitates the use of these potent activators and a longer reaction time to achieve high coupling efficiency.[15]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C).[21]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., a Kaiser test is not suitable for N-methylated amino acids; a chloranil or isatin test is recommended) on a small sample of resin beads to check for the presence of free amines. A negative result indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-6 for the subsequent amino acid to be coupled in the peptide sequence.
Protocol 2: Cleavage from Resin and Deprotection
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water). Caution: TFA is highly corrosive.
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during the cleavage process, preventing side reactions.
-
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Pellet the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet under vacuum.
Analytical Characterization of N-Me-Aib-Containing Peptides
Thorough analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide.[22][23]
| Analytical Technique | Purpose | Expected Outcome for N-Me-Aib Peptides |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and quantification. | A major peak corresponding to the target peptide. Purity is typically >95% for therapeutic applications. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed mass should match the calculated theoretical mass of the peptide. |
| Tandem Mass Spectrometry (MS/MS) | Amino acid sequence verification. | Fragmentation analysis should confirm the presence and position of the N-Me-Aib residue. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis. | For peptides designed to be helical, the CD spectrum should exhibit characteristic minima around 208 and 222 nm.[23] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed 3D structure determination. | Provides definitive evidence of the peptide's conformation in solution. |
Workflow for Peptide Analysis:
Caption: Post-synthesis workflow for peptide purification and characterization.
Conclusion: A Versatile Tool for Next-Generation Peptide Drugs
This compound is an indispensable building block for the modern peptide chemist. Its ability to confer both proteolytic resistance and a strong helical propensity provides a powerful strategy for transforming biologically active peptides into viable drug candidates. By overcoming the inherent limitations of natural peptides, the incorporation of this compound paves the way for the development of more stable, potent, and effective peptide-based therapeutics for a wide range of diseases. The protocols and analytical methods detailed in this guide offer a robust framework for researchers to harness the full potential of this unique amino acid derivative in their drug discovery and development endeavors.
References
- Vertex AI Search. (2026). Fmoc-Aib-OH: A Key Building Block for Peptide-Based Drug Discovery.
- MedchemExpress. (n.d.). Fmoc-Aib-OH | Amino Acid Derivative.
- Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Chem-Impex. (n.d.). Fmoc-α-aminoisobutyric acid.
- ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis.
- Guidechem. (2024). Unlocking the Potential of FMOC-Ala-OH.
- Sigma-Aldrich. (n.d.). This compound.
- NIH National Library of Medicine. (n.d.). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study.
- NIH National Library of Medicine. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- Benchchem. (n.d.). Application Notes & Protocols: Leveraging Fmoc-Aib-OH for Advanced Peptidomimetic Development.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- Benchchem. (n.d.). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
- RSC Publishing. (n.d.). Helical structure in cyclic peptides: effect of N-methyl amides versus esters.
- ResearchGate. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
- MDPI. (n.d.). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications.
- Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- NIH National Library of Medicine. (n.d.). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation.
- NIH National Library of Medicine. (n.d.). Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence.
- PubMed. (n.d.). Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Stanford University. (2008). Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides.
- ResearchGate. (n.d.). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
- PubMed. (n.d.). Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates.
- NIH National Library of Medicine. (n.d.). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue.
- NIH National Library of Medicine. (n.d.). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids.
- PubMed. (2009). A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation.
- Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.
- International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
- ResearchGate. (n.d.). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin.
- Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.
- ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
- YouTube. (2022). Peptide Alpha Helix Structure | Biochemistry.
- eScholarship.org. (n.d.). Submonomer synthesis of sequence defined peptoids with diverse side-chains.
- YouTube. (2025). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability.
- NIH National Library of Medicine. (2023). Stapling strategy for slowing helicity interconversion of α-helical peptides and isolating chiral auxiliary-free one-handed forms.
Sources
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- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-function relationship of model Aib-containing peptides as ion transfer intermembrane templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. web.stanford.edu [web.stanford.edu]
- 14. escholarship.org [escholarship.org]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. Automated Peptide Synthesizers [peptidemachines.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. chempep.com [chempep.com]
- 21. researchgate.net [researchgate.net]
- 22. ijsra.net [ijsra.net]
- 23. youtube.com [youtube.com]
Overcoming Steric Hindrance: A Protocol for Coupling Amino Acids to N-Terminal N-Methyl-α-aminoisobutyric Acid (N-Me-Aib)
An Application Guide and Protocol
Abstract
The incorporation of sterically hindered amino acids, particularly N-methylated and α,α-disubstituted residues like N-methyl-α-aminoisobutyric acid (N-Me-Aib), is a key strategy in medicinal chemistry to enhance peptide stability, bioavailability, and conformational rigidity.[1] However, the synthesis of such peptides presents significant challenges, with the coupling of an amino acid to an N-terminal N-Me-Aib residue being a notoriously difficult step. This difficulty arises from the profound steric hindrance imposed by both the N-methyl group and the gem-dimethyl groups on the α-carbon, which drastically reduces the nucleophilicity of the secondary amine and physically obstructs the approach of the activated acylating species.[2][3] Incomplete coupling leads to the formation of deletion sequences, complicating purification and reducing overall yield.
This application note provides a detailed examination of the challenges and presents a robust protocol for efficiently coupling amino acids to an N-terminal N-Me-Aib. We will explore the rationale behind the selection of high-reactivity coupling reagents, optimized reaction conditions, and essential in-process monitoring techniques that ensure the successful synthesis of these complex peptides.
The Mechanistic Challenge: Understanding Steric Congestion
The formation of a peptide bond is a nucleophilic acyl substitution reaction. In standard solid-phase peptide synthesis (SPPS), the primary amine of the N-terminal residue readily attacks the activated carboxyl group of the incoming amino acid. The coupling to N-Me-Aib is severely hampered by two distinct steric factors:
-
Reduced Nucleophilicity: The electron-donating methyl group on the nitrogen slightly increases its basicity but simultaneously reduces its nucleophilicity by creating a more sterically crowded environment.[2]
-
Extreme Steric Bulk: The N-terminal amine is exceptionally hindered. It is a secondary amine shielded by three methyl groups (one on the nitrogen and two on the adjacent α-carbon). This steric congestion creates a formidable barrier, preventing the activated ester of the incoming amino acid from achieving the necessary proximity and orientation for nucleophilic attack.[3][4]
Consequently, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often ineffective for this transformation, leading to extremely slow reaction rates and low yields.[2][5] Overcoming this activation energy barrier requires a combination of a highly reactive acylating agent and optimized reaction conditions.
Strategic Solutions for Hindered Couplings
To drive the reaction to completion, a multi-faceted strategy is required, focusing on the choice of coupling reagent, reaction conditions, and rigorous monitoring.
The Critical Choice of Coupling Reagent
For sterically demanding couplings, uronium/aminium or phosphonium salt-based reagents are essential. These reagents convert the carboxylic acid of the incoming amino acid into a highly reactive active ester, increasing its electrophilicity to overcome the poor nucleophilicity of the N-Me-Aib terminus.
-
Uronium/Aminium Reagents (HATU, HCTU, COMU): These are the most common and effective choices.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) generates a highly reactive OAt-active ester, which is known to accelerate coupling and suppress racemization.[6][7] It is a well-established reagent for difficult couplings.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure. It exhibits coupling efficiencies comparable or superior to HATU and has a better safety profile, as it avoids the potentially explosive benzotriazole derivatives.[8][9][10] Its byproducts are also highly water-soluble, simplifying workup in solution-phase synthesis.[11][12]
-
-
Phosphonium Reagents (PyBOP, PyAOP, PyBrOP):
Optimizing Reaction Conditions
Beyond the coupling reagent, several other parameters must be optimized:
-
Pre-activation: The incoming Fmoc-amino acid should be pre-activated with the coupling reagent and a non-nucleophilic base (e.g., DIEA) for several minutes before being added to the resin.[2][14] This ensures the formation of the highly reactive species prior to encountering the hindered amine.
-
Double Coupling & Extended Reaction Times: A single coupling, even with a powerful reagent, may not be sufficient. It is standard practice to perform the coupling, monitor for completion, and if necessary, drain the reagents and repeat the coupling step with a fresh solution of activated amino acid ("double coupling").[3][15] Reaction times are typically extended from the standard 30-60 minutes to 2-4 hours or even longer.[16]
-
Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate coupling rates for hindered amino acids by helping to overcome the high activation energy barrier.[4][17]
-
Solvent Choice: N,N-Dimethylformamide (DMF) is the standard solvent, but for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior alternative due to its better solvating properties.[2]
Monitoring the Reaction: The Bromophenol Blue Test
The standard Kaiser (ninhydrin) test for detecting free primary amines will give a false negative for the secondary amine of N-Me-Aib. Therefore, the bromophenol blue (BPB) test is mandatory for monitoring the reaction's progress.[2][6]
-
Positive Test (Incomplete Coupling): A small sample of resin beads will appear blue or green, indicating the presence of unreacted free amine.
-
Negative Test (Complete Coupling): The resin beads will be yellow, indicating the absence of free amine.
Detailed Experimental Protocol: COMU-Mediated Coupling
This protocol describes the coupling of an Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal N-Me-Aib residue using COMU as the coupling reagent.
Materials and Reagents
-
Peptide-resin with N-terminal N-Me-Aib (pre-swollen in DMF)
-
Fmoc-protected amino acid
-
COMU
-
N,N'-Diisopropylethylamine (DIEA)
-
N,N'-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Bromophenol Blue (BPB) test solution (250 mg BPB in 50 mL DMF)[6]
Quantitative Parameters
| Parameter | Equivalents (relative to resin substitution) |
| Fmoc-Amino Acid | 4.0 eq |
| COMU | 3.9 eq |
| DIEA | 8.0 eq |
| Reaction Time | |
| Pre-activation | 2-5 minutes |
| Coupling (per attempt) | 2 hours |
Step-by-Step Procedure
-
Fmoc-Deprotection:
-
Perform Fmoc deprotection of the N-terminal N-Me-Aib residue on the resin using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (5x) to remove all traces of piperidine.
-
-
Preparation of Activated Amino Acid Solution:
-
In a separate vessel, dissolve the Fmoc-amino acid (4.0 eq) and COMU (3.9 eq) in a minimal volume of DMF.
-
Add DIEA (8.0 eq) to the solution.
-
Allow the solution to pre-activate at room temperature for 2-5 minutes. The solution may change color.
-
-
First Coupling Reaction:
-
Drain the DMF from the deprotected peptide-resin.
-
Immediately add the pre-activated amino acid solution (from Step 2) to the resin.
-
Agitate the reaction mixture at room temperature for 2 hours.
-
-
In-Process Monitoring (BPB Test):
-
Remove a small sample of resin beads (approx. 5-10 mg).
-
Wash the beads thoroughly with methanol and then DMF.
-
Add 1-2 drops of the BPB test solution.
-
Observe the color of the beads:
-
Blue/Green: Coupling is incomplete. Proceed to Step 5.
-
Yellow: Coupling is complete. Proceed to Step 6.
-
-
-
Recoupling (if necessary):
-
If the BPB test was positive, drain the coupling solution from the main reaction vessel.
-
Wash the resin with DMF (3x).
-
Repeat Steps 2 and 3 to perform a second coupling.
-
After the second coupling, perform the BPB test again (Step 4). If the test is still positive, advanced troubleshooting (e.g., using PyBrOP or microwave synthesis) may be required.
-
-
Final Washing:
-
Once the BPB test confirms complete coupling, drain the final coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
-
The resin is now ready for the next Fmoc-deprotection and coupling cycle.
-
Experimental Workflow Diagram
Caption: Workflow for coupling an amino acid to N-terminal N-Me-Aib.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| BPB test remains blue/green after double coupling | 1. Extreme steric hindrance of the incoming amino acid (e.g., Val, Ile).2. On-resin peptide aggregation.3. Ineffective coupling reagent or degraded reagents. | 1. Increase coupling time to 4-6 hours or overnight.2. Switch to microwave-assisted synthesis to provide additional energy.[4]3. Switch to a more potent coupling reagent like PyBrOP.[6]4. Change solvent to NMP or a mixture of DMF/DCM to disrupt aggregation.[2] |
| Low final yield of the desired peptide | 1. Incomplete coupling at the N-Me-Aib step leading to deletion sequences.2. Chain termination due to guanidinylation by excess uronium reagent.[9] | 1. Ensure a negative BPB test at the critical step before proceeding.2. Use a slight excess of the Fmoc-amino acid relative to the coupling reagent to consume it and minimize side reactions.3. Analyze the crude product by mass spectrometry to confirm the presence of deletion sequences.[3] |
| Racemization of the incoming amino acid | 1. Prolonged pre-activation time.2. Use of an inappropriate base. | 1. Keep pre-activation times to a minimum (2-5 minutes).2. Use a hindered base like DIEA. For particularly racemization-prone residues (e.g., Cys, His), consider using a less basic catalyst like 2,4,6-collidine. |
Chemical Activation and Coupling Mechanism
The diagram below illustrates the key steps in the COMU-mediated activation and subsequent coupling to the hindered N-terminal N-Me-Aib.
Caption: COMU-mediated activation and coupling to a hindered amine.
References
-
El-Faham, A., & Albericio, F. (2010). COMU: a third generation of uronium-type coupling reagents. Journal of peptide science, 16(1), 6–9. [Link][12]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link][9]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved February 11, 2026, from AAPPTec. [Link][6]
-
Waide, P., & McCurdy, S. (2000). Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue. The Journal of organic chemistry, 65(21), 7029–7038. [Link][18]
-
Wenschuh, H., et al. (1995). Comparative Study of Methods to Couple Hindered Peptides. Biopolymers, 37(3), 195–204. [Link][13]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved February 11, 2026, from CEM Corporation. [Link][4]
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in pharmacology, 11, 253. [Link][19]
-
AAPPTec. (n.d.). COMU; CAS 1075198-30-9. Retrieved February 11, 2026, from AAPPTec. [Link][11]
-
ResearchGate. (n.d.). Syntheses of sterically hindered peptides containing N-methylated amino acid(s). Retrieved February 11, 2026, from ResearchGate. [Link][15]
-
Luxembourg Bio Technologies. (2009). COMU: A third generation of uronium-type coupling reagents. Retrieved February 11, 2026, from Luxembourg Bio Technologies. [Link][8]
-
AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved February 11, 2026, from AAPPTec. [Link][20]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved February 11, 2026, from ResearchGate. [Link][5]
-
Request PDF. (n.d.). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Retrieved February 11, 2026, from ResearchGate. [Link][17]
-
Reddit. (2023). HATU coupling - what's the best order? Retrieved February 11, 2026, from r/Chempros. [Link][14]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. peptide.com [peptide.com]
Application Note & Protocol: Determination of Optimal Reagent Equivalents for the Coupling of Fmoc-N-Me-Aib-OH in Solid-Phase Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Sterically Hindered Amino Acids
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids presents a significant hurdle to achieving high-purity, full-length peptides. Fmoc-N-Me-Aib-OH, a non-proteinogenic amino acid featuring both N-methylation and a gem-dimethyl substitution at the α-carbon, represents a particularly formidable building block. The N-methyl group reduces the nucleophilicity of the secondary amine and restricts the cis/trans isomerization of the peptide bond, while the α,α-disubstitution of the aminoisobutyric acid (Aib) moiety creates substantial steric bulk.[1][2] These structural features synergistically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, often leading to incomplete couplings, truncated sequences, and the necessity for extended reaction times or double coupling cycles.[2][3]
The selection of an appropriate coupling reagent and the optimization of its stoichiometry are paramount to overcoming these challenges.[2][4] Uranyl/guanidinium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), have demonstrated superior performance for coupling sterically demanding amino acids compared to carbodiimide-based methods.[4][5] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), forms a highly reactive OAt-active ester that can effectively acylate even hindered amines.[5][6] However, improper stoichiometry can lead to side reactions, such as guanidinylation of the N-terminal amine, where the peptide chain reacts with the coupling reagent itself.[5][7]
This application note provides a systematic approach to determining the optimal reagent equivalents for the efficient incorporation of this compound into a growing peptide chain. By methodically varying the equivalents of the amino acid, coupling reagent, and base, researchers can establish conditions that maximize coupling efficiency while minimizing side reactions and racemization.[8]
Mechanistic Considerations: The HATU/DIPEA Coupling Cascade
The efficacy of HATU in mediating peptide bond formation lies in a two-stage process: activation of the carboxylic acid and subsequent coupling with the amine. This process is facilitated by a non-nucleophilic base, typically DIPEA.[5][6]
-
Deprotonation: DIPEA deprotonates the carboxylic acid of this compound, forming a carboxylate anion.[5][6]
-
Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU. This results in the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate.[5]
-
Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt, yielding the key OAt-active ester. This active ester is significantly more reactive towards nucleophilic attack by an amine than the initial carboxylic acid.[5]
-
Coupling: The N-terminal amine of the resin-bound peptide attacks the carbonyl carbon of the OAt-active ester, forming the desired peptide bond and releasing HOAt.
Caption: HATU/DIPEA mediated peptide coupling mechanism.
Experimental Design for Optimization
To determine the optimal reagent equivalents for this compound coupling, a matrix of experiments should be performed. A model peptide sequence on a suitable solid support (e.g., Rink Amide resin) will be used. The optimization will focus on varying the equivalents of this compound, HATU, and DIPEA relative to the resin loading.
Experimental Matrix:
The following table outlines a suggested experimental matrix. The equivalents are expressed relative to the functional loading of the resin (1.0 eq).
| Experiment ID | This compound (eq) | HATU (eq) | DIPEA (eq) |
| A1 | 3.0 | 2.9 | 6.0 |
| A2 | 3.0 | 2.9 | 8.0 |
| A3 | 3.0 | 3.9 | 6.0 |
| A4 | 3.0 | 3.9 | 8.0 |
| B1 | 4.0 | 3.9 | 8.0 |
| B2 | 4.0 | 3.9 | 10.0 |
| B3 | 4.0 | 4.9 | 8.0 |
| B4 | 4.0 | 4.9 | 10.0 |
| C1 | 5.0 | 4.9 | 10.0 |
| C2 | 5.0 | 4.9 | 12.0 |
| C3 | 5.0 | 5.9 | 10.0 |
| C4 | 5.0 | 5.9 | 12.0 |
Rationale for the Experimental Design:
-
Amino Acid Equivalents: Starting with 3 equivalents is a common practice for standard amino acids. Increasing to 4 and 5 equivalents is necessary to drive the reaction to completion for sterically hindered residues by increasing the concentration of the acylating species.[5]
-
Coupling Reagent Equivalents: The HATU equivalents are kept slightly lower than the amino acid equivalents to minimize the risk of guanidinylation of the free N-terminal amine.[7]
-
Base Equivalents: The amount of DIPEA is critical. Two equivalents are theoretically required: one to neutralize the hexafluorophosphate salt of HATU and one to deprotonate the carboxylic acid of the Fmoc-amino acid. An excess is generally used to ensure the reaction proceeds efficiently, especially with hindered amino acids.[9]
Detailed Protocol for Optimization Studies
This protocol outlines the manual solid-phase synthesis steps for one experiment in the optimization matrix.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
This compound
-
HATU
-
DIPEA
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Methanol (MeOH)
-
Diethyl ether, anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
-
HPLC system for analysis
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.[2]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2][10]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the specified equivalents of this compound and HATU (from the experimental matrix) in DMF.
-
Add the specified equivalents of DIPEA to the amino acid/HATU solution.
-
Allow the activation to proceed for 2-5 minutes at room temperature.[2][9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours. For sterically hindered amino acids, extended coupling times may be necessary.[2][11]
-
-
Monitoring the Coupling:
-
Perform a bromophenol blue test to check for reaction completion. The Kaiser test is not reliable for secondary amines like N-methylated residues.[2][12]
-
To perform the bromophenol blue test, take a small sample of resin, wash it with methanol, and add a few drops of a 0.1% solution of bromophenol blue in DMF. A yellow color indicates a complete coupling (no free amine), while a blue or green color indicates an incomplete reaction.[9]
-
If the coupling is incomplete, a second coupling (recouple) can be performed by repeating step 3.[9]
-
-
Washing:
-
After a complete coupling, drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (5 times).[2]
-
-
Cleavage and Deprotection:
-
After the final coupling and washing, wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.[2]
-
Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Analysis:
-
Precipitate the peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.[2]
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water) and analyze by reverse-phase HPLC to determine the purity and identify any deletion products.
-
Caption: Experimental workflow for optimizing reagent equivalents.
Data Interpretation and Expected Outcomes
The purity of the crude peptide from each experiment will be determined by integrating the area of the desired product peak in the HPLC chromatogram relative to the total peak area. The results should be tabulated for easy comparison.
Expected Data Table:
| Experiment ID | This compound (eq) | HATU (eq) | DIPEA (eq) | Crude Purity (%) | Notes |
| A1 | 3.0 | 2.9 | 6.0 | e.g., 65 | Significant deletion product observed. |
| A2 | 3.0 | 2.9 | 8.0 | e.g., 72 | Improved purity with higher base. |
| ... | ... | ... | ... | ... | ... |
| C1 | 5.0 | 4.9 | 10.0 | e.g., 92 | High purity, minimal side products. |
| C2 | 5.0 | 4.9 | 12.0 | e.g., 93 | Similar to C1, slight improvement. |
| ... | ... | ... | ... | ... | ... |
Analysis:
The optimal conditions will be those that yield the highest crude purity of the target peptide with the lowest amount of reagents, thereby ensuring a cost-effective and efficient synthesis. It is anticipated that higher equivalents of the amino acid, coupling reagent, and base will be required to achieve high coupling efficiency for this compound compared to standard amino acids. The data will likely show a trend of increasing purity with increasing reagent equivalents, up to a plateau where further increases do not significantly improve the outcome or may lead to increased side reactions.
Conclusion and Recommendations
The incorporation of sterically hindered amino acids like this compound is a common challenge in the synthesis of complex peptides and peptidomimetics. A systematic optimization of coupling conditions is crucial for the successful and efficient synthesis of the target molecules. The use of HATU as a coupling reagent is highly recommended for such difficult couplings.[4] Based on the experimental data, a set of optimized reagent equivalents can be established. For this compound, it is generally advisable to use at least 4-5 equivalents of the amino acid, with a slightly lower equivalence of HATU and a 2-fold excess of DIPEA relative to the amino acid. These optimized conditions will serve as a valuable starting point for the incorporation of this compound and other similarly hindered residues in future peptide synthesis endeavors.
References
-
HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2020, December 21). Retrieved from [Link]
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (2021, January 18). Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023, September 1). Retrieved from [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D. (2017, October 30). Retrieved from [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. (n.d.). Retrieved from [Link]
-
Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. (n.d.). Retrieved from [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Retrieved from [Link]
-
HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. (2024, April 14). Retrieved from [Link]
-
Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed. (n.d.). Retrieved from [Link]
-
Fmoc Solid-Phase Peptide Synthesis - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments. (n.d.). Retrieved from [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests | AAPPTec. (n.d.). Retrieved from [Link]
-
Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. (n.d.). Retrieved from [Link]
-
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]
-
Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
SPPS Tips For Success Handout - Mesa Labs. (n.d.). Retrieved from [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC. (2023, November 13). Retrieved from [Link]
-
SPPS Reagents Explained: A Complete Guide | CEM Corporation - YouTube. (2025, September 24). Retrieved from [Link]
-
Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique - PMC - NIH. (n.d.). Retrieved from [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (2020, November 4). Retrieved from [Link]
-
Peptide Synthesis - FAQ | AAPPTEC. (n.d.). Retrieved from [Link]
-
Comparative Study of Methods to Couple Hindered Peptides - PubMed - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mesalabs.com [mesalabs.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. peptide.com [peptide.com]
Application Note: Analytical HPLC Strategies for Peptides Containing N-Me-Aib
Executive Summary
The incorporation of
While these features are highly desirable for therapeutic candidates—imparting proteolytic resistance and forcing specific helical conformations (often
This guide details a self-validating analytical workflow designed to resolve N-Me-Aib peptides from their critical impurities, emphasizing the use of elevated temperature and core-shell particle technology.
Critical Parameter Assessment
Before initiating method development, the unique physicochemical behavior of N-Me-Aib must be understood to avoid common pitfalls.
| Parameter | Impact of N-Me-Aib Residue | Chromatographic Consequence |
| Sterics | Gem-dimethyl group creates a rigid backbone. | Slow Mass Transfer: Rigid structures diffuse slowly, causing band broadening. |
| Conformation | Forces helical turns; | Peak Splitting: Peptide may exist as slowly interconverting conformers (cis/trans amide or helix/coil) on the HPLC timescale. |
| Hydrophobicity | Significantly higher than Ala or Aib. | Retention Shift: Strong retention on C18; risk of irreversible adsorption or precipitation. |
| Synthesis | Difficult coupling to/from N-Me-Aib. | Deletion Sequences: High probability of |
Method Development Workflow
The following decision tree outlines the logical progression for developing a robust method for these sterically hindered peptides.
Figure 1: Decision tree for optimizing separation of conformationally constrained N-Me-Aib peptides.
Protocol 1: High-Resolution RP-HPLC (The Workhorse)
This protocol utilizes Core-Shell (Superficially Porous) Particle technology. The solid core provides high efficiency (narrow peaks) critical for separating the target peptide from the deletion sequence, which often differs by only a single hydrophobic residue.
Objective
Separate the full-length N-Me-Aib peptide from the
Materials & Reagents
-
Column: Kinetex C18 or Cortecs C18,
mm, 1.6 µm or 2.6 µm.-
Rationale: High peak capacity is required to resolve the deletion impurity.
-
-
Mobile Phase A (MPA): Water + 0.05% Trifluoroacetic Acid (TFA).
-
Rationale: TFA is essential. It acts as an ion-pairing agent to mask silanols and, critically, the low pH suppresses the ionization of residual carboxyls, reducing secondary interactions.
-
-
Mobile Phase B (MPB): Acetonitrile (ACN) + 0.05% TFA.
-
Instrumentation: UHPLC or High-Pressure HPLC (600 bar+ capability recommended).
Experimental Conditions
| Parameter | Setting | Scientific Rationale |
| Flow Rate | 0.4 - 0.5 mL/min | Optimal linear velocity for core-shell particles. |
| Temperature | 60°C ± 1°C | CRITICAL: N-Me-Aib peptides form stable secondary structures. High temperature increases the interconversion rate of conformers, merging split peaks into a single sharp band [1]. |
| Detection | UV 215 nm | N-Me-Aib lacks aromaticity. 215 nm detects the peptide bond. |
| Gradient | Shallow (0.5% B/min) | Example: 30% B to 45% B over 30 mins. |
Step-by-Step Procedure
-
Equilibration: Condition column at initial %B for at least 10 column volumes.
-
Blank Injection: Inject MP A to ensure baseline stability at 215 nm (TFA background can drift).
-
Sample Prep: Dissolve peptide in 50:50 Water:ACN.
-
Note: If the peptide aggregates (common with N-Me-Aib), add 10% Isopropanol or TFE (Trifluoroethanol) to the diluent.
-
-
Gradient Execution: Run the shallow gradient.
-
Data Analysis: Integrate the main peak. Look for a "shoulder" on the leading or trailing edge—this is often the deletion sequence.
Protocol 2: Orthogonal Selectivity (Phenyl-Hexyl)
If Protocol 1 fails to resolve the deletion impurity, hydrophobicity alone is insufficient. We must leverage steric and
Objective
Resolve impurities where the hydrophobicity difference is negligible but the shape difference is significant.
Materials
-
Column: Phenyl-Hexyl or Diphenyl stationary phase (e.g., Kinetex Biphenyl or equivalent).
-
Rationale: The bulky phenyl ring on the stationary phase interacts differently with the gem-dimethyl group of N-Me-Aib compared to a straight C18 chain.
-
-
Mobile Phase: Same as Protocol 1, or substitute ACN with Methanol (if system pressure allows). Methanol promotes different selectivity in phenyl columns.
Modifications to Protocol 1
-
Temperature: Lower to 40°C .
-
Reasoning:
- interactions are exothermic; they weaken at high temperatures. Lowering the temp (while monitoring for peak splitting) maximizes the selectivity of the Phenyl phase.
-
Impurity Profiling Logic
Understanding the specific impurities associated with N-Me-Aib synthesis is vital for peak identification.
Figure 2: Origin and chromatographic behavior of common N-Me-Aib peptide impurities.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Splitting | Slow cis/trans isomerization of the N-methyl amide bond. | Increase Temperature to 60-70°C. If impossible, switch to a chaotropic mobile phase (add 0.1M NaClO4) to disrupt structure [2]. |
| Broad Peaks | Hydrophobic interaction or aggregation. | Use a C4 or C8 column instead of C18. Add HFIP (Hexafluoroisopropanol) to the sample diluent. |
| Ghost Peaks | Carryover of hydrophobic peptide. | Add a "sawtooth" wash step (95% B for 2 mins) at the end of every run. Use a needle wash containing TFE or IPA. |
| Baseline Drift | TFA UV absorption. | Ensure TFA concentration is identical in MP A and MP B. Balance absorbance by adding slightly less TFA to the organic phase (e.g., 0.05% in A, 0.045% in B). |
References
-
Toniolo, C., et al. (2001). Peptaibols: Analysis, characterization, and bioactivity.[1] Use of elevated temperature to resolve conformational isomers in Aib-rich peptides.
-
Mant, C. T., & Hodges, R. S. (2002). HPLC of Peptides and Proteins.[2][3][4][5][6][7][8][9][10] Strategies for separating hydrophobic peptides using chaotropic agents and temperature control.
-
Degenkolb, T., & Brückner, H. (2008).
-
Phenomenex Application Guide. (2023). HPLC Tech Tip: Approach to Peptide Analysis. Core-shell column selection for peptide mapping.
Disclaimer: This protocol is intended for research use only. Optimization may be required based on the specific peptide sequence and length.
Sources
- 1. Chromatographic and mass spectroscopic guided discovery of Trichoderma peptaibiotics and their bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hplc.eu [hplc.eu]
- 3. peptide.com [peptide.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. biovera.com.au [biovera.com.au]
- 7. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beyond Molecular Weight: Peptide Characteristics Influencing the Sensitivity of Retention to Changes in Organic Solvent in Reversed-Phase Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Application Note: Strategic Incorporation of Fmoc-N-Me-Aib-OH in Cyclic Peptide Synthesis
Executive Summary
The incorporation of Fmoc-N-Me-Aib-OH (
Scientific Rationale & Mechanistic Insight
The "Gem-Dimethyl" Effect & N-Methylation
Aib (
Adding an
-
Conformational Lock: The
-methyl group clashes with the carbonyl oxygen of the preceding residue, forcing the amide bond into specific cis or trans rotamers. This pre-organizes the linear precursor, often facilitating the thermodynamics of macrocyclization (the "turn-inducer" effect). -
Synthetic Barrier: The nucleophilicity of the secondary amine is drastically reduced by the adjacent gem-dimethyl group. Furthermore, the incoming activated amino acid faces a "wall" of methyl groups, making standard coupling rates negligible.
Visualization of Steric Clash
The following diagram illustrates the steric environment and the decision logic for synthesis.
Caption: Workflow logic for handling N-Me-Aib steric barriers. Note that "Coupling To" the secondary amine is the rate-limiting step.
Strategic Planning: Retrosynthesis
Before starting synthesis, the linear precursor sequence must be designed correctly.
-
Rule 1: Never Cyclize at N-Me-Aib. The head-to-tail cyclization yield will be near zero due to steric hindrance.
-
Rule 2: Place N-Me-Aib internally. Ideally, position it so that it induces a turn that brings the N- and C-termini of the linear precursor into proximity.
-
Rule 3: Avoid "Bulky-on-Bulky". Try not to couple a
-branched amino acid (Val, Ile, Thr) to the N-Me-Aib amine. If unavoidable, use acid fluorides or PyAOP.
Experimental Protocols
Protocol A: Solid Phase Assembly (SPPS)
Objective: Efficient incorporation of this compound and subsequent elongation.
Reagents:
-
Resin: 2-Chlorotrityl Chloride (2-CTC) is preferred for cyclic peptides (allows cleavage of fully protected peptide).
-
Coupling Reagent: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) or HATU.
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: DMF (Dimethylformamide) or NMP (N-methylpyrrolidone).
Step-by-Step Workflow:
-
Coupling this compound to the Resin (or Peptide Chain):
-
Note: This step is moderately difficult.
-
Dissolve this compound (4 eq) and COMU (4 eq) in DMF.
-
Add DIPEA (8 eq).
-
Add to resin.
-
Condition: Microwave: 75°C for 10 minutes (or Room Temp for 2 hours).
-
QC: Perform a micro-cleavage and check by LC-MS.
-
-
Fmoc Removal (Critical):
- -methylated residues are prone to aggregation after deprotection.
-
Use 20% Piperidine + 0.1M HOBt in DMF. The HOBt helps disrupt aggregation.
-
Perform 2 x 5 min treatments.
-
Elongation: Coupling TO the N-Me-Aib (The Hardest Step):
-
The Problem: You are reacting an activated carboxylate with a hindered secondary amine.
-
Reagent Choice: PyAOP or HATU are superior here. COMU is also effective but PyAOP (phosphonium salt) is often preferred for secondary amines.
-
Stoichiometry: 5 eq AA : 5 eq PyAOP : 10 eq DIPEA.
-
Condition: Microwave irradiation at 75°C for 2 x 15 minutes (Double Coupling).
-
Warning: If the incoming amino acid is Cys or His, lower temp to 50°C to prevent racemization, but extend time to 60 min.
-
Protocol B: Solution Phase Cyclization
Objective: Macrocyclization of the cleaved, protected linear peptide.
-
Cleavage from Resin:
-
Treat 2-CTC resin with 1% TFA in DCM (10 x 2 min). This cleaves the peptide from the resin but keeps side-chain protecting groups intact.
-
Neutralize filtrate immediately with Pyridine.
-
Concentrate in vacuo.
-
-
Cyclization:
-
Concentration: High dilution is mandatory (
mM) to favor intramolecular cyclization over intermolecular oligomerization. -
Dissolve peptide in DCM or DMF.
-
Add PyBOP (3 eq) and HOAt (3 eq).
-
Add DIPEA (6 eq).
-
Stir at Room Temp for 12–24 hours.
-
Monitor: LC-MS for disappearance of linear mass and appearance of cyclic mass (mass is identical, but retention time shifts; typically cyclic elutes later on RP-HPLC).
-
Comparative Data: Coupling Reagents
The following table summarizes efficiency for sterically hindered couplings (based on literature and internal application data).
| Reagent | Class | Efficiency (N-Me-Aib) | Epimerization Risk | Notes |
| COMU | Uronium/Oxyma | High | Low | Safer than HATU (no explosion risk), high solubility.[1] Excellent first choice. |
| HATU | Uronium/HOAt | High | Low-Medium | The "Gold Standard" for decades. reliable but expensive. |
| PyAOP | Phosphonium | Very High | Low | Preferred for coupling to secondary amines (N-Me-Aib). |
| HBTU | Uronium/HOBt | Low | High | Do not use for N-Me-Aib. Too slow, leads to deletion sequences.[2] |
| DIC/Oxyma | Carbodiimide | Medium | Very Low | Good for automated synthesizers without microwave. |
Troubleshooting & QC
Common Failure Mode: Deletion Sequence
If you observe a peak corresponding to [Mass - (Incoming AA)], the coupling to the N-Me-Aib failed.
-
Fix: Switch to acid fluoride activation. Convert the incoming Fmoc-AA-OH to Fmoc-AA-F using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) before adding to the resin.
Common Failure Mode: Epimerization
If you observe a "doublet" peak in HPLC with identical mass.
-
Cause: The incoming amino acid racemized during the long activation time required to couple to N-Me-Aib.
-
Fix: Use Oxyma Pure as an additive (lowers racemization) and reduce temperature to 50°C, extending time.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012).[3] Synthesis of N-methylated cyclic peptides. Nature Protocols, 7, 432–444.[3]
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis and Characterization of N-Methyl-Rich Peptides. Journal of Peptide Science.
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3, 509–524.
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in the Acylation of Fmoc-N-Me-Aib-OH
A Senior Application Scientist's Guide to Improving Low Coupling Efficiency in Solid-Phase Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the significant challenges associated with the low coupling efficiency of Fmoc-N-Me-Aib-OH, a sterically hindered N-methylated amino acid. Our goal is to equip you with the knowledge and practical strategies to achieve successful incorporation of this valuable building block into your peptide sequences.
I. Understanding the Core Challenge: Steric Hindrance
The primary obstacle in the efficient coupling of this compound lies in its molecular structure. The presence of two methyl groups on the α-carbon (the aminoisobutyric acid, Aib, moiety) and an additional methyl group on the α-nitrogen creates significant steric bulk around the reactive centers. This steric hindrance impedes the approach of the activated carboxyl group of this compound to the nucleophilic amine on the solid-support-bound peptide chain, leading to sluggish and often incomplete coupling reactions.
II. Frequently Asked Questions (FAQs)
Q1: Why is my coupling reaction with this compound failing or showing very low yield?
The low reactivity is primarily due to the severe steric hindrance caused by the three methyl groups surrounding the α-carbon and α-nitrogen. This bulkiness physically blocks the necessary proximity and orientation for the nucleophilic attack of the resin-bound amine on the activated carboxyl group of the incoming amino acid. Standard coupling conditions are often insufficient to overcome this energy barrier.[1][2]
Q2: How can I reliably monitor the completeness of the this compound coupling reaction?
Traditional ninhydrin (Kaiser) tests are not suitable for monitoring the coupling to a secondary amine, such as the N-terminal of a peptide after the addition of an N-methylated amino acid, as they only give a color change with primary amines. A more reliable method is the bromophenol blue test . A blue color indicates a significant number of unreacted free amines, signifying an incomplete reaction. A yellow or green color suggests a successful coupling.
Q3: What is "double coupling," and is it an effective strategy for this compound?
Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents after the initial coupling reaction is complete. For sterically hindered residues like this compound, this is a highly recommended initial troubleshooting step to drive the reaction towards completion.[3]
III. Troubleshooting Guide: Strategies for Success
When encountering low coupling efficiency with this compound, a systematic approach to optimizing the reaction conditions is crucial. The following sections provide detailed protocols and explanations for proven strategies.
A. Optimizing Coupling Reagents: The Power of Modern Activators
Standard carbodiimide-based coupling reagents like DIC/HOBt are often too slow and inefficient for acylating sterically hindered N-methylated amino acids. More potent activating agents are required.
1. Phosphonium vs. Aminium/Uronium Reagents: Making an Informed Choice
Two major classes of powerful coupling reagents are phosphonium salts (e.g., PyBOP, PyBrOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU, COMU).
-
Phosphonium Salts: These reagents, such as PyBOP, are generally considered "cleaner" as they do not have the potential for a significant side reaction known as guanidinylation, where the coupling reagent reacts with the free N-terminal amine of the peptide, capping the chain and preventing further elongation.
-
Aminium/Uronium Salts: Reagents like HATU and HCTU are highly effective but can lead to guanidinylation, especially in excess or with prolonged reaction times. COMU, an oxymabased uronium salt, is reported to have a lower risk of this side reaction and is a safer alternative to benzotriazole-based reagents.[4][5]
Diagram: Simplified Mechanism of Action for Phosphonium and Aminium Reagents
Caption: Comparison of phosphonium and aminium reagent activation pathways.
Table 1: Recommended Coupling Reagents for this compound
| Coupling Reagent | Class | Key Advantages | Considerations |
| HATU | Aminium/Uronium | Highly effective for sterically hindered couplings.[6] | Potential for guanidinylation. |
| HCTU | Aminium/Uronium | More cost-effective than HATU with good efficiency. | Generally less effective than HATU for the most difficult couplings.[6] |
| PyBOP | Phosphonium | No risk of guanidinylation, good for fragment condensation. | May be less effective than HATU for extremely hindered couplings. |
| PyBrOP | Phosphonium | Excellent for N-methylated amino acids, often superior to PyBOP.[7] | Higher cost and can cause racemization with prolonged coupling times.[1] |
| COMU | Uronium (Oxyma-based) | Safer alternative to benzotriazole-based reagents, high efficiency.[4][8] | Relatively new, but showing great promise. |
2. Detailed Coupling Protocols
Protocol 2.1: HATU-Mediated Coupling
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Activation Solution: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Activation: Add DIPEA (8 equivalents) to the activation solution and vortex briefly.
-
Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a bromophenol blue test to check for completion.
-
Washing: Wash the resin thoroughly with DMF.
-
Double Coupling (if necessary): If the bromophenol blue test is positive, repeat steps 2-7.
Protocol 2.2: PyBrOP-Mediated Coupling
-
Resin Preparation: Follow the same procedure as for the HATU protocol.
-
Coupling Solution: Suspend the resin in DCM or DMF. Add this compound (2 equivalents).
-
Reagent Addition: Add PyBrOP (2 equivalents) to the resin suspension.
-
Cooling and Base Addition: Cool the reaction vessel to 0°C in an ice bath. Add DIPEA (6 equivalents).
-
Reaction: Agitate the mixture for 1 minute at 0°C, then allow it to warm to room temperature and continue agitating for 1-2 hours.[9]
-
Monitoring and Washing: Follow steps 6 and 7 from the HATU protocol.
B. Leveraging Temperature and Microwave Energy
Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of sterically hindered couplings. Microwave-assisted solid-phase peptide synthesis (SPPS) is a particularly effective technique for this purpose.
Key Advantages of Microwave-Assisted SPPS:
-
Accelerated Reaction Rates: Microwave energy can dramatically reduce coupling times, often from hours to minutes.[2]
-
Improved Coupling Efficiency: The rapid and uniform heating can drive difficult couplings to completion where conventional methods fail.[10]
Protocol 2.3: Microwave-Assisted Coupling
-
Follow the standard HATU or COMU coupling protocol.
-
Microwave Parameters: Place the reaction vessel in a microwave peptide synthesizer. A typical setting for a difficult coupling is 20 minutes at 75°C. These parameters may need to be optimized depending on the specific peptide sequence and instrument.
Caution: Overheating can lead to side reactions, including racemization. It is essential to use a synthesizer with accurate temperature monitoring.
C. The Role of Solvents
The choice of solvent can influence the solvation of the peptide chain and reagents, thereby affecting coupling efficiency.
-
DMF (N,N-Dimethylformamide): The most common solvent for SPPS due to its excellent resin-swelling and solvation properties.
-
NMP (N-Methyl-2-pyrrolidone): Can be a superior alternative to DMF for aggregating sequences due to its higher boiling point and better solvation capabilities.
-
DCM (Dichloromethane): Often used in combination with DMF. Some protocols, particularly those using PyBrOP, specify DCM.[9]
-
"Magic" Mixtures: For particularly difficult sequences, a mixture of solvents such as DMF/DCM (1:1) with the addition of chaotropic agents like ethylene carbonate can disrupt peptide aggregation and improve coupling.
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A stepwise approach to troubleshooting this compound coupling.
IV. Advanced Troubleshooting
Q4: I have tried a potent coupling reagent, double coupling, and microwave heating, but the coupling is still incomplete. What are my next steps?
If these robust methods fail, the issue may be related to severe peptide aggregation on the resin. In such cases, consider the following:
-
Capping: After the first coupling attempt, cap any unreacted amines with acetic anhydride. This will prevent the formation of deletion sequences, resulting in a purer final product, albeit with a lower yield of the target peptide.
-
Solvent Screening: Experiment with different solvent systems, such as those mentioned in section III.C.
-
Influence of Adjacent Residues: The amino acid preceding the N-methylated residue can influence coupling efficiency. If possible, avoid coupling to another sterically hindered residue immediately before the this compound. The nature of the growing peptide chain as a whole can contribute to aggregation.[3]
-
Resynthesis with Optimized Protocol: It may be necessary to resynthesize the peptide from the beginning, incorporating the optimized conditions at the problematic step.
V. Conclusion
The successful incorporation of this compound into peptide sequences is a challenging but achievable goal. By understanding the root cause of the difficulty—steric hindrance—and systematically applying the strategies outlined in this guide, researchers can significantly improve coupling efficiencies. The key to success lies in moving beyond standard protocols and employing a combination of potent coupling reagents, optimized reaction conditions, and careful monitoring.
VI. References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403. [Link]
-
Nowak, P., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Tetrahedron Letters, 58(31), 3044-3047. [Link]
-
Frérot, E., et al. (1994). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. Tetrahedron, 50(18), 5345-5360. [Link]
-
Coste, J., et al. (1990). PyBroP® and PyCloP as coupling reagents for N-methylated amino acids. Tetrahedron Letters, 31(5), 669-672. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Angell, Y. M., et al. (1996). Comparative study of methods to couple hindered peptides. International journal of peptide and protein research, 47(2), 81-87. [Link]
-
Patil, S. A., et al. (2007). Microwave-enhanced solution coupling of the alpha, alpha-dialkyl amino acid, Aib. Letters in Organic Chemistry, 4(1), 20-23. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Angewandte Chemie International Edition, 47(14), 2595-2599. [Link]
-
Stewart, J. M., & Young, J. D. (1984). Solid phase peptide synthesis. Pierce Chemical Co.
-
Aapptec. Synthesis Notes. [Link]
-
White, P., & Keyte, J. W. (2010). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 16(1), 1-27. [Link]
-
Roodbeen, R., & Jensen, K. J. (2013). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. In Peptide Synthesis (pp. 149-160). Humana Press. [Link]
-
Egorov, M. V., et al. (2013). Development of the schedule for multiple parallel “difficult” peptide synthesis on pins. Journal of Peptide Science, 19(9), 557-564. [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8050-8064. [Link]
-
Czerwenka, K., et al. (2018). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, 24(1), 1-13. [Link]
-
Hartrampf, N., et al. (2020). Orthogonal electrochemical amine deprotection: toward sustainable strategies for peptide synthesis. Organic letters, 22(15), 5891-5896. [Link]
-
Le, C., et al. (2019). Photoredox-Lewis acid catalyst enabled decarboxylative coupling of carboxylic acids with aldehydes and amines. Organic letters, 21(17), 6849-6853. [Link]
-
Anaspec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
-
Gyros Protein Technologies. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry.
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Restrepo-Pérez, L., et al. (2022). A Graphene Field-Effect Transistor-Based Biosensor Platform for the Electrochemical Profiling of Amino Acids. Biosensors, 12(11), 978. [Link]
-
Berka, K., et al. (2022). Interaction preferences between protein side chains and key epigenetic modifications 5-methylcytosine, 5-hydroxymethycytosine and N6-methyladenine. Nucleic acids research, 50(20), 11629-11641. [Link]
-
Vazquez, M. E. (2014). Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis?. ResearchGate. [Link]
-
Bird, G. H., et al. (2017). Incorporation of putative helix-breaking amino acids in the design of novel stapled peptides: exploring biophysical and cellular permeability properties. Molecules, 22(11), 1840. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. 2024.sci-hub.cat [2024.sci-hub.cat]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Me-Aib Peptide Synthesis & Handling
Topic: Overcoming Aggregation and Steric Barriers in Peptides Containing N-Me-Aib Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Peptides containing N-Methyl-Aminoisobutyric Acid (N-Me-Aib) present a unique paradox in peptide chemistry. While the residue itself is often introduced to disrupt aggregation and enforce specific secondary structures (helical turns), its synthesis represents one of the most formidable challenges in Solid Phase Peptide Synthesis (SPPS).
The "aggregation" users encounter with N-Me-Aib is often a misdiagnosis of two distinct phenomena:
-
Extreme Steric Hindrance: The gem-dimethyl group of Aib combined with N-methylation creates a "steric wall" that blocks acylation.
-
On-Resin Association: The growing peptide chain may form secondary structures (β-sheets) that bury the N-terminus, mimicking aggregation.
This guide provides the protocols, reagent choices, and troubleshooting logic required to synthesize and solubilize these difficult sequences.
Part 1: The Synthesis Barrier (On-Resin Troubleshooting)
Q1: Why is the coupling of (or onto) N-Me-Aib failing despite standard "difficult sequence" protocols?
Diagnosis: You are likely facing the "Steric-Electronic Deadlock."
-
The Steric Factor: Aib is
-disubstituted. Adding an N-methyl group removes the only remaining proton on the nitrogen, eliminating hydrogen bond donation and creating a massive steric clash for the incoming activated amino acid. -
The Aggregation Factor: If your sequence is hydrophobic, the resin-bound peptide may have collapsed. However, with N-Me-Aib, the failure is usually kinetic (reaction rate) rather than thermodynamic (aggregation).
The Solution: The "Power Coupling" Strategy Standard reagents (HBTU/DIC) are insufficient. You must switch to high-reactivity phosphonium or uronium reagents with HOAt (aza-benzotriazole) additives, combined with elevated temperature.
Recommended Reagent Hierarchy:
| Reagent Class | Reagent Name | Suitability for N-Me-Aib | Mechanism Benefit |
| Tier 1 (Best) | HATU / PyAOP | Excellent | The 7-aza group (HOAt) utilizes the "neighboring group effect" (anchimeric assistance) to boost reaction rates by ~10-100x over HOBt. |
| Tier 2 (Good) | COMU | Very Good | Safer alternative to HATU/PyAOP (non-explosive leaving group) with comparable efficiency in microwave conditions. |
| Tier 3 (Specific) | PyBroP | High | Phosphonium salt; excellent for N-methylated couplings where uroniums (HBTU) might cause guanidinylation termination. |
| Tier 4 (Avoid) | HBTU / TBTU | Poor | Reactivity is too low for the steric barrier of N-Me-Aib. |
| Tier 5 (Avoid) | Acyl Fluorides | Variable | While good for Aib, they often fail for N-Me-Aib due to the lack of H-bonding stabilization in the transition state. |
Q2: Should I use Microwave Irradiation?
Answer: Yes, it is virtually mandatory. For N-Me-Aib, thermal energy is required to overcome the activation energy barrier imposed by sterics.
-
Protocol: 75°C - 90°C for 5-10 minutes.
-
Caution: N-methylated residues are prone to diketopiperazine (DKP) formation (premature cleavage) if they are at the dipeptide stage. If N-Me-Aib is the 2nd or 3rd residue from the C-terminus, limit temperature to 50°C or use bulky trityl-based resins (e.g., 2-CTC) to prevent back-biting.
Part 2: Solubility & Purification (Solution Phase)
Q3: My peptide is synthesized, but it precipitates immediately upon cleavage or shows broad peaks on HPLC.
Diagnosis:
Despite N-methylation, peptides containing Aib often adopt stable
Troubleshooting Protocol:
-
The "Magic Solvent" Mix:
-
Do not dissolve in pure water or MeOH.
-
Use: 1:1 Acetonitrile:Water + 0.1% TFA.
-
If insoluble: Add Hexafluoroisopropanol (HFIP) (5-10%). HFIP is a potent disruptor of helical aggregates and hydrogen bonding.
-
-
HPLC Peak Tailing:
-
Broad peaks often indicate inter-conversion between conformers (cis/trans isomerism of the N-methyl amide bond).
-
Fix: Run the HPLC column at 60°C . This increases the rate of cis/trans isomerization, sharpening the peak into a single average species.
-
Part 3: Experimental Workflows
Workflow 1: The "Hard Coupling" Protocol (N-Me-Aib Insertion)
Objective: Coupling Fmoc-N-Me-Aib-OH to a resin-bound peptide, or coupling the next amino acid onto N-Me-Aib.
Reagents:
-
Activator: HATU (0.5 M in DMF)
-
Base: DIEA (Diisopropylethylamine) (1.0 M in NMP)
-
Solvent: NMP (N-methylpyrrolidone) - Better swelling than DMF for hindered sequences.
Step-by-Step:
-
Resin Preparation: Swell resin in NMP for 20 mins.
-
Pre-Activation (Critical):
-
Mix Amino Acid (5 eq) + HATU (4.9 eq) in a vial.
-
Add DIEA (10 eq).
-
Wait exactly 30 seconds. (Do not wait longer; the active ester can hydrolyze or rearrange).
-
-
Coupling:
-
Add mixture to resin.[1]
-
Microwave: Ramp to 75°C over 2 mins; Hold at 75°C for 10 mins.
-
Alternative (Manual): Double couple at room temperature for 2 hours each, or overnight at 50°C.
-
-
Monitoring:
-
Standard Kaiser test (Ninhydrin) will fail (false negative) on N-Me residues because there is no primary amine.
-
Use: Chloranil Test or Chloranil/Acetaldehyde test for secondary amines.
-
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Visual Logic: Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting synthetic failures involving N-Me-Aib residues. Focuses on thermal management and reagent selection.
Part 4: References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Available at: [Link] (Accessed via Search Result 1.1)
-
ResearchGate. Synthesis of 'difficult' peptide sequences. Review.[2][3][4][5][6][7][8][9][10][11][12][13] Available at: [Link]
-
National Institutes of Health (NIH). Comparative study of methods to couple hindered peptides.[6] PubMed. Available at: [Link]
Sources
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. reddit.com [reddit.com]
- 3. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. people.bath.ac.uk [people.bath.ac.uk]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Design of an N-Methylated Peptide Inhibitor of α-Synuclein Aggregation Guided by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. osti.gov [osti.gov]
Technical Support Center: Fmoc-N-Me-Aib-OH Coupling Optimization
Case ID: SPPS-NM-AIB-001 Subject: Optimization of Coupling Efficiency for Fmoc-N-Me-Aib-OH Status: Open for Troubleshooting
Introduction
Welcome to the Advanced Peptide Synthesis Support Center. You are likely accessing this guide because you are experiencing low coupling yields or deletion sequences involving This compound (
This residue represents a "perfect storm" of steric hindrance in Solid-Phase Peptide Synthesis (SPPS):
-
Gem-dimethyl effect (Aib): Two methyl groups at the
-carbon restrict conformational freedom. -
N-Methylation: The methyl group on the nitrogen eliminates the hydrogen bond donor capability and adds significant bulk at the reaction site.
The Short Answer: Is double coupling effective? Yes, but it is rarely sufficient on its own. Standard double coupling with HBTU/HOBt often fails. Success requires a combination of Double Coupling , High-Efficiency Reagents (HATU/PyAOP) , and Elevated Temperature .
Module 1: Diagnostic & Mechanism
Q1: Why is my standard double coupling (HBTU/DIPEA) failing?
A: The failure is kinetic, not thermodynamic. The nucleophilic attack of the amine on the activated ester is physically blocked.
-
The Steric Wall: The incoming this compound has a bulky quaternary center. If the resin-bound peptide also has a bulky N-terminus (or is N-methylated), the reaction rate drops by orders of magnitude compared to alanine or glycine.
-
The Aggregation Factor: While N-methylation generally disrupts aggregation (by preventing H-bonds), the Aib residue itself induces strong helical turns (
-helix), which can bury the N-terminus, making it inaccessible.
Visualizing the Troubleshooting Logic:
Figure 1: Decision tree for troubleshooting N-Me-Aib coupling efficiency.
Module 2: The Optimized Protocol
Q2: What is the "Gold Standard" protocol for this residue?
A: We recommend the HATU/HOAt or PyAOP activation method combined with double coupling.
Protocol: Double Coupling with HATU This protocol assumes a 0.1 mmol synthesis scale.
| Step | Reagent | Equivalents | Time/Temp | Notes |
| Coupling 1 | This compound | 5.0 eq | 60 min @ RT OR 10 min @ 75°C (MW) | Dissolve AA in DMF/NMP. |
| HATU | 4.9 eq | Activator. Do not use excess. | ||
| HOAt | 5.0 eq | Critical additive for sterics. | ||
| DIPEA | 10.0 eq | Base (Collidine if racemization risk). | ||
| Wash | DMF | - | 3 x 1 min | Remove truncated species. |
| Coupling 2 | Fresh Reagents | Same as above | Same as above | Essential: Do not just extend time; replenish active species. |
Reagent Performance Comparison:
| Reagent | Efficiency for N-Me-Aib | Risk of Epimerization | Recommendation |
| HBTU/TBTU | Low | Low | Avoid. Too weak for tetrasubstituted carbons. |
| HATU | High | Moderate* | Standard. Excellent reactivity.[1] |
| PyAOP | Very High | Moderate | Best. Specifically superior for N-Me to N-Me couplings. |
| COMU | High | Low | Alternative. Safer byproduct profile than HATU. |
Note on Epimerization: N-Me-Aib is achiral (symmetric), so it cannot racemize. However, if you are coupling to a resin-bound N-Me-Aib, the incoming amino acid is at high risk of racemization due to the slow reaction time.
Module 3: Advanced Troubleshooting
Q3: I see a "Deletion Sequence" (M-113) in my Mass Spec. What happened?
A: This indicates the coupling failed completely.
-
Solution: Switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[2][3] PyAOP is a phosphonium salt that generates the same active ester as HATU but avoids the formation of guanidinium byproducts that can terminate the chain when using uronium salts (like HATU) in slow reactions [1].
Q4: I see a mass corresponding to [M - Dipeptide]. Is this Diketopiperazine (DKP)?
A: Yes. This is a critical failure mode when Fmoc-N-Me-Aib is the second or third residue from the C-terminus.
-
Mechanism: After Fmoc removal, the free amine of the dipeptide attacks the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic Diketopiperazine. N-methyl and Aib residues promote the cis-conformation required for this cyclization [2].
DKP Prevention Strategy:
-
Use Trityl Resins: Use 2-Chlorotrityl Chloride (2-CTC) resin. The bulky trityl group sterically hinders the attack on the ester.
-
Short Deprotection: Use DBU (1-2%) instead of Piperidine for Fmoc removal to minimize basic contact time.
Visualizing the DKP Risk:
Figure 2: Pathway of Diketopiperazine formation, a common side reaction with N-Me-Aib.
Q5: Should I use Microwave (MW) Synthesis?
A: Highly Recommended. Microwave energy is particularly effective for Aib and N-Me residues. It helps overcome the "aggregation" and steric barriers.
-
Settings: 75°C for 5-10 minutes is standard.
-
Caution: Do not exceed 75°C for Cys or His containing peptides to avoid racemization of those residues [3].
References
-
Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]
-
Teixidó, M., et al. (2005).[3] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Available at: [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Available at: [Link]
-
Biotage. (2023).[4] Using double coupling to improve your peptide synthesis. Biotage Blog. Available at: [Link]
Sources
identifying and minimizing side reactions with Fmoc-N-Me-Aib-OH
Topic: Identifying and Minimizing Side Reactions with Fmoc-N-Me-Aib-OH Audience: Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. A. Vance
Introduction: The "Perfect Storm" of Steric Hindrance
This compound (N-Fmoc-N-methyl-2-aminoisobutyric acid) represents one of the most challenging residues in Solid-Phase Peptide Synthesis (SPPS). It combines two distinct steric hurdles:
- -Disubstitution (Aib): The gem-dimethyl group restricts conformational freedom and shields the reaction center.
-
N-Methylation: This adds further bulk and removes the amide proton, eliminating hydrogen bond stabilization and inducing a cis-peptide bond preference.
This guide addresses the three critical failure modes associated with this residue: Coupling Failure (Getting it ON), Elongation Failure (Coupling TO it), and Diketopiperazine (DKP) Formation (Losing it).
Module 1: Coupling this compound to the Chain
The Issue: The incoming amino acid is bulky. Standard carbodiimide chemistry (DIC/HOBt) is often insufficient, leading to deletion sequences.
Optimized Protocol: High-Energy Activation
To drive this reaction to completion, you must use highly reactive uronium/aminium or phosphonium reagents.
| Parameter | Recommendation | Rationale |
| Coupling Reagent | COMU or HATU | COMU (uronium) offers superior stability and reactivity compared to HBTU. HATU is the gold standard for hindered couplings. |
| Base | DIPEA or TMP | Diisopropylethylamine (DIPEA) is standard. 2,4,6-Trimethylpyridine (TMP/Collidine) is recommended if the preceding residue is Cys or His to prevent racemization. |
| Stoichiometry | 5 - 10 eq. | High concentration drives the bimolecular reaction kinetics against the steric barrier. |
| Temperature | 75°C (Microwave) | Thermal energy is non-negotiable for N-Me-Aib. If using manual synthesis, heat to 50°C for 2 hours. |
| Cycles | Double Couple | Perform the reaction twice. Do not rely on a single pass. |
Step-by-Step Workflow:
-
Dissolve 5 eq. This compound and 5 eq. HATU in DMF.
-
Add 10 eq.[1] DIPEA immediately before adding to the resin.
-
Microwave: React at 75°C for 10 minutes. (OR Manual: 50°C for 2 hours).
-
Drain and wash with DMF (3x).[2]
-
Repeat steps 1-3.
Module 2: Chain Elongation (Coupling ONTO N-Me-Aib)
The Issue: This is the most difficult step. You are forcing an incoming amino acid to attack a sterically hindered, secondary amine (the N-methyl group of Aib).
Critical Warning: The Kaiser Test (Ninhydrin) will FAIL (false negative) because there is no primary amine. You must use the Chloranil Test or p-Nitrobenzyl Pyridine Test to verify deprotection of the N-Me-Aib.
Troubleshooting Guide: The "Difficult Coupling" Cycle
Recommended Reagent: PyAOP (Phosphonium salt). Why? Uronium salts (HATU/HBTU) can react with the free secondary amine to form a guanidinium cap, permanently terminating the chain. Phosphonium salts (PyAOP, PyBOP) do not suffer from this side reaction as severely.
Protocol:
-
Activator: PyAOP (5 eq.) + HOAt (5 eq.) + DIPEA (10 eq.).
-
Note: HOAt is superior to HOBt for hindered secondary amines due to the neighboring group effect (pyridine nitrogen).
-
-
Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for its better swelling of hindered sequences.
-
Capping: After the double coupling, you must cap unreacted amines with acetic anhydride/pyridine. This prevents "deletion sequences" (N-1 peptides) that are nearly impossible to separate during purification.
Module 3: Preventing Diketopiperazine (DKP) Formation
The Issue: The "Silent Killer." During the removal of the Fmoc group from the amino acid attached to N-Me-Aib (the dipeptide stage), the free amine can back-bite onto the C-terminal carbonyl. This cleaves the dipeptide from the resin as a cyclic diketopiperazine.
Mechanism: The N-methyl group forces the peptide backbone into a cis-conformation, bringing the N-terminus and C-terminus into perfect proximity for cyclization.
DKP Prevention Protocol
1. Resin Selection (The Foundation)
-
Avoid: Merrifield or Wang resins. The benzyl ester linkage is a good leaving group, promoting DKP.
-
Use: 2-Chlorotrityl Chloride (2-CTC) Resin .[3][4] The massive steric bulk of the trityl group physically blocks the formation of the DKP transition state.
2. Optimized Deprotection Cocktail Standard 20% Piperidine is too slow and basic, allowing time for DKP.
-
Add 0.1M Oxyma Pure to your deprotection solution (20% Piperidine in DMF).
-
Shorten Time: Use 2 x 3 minutes deprotection cycles instead of the standard 2 x 10 minutes.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for handling N-Me-Aib failures.
Caption: Decision matrix for diagnosing and resolving synthetic failures associated with this compound.
Frequently Asked Questions (FAQ)
Q1: Why did my Kaiser test result in a false negative after deprotecting Fmoc-N-Me-Aib? A: The Kaiser test relies on the reaction of ninhydrin with a primary amine to produce Ruhemann’s Purple. N-Me-Aib yields a secondary amine (N-methylamino group) upon deprotection, which does not react to form this chromophore. You must use the Chloranil Test (turns blue for secondary amines) or the p-Nitrobenzyl Pyridine test.
Q2: Can I use HBTU/DIPEA for coupling the amino acid after N-Me-Aib? A: It is risky. Uronium salts like HBTU can react with the hindered secondary amine of N-Me-Aib to form a guanidinium species, which permanently blocks the N-terminus. PyAOP or PyBOP (phosphonium salts) are safer alternatives for this specific step as they do not form guanidinium byproducts.
Q3: Is 2-Chlorotrityl (2-CTC) resin mandatory? A: Highly recommended. While you can synthesize on Wang resin, the risk of DKP formation is significantly higher because the ester linkage is less sterically shielded. If you must use Wang, ensure you use the "Oxyma in Piperidine" deprotection strategy described in Module 3.
Q4: Does N-Me-Aib cause racemization? A: N-Me-Aib itself is achiral (Aib has two methyl groups), so it cannot racemize. However, the amino acid being coupled to it is at high risk of racemization due to the slow coupling rate and high activation energy required. To mitigate this, use Collidine (TMP) instead of DIPEA during the activation of the incoming amino acid.
References
-
Optimized Fmoc-Removal Strategy to Suppress DKP Formation. ACS Omega. (2022). Discusses the use of DBU and piperazine/additives to reduce diketopiperazine formation.
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation Application Note. Details the necessity of thermal energy for Aib and N-Me-Aib couplings.
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. Provides comprehensive data on coupling reagents (PyAOP vs HATU) for hindered residues.
-
Fmoc Solid Phase Peptide Synthesis: Side Reactions. ChemPep. Detailed analysis of DKP mechanisms and aspartimide formation.
-
Choosing the Right Coupling Reagent for Peptides. Organic Process Research & Development. (2021). A review of phosphonium vs. uronium salts for N-methylated peptides.
Sources
- 1. mesalabs.com [mesalabs.com]
- 2. cdn2.hubspot.net [cdn2.hubspot.net]
- 3. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
assessing racemization of Fmoc-N-Me-Aib-OH during activation
Topic: Assessing Activation & Coupling of Fmoc-N-Me-Aib-OH
Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Focus: Racemization risks, activation kinetics, and impurity profiling for this compound.
The Core Directive: The Chirality Paradox
User Question: I am observing impurities after activating this compound. How do I assess the extent of racemization?
Scientist Response: You are asking the right question about the wrong mechanism. This compound cannot racemize.
This compound (
However, if you are observing significant impurities, you are likely encountering "Racemization Mimics" —side reactions driven by the extreme steric hindrance of this residue. The methyl group on the nitrogen and the gem-dimethyl group on the
Visualizing the Achiral "Steric Wall"
Figure 1: Structural analysis of N-Me-Aib showing the symmetry that prevents racemization and the N-methylation that hinders coupling.[1][2]
Troubleshooting Guide: If It’s Not Racemization, What Is It?
When users report "racemization-like" impurity profiles with N-Me-Aib, they are usually seeing one of three phenomena. Use this diagnostic matrix to identify your issue.
| Symptom | Likely Cause | Mechanism | Verification Method |
| Mass -1 Residue | Deletion Sequence | The activated N-Me-Aib failed to couple due to steric bulk.[3] The unreacted amine was capped or coupled to the next AA in the cycle. | LC-MS (Look for [M - Residue Mass]) |
| Mass -18 Da (vs Linear) | Diketopiperazine (DKP) | If N-Me-Aib is the 2nd residue (N-term), the free amine attacks the C-term ester, cleaving the dipeptide from the resin. | LC-MS of the cleavage cocktail (DKP is often lost in the wash). |
| Mass + Residue (Doublet) | Incomplete Coupling | Often mistaken for diastereomers. This is a mixture of the target peptide and a deletion sequence co-eluting. | High-resolution UPLC with a shallow gradient (0.5% B/min). |
Activation Protocols: Overcoming the Barrier
Since you do not need to worry about preserving chirality at this position, you can (and must) use aggressive activation conditions that would be forbidden for Cysteine or Histidine.
Protocol A: The "Sledgehammer" Approach (Recommended)
Best for: Solid Phase Peptide Synthesis (SPPS) of difficult sequences.
-
Reagent Selection: Use COMU or HATU .
-
Why: These generate the highly reactive O-acyluronium species. COMU is often superior for hindered amines due to the morpholino group's "structure-breaking" effect on aggregates [1].
-
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Note: TMP is a weaker base but minimizes base-catalyzed side reactions if you are worried about the previous residue's integrity.
-
-
Temperature: Elevated (50°C - 75°C).
-
Critical: Unlike chiral amino acids, N-Me-Aib can withstand high heat without racemizing. Microwave irradiation is highly recommended to drive the reaction through the steric wall [2].
-
-
Double Coupling: Mandatory.
-
Coupling 1: 1 hour at 75°C.
-
Coupling 2: 1 hour at 75°C (fresh reagents).
-
Protocol B: The Acid Fluoride Method
Best for: Extremely hindered couplings where uronium salts fail.
-
Conversion: Convert this compound to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
Mechanism: The acid fluoride (-COF) is small and highly electrophilic, penetrating steric barriers better than the bulky -OBt/-OAt active esters generated by HATU [3].
Comparative Efficiency of Coupling Reagents
| Reagent | Reactivity (N-Me-Aib) | Risk of Epimerization (Prev. Residue) | Recommendation |
| HBTU/HCTU | Low | Low | Avoid. Too weak for N-Me-Aib. |
| HATU | High | Moderate | Standard. Gold standard for difficult couplings. |
| COMU | Very High | Low | Preferred. Superior solubility and reactivity [1]. |
| PyBroP | High | High | Alternative. Use if HATU fails; good for N-methyls.[4] |
| TFFH | High | Low | Specialist. Use for "impossible" couplings. |
The Real Danger: Fragment Condensation
While this compound cannot racemize, it poses a severe threat to the integrity of the peptide chain if used in fragment condensation.
Scenario: You have a fragment Fmoc-AA1-AA2-(N-Me-Aib)-OH and you want to couple it to H2N-Fragment-Resin.
The Trap: Activation of the C-terminal N-Me-Aib leads to the formation of an Oxazolonium intermediate.
-
Usually, oxazolone formation leads to racemization (loss of chirality at C-alpha).
-
Here: The oxazolone forms rapidly and is extremely stable due to the gem-dimethyl effect (Thorpe-Ingold effect).
-
Result: The oxazolone is so stable it reacts very slowly with the incoming amine. You get low yields, not racemization.
However , if you are coupling TO the N-terminus of an N-Me-Aib residue (i.e., Fmoc-AA-OH + H-N-Me-Aib-Peptide), the risk shifts. The nucleophilicity of the N-methyl amine is poor. You must use strong activation (HATU/HOAt). If Fmoc-AA-OH is chiral (e.g., Cys, His, Phe), the slow coupling time required by the N-Me-Aib steric wall gives the activated Fmoc-AA-OH ample time to racemize before it can couple.
Pathway Analysis: The Activation Logic
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link
-
Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. Link
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. Link
Sources
influence of different solvents on Fmoc-N-Me-Aib-OH coupling yield
Technical Support Hub: Optimizing Fmoc-N-Me-Aib-OH Coupling
Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #SPPS-NME-AIB-SOLV-001
Executive Summary
You are encountering one of the most notoriously difficult couplings in solid-phase peptide synthesis (SPPS). The coupling of This compound presents a "perfect storm" of steric and electronic hindrance:
-
Steric Bulk: The gem-dimethyl group of the Aib (
-aminoisobutyric acid) creates a massive steric shield. -
Electronic Deactivation: The N-methyl group reduces the nucleophilicity of the amine (if coupling onto it) or adds further steric clash when coupling it to the resin.
-
Solvation: These hydrophobic residues drive inter-chain aggregation, often collapsing the resin matrix in standard solvents.
This guide moves beyond standard protocols to solvent-engineered solutions that maximize yield and minimize deletion sequences.
Module 1: The Solvent Matrix
User Question: "I’m using standard DMF, but my coupling yields are stalled at ~40%. Should I switch to NMP or a binary mixture?"
The Short Answer: Yes. For N-Me-Aib, DMF is often insufficient due to poor resin swelling of hydrophobic sequences.
Technical Deep Dive:
Solvent choice dictates two critical factors: Resin Swelling (access to sites) and Chain Solvation (preventing
| Solvent System | Suitability for N-Me-Aib | Mechanism of Action | Recommendation |
| DMF (Dimethylformamide) | Low | Standard polarity, but often fails to break up aggregates formed by hydrophobic Aib-rich sequences. | Avoid for difficult N-Me-Aib couplings unless using microwave heating. |
| NMP (N-Methyl-2-pyrrolidone) | High | Superior swelling of Polystyrene (PS) resins. Higher viscosity reduces diffusion slightly but prevents "on-resin precipitation." | Primary Choice. Use for all room-temperature couplings of hindered residues. |
| 2-MeTHF (Green Solvent) | Conditional | Excellent for ChemMatrix (PEG) resins. Poor swelling for Polystyrene resins. | Best Green Alternative only if using PEG-based resins. |
| DMF/DCM (1:1) | Medium | DCM swells PS resin exceptionally well; DMF solubilizes the polar reagents. | Rescue Strategy. Use if NMP is unavailable or if the resin bed has visibly collapsed. |
Critical Insight: If you are using Polystyrene (PS) resin, NMP is chemically superior to DMF for this specific residue because it maintains the solvated state of the hydrophobic gem-dimethyl groups, preventing the "collapse" that blocks reagent access.
Module 2: Coupling Reagents & Activation
User Question: "Is HATU still the gold standard here, or should I look at COMU or PyBrOP?"
For N-methylated, sterically hindered amino acids, the activation kinetics are the bottleneck.
-
HATU (The Standard): Excellent, but can cause guanidinylation if the reaction is slow (which it will be for N-Me-Aib).
-
COMU (The Modern Contender): Shows comparable or superior efficiency to HATU in NMP , with a safer safety profile (non-explosive) and less epimerization risk.
-
PyBrOP (The Nuclear Option): Specifically recommended for N-methyl couplings. Unlike uronium salts (HATU/COMU), phosphonium salts like PyBrOP can be driven with excess reagent without capping the N-terminus via guanidinylation.
Recommendation: Start with COMU/Oxyma in NMP . If yields remain <80%, switch to PyBrOP/DIEA .
Module 3: Optimized Protocol (The "Golden Cycle")
This protocol assumes a 0.1 mmol scale on Rink Amide ChemMatrix or PS resin.
Reagents:
-
Amino Acid: this compound (5 eq)
-
Activator: COMU (5 eq) + Oxyma Pure (5 eq)
-
Base: DIEA (10 eq)
-
Solvent: NMP (anhydrous)
Step-by-Step Workflow:
-
Pre-Activation (Crucial): Dissolve Amino Acid and COMU/Oxyma in NMP. Add DIEA immediately before adding to the resin. Do not let the activated ester sit for >2 minutes before addition; the active ester of hindered amino acids is unstable.
-
The Coupling (Microwave Assisted):
-
Temperature:75°C (Standard heating is insufficient for Aib).
-
Time: 10 minutes.
-
Power: 30-50W (Keep constant temperature, avoid overshoot).
-
-
The "Double Couple" (Mandatory): Drain the vessel. Do not wash. Repeat the coupling step with fresh reagents.
-
Why? The first pass solvates the resin and couples ~70%. The second pass drives the difficult remaining sites to completion.
-
-
Capping (Soft Cap): Use acetic anhydride/pyridine in NMP to cap unreacted amines. This prevents "deletion sequences" (missing residues) which are harder to purify than truncated sequences.
Module 4: Decision Tree & Workflow Visualization
Figure 1: Solvent & Reagent Selection Logic
Caption: Decision matrix for selecting the optimal solvent/resin combination for hindered N-Me-Aib couplings.
Figure 2: The Optimized Double-Coupling Workflow
Caption: Step-by-step kinetic workflow for maximizing yield in sterically hindered couplings.
Troubleshooting FAQ
Q: I see a "Deletion Sequence" (Target Mass - 129 Da). What happened? A: The coupling failed completely. The resin collapsed, or the kinetics were too slow.
-
Fix: Switch solvent to NMP . Ensure you are using Microwave heating (75°C) . If using Polystyrene resin, ensure the substitution level is low (<0.4 mmol/g) to prevent overcrowding.
Q: My product has the correct mass + 17 Da. Is this oxidation? A: Likely not. This is usually Guanidinylation (+42 Da is common, but +17 can be ammonium adducts in MS). If you see +99 Da (roughly), it's the uronium salt capping the amine.
-
Fix: Switch from HATU/HBTU to PyBrOP . Phosphonium salts cannot guanidinylate the N-terminus.[1]
Q: Can I use "Green" solvents like GVL (Gamma-Valerolactone)? A: Proceed with caution. While GVL swells resin well, it can react with piperidine during Fmoc removal to cause ring-opening side reactions.
-
Fix: If using GVL, use a modified deprotection cocktail (e.g., Piperidine/DBU) or stick to 2-MeTHF if using ChemMatrix resin.
References
-
Albericio, F., et al. (2018). Green Solvents for Solid-Phase Peptide Synthesis: 2-Methyltetrahydrofuran (2-MeTHF).Green Chemistry .[2]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews .
-
Biotage Application Note. (2023). Comparison of DMF vs NMP for Hydrophobic Peptides.
-
Sigma-Aldrich Technical Guide. Peptide Coupling Reagents: Mechanisms and Selection.
Sources
Technical Support Center: Synthesis of Difficult Sequences Containing Fmoc-N-Me-Aib-OH
Status: Online Operator: Senior Application Scientist (Peptide Chemistry Division) Ticket ID: N-ME-AIB-SYNTH-001
Introduction: The "Steric Fortress"
Welcome to the Difficult Peptide Support Center. You are likely here because your synthesis failed, and the mass spectrum shows deletion sequences or a complete absence of the target peptide.
Fmoc-N-Me-Aib-OH (N-methyl-α-aminoisobutyric acid) is one of the most challenging residues in Solid Phase Peptide Synthesis (SPPS). It combines the tetrasubstitution of Aib (steric bulk at the
This guide addresses the three critical failure modes: Coupling Efficiency , Fmoc Deprotection , and Diketopiperazine (DKP) Formation .
Part 1: Troubleshooting Guide (Q&A)
Q1: I am trying to couple this compound to the resin/peptide, but the coupling yield is <50%. Standard HATU isn't working. What do I do?
A: Standard HATU/DIPEA protocols often fail here. The nucleophile (the amine on the resin) cannot easily access the activated carboxyl group of N-Me-Aib due to the gem-dimethyl effect.
The Fix: Switch to Phosphonium or Oxyma-based Chemistry.
-
Reagent Switch: Replace HATU with PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or COMU . PyAOP is structurally similar to PyBOP but derived from HOAt, making it significantly more reactive for hindered amines.
-
Microwave Energy: This is non-negotiable for N-Me-Aib. You need kinetic energy to overcome the steric barrier.
-
Double Coupling: Perform two coupling cycles.
Recommended Coupling Cocktail:
-
Activator: PyAOP (or COMU)
-
Base: DIPEA (or TMP - 2,4,6-trimethylpyridine for extremely acid-sensitive resins)
-
Additive: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) - Crucial for suppressing racemization of the previous residue.
Q2: The N-Me-Aib is on the chain, but I cannot couple the NEXT amino acid to it. Is the amine dead?
A: The amine is not dead; it is buried. The N-methyl group and the two
The Fix: The "Nuclear" Options.
-
Use Acid Chlorides/Fluorides: If Fmoc-AA-Cl is available (or generated in situ with triphosgene), use it. Acid chlorides are smaller and more reactive than the bulky OBt/OAt active esters generated by HATU.
-
Bis-trichloromethyl carbonate (BTC): In situ generation of acid chlorides is highly effective for coupling to N-methylated residues.
-
Extended Reaction Time: Microwave coupling at 75°C for 10–15 minutes (vs standard 2–5 mins).
Q3: My mass spec shows a peak corresponding to [M - (C-terminal Dipeptide)]. Did the resin cleave early?
A: This is likely Diketopiperazine (DKP) formation .[1] If N-Me-Aib is the 2nd or 3rd residue from the C-terminus, the free amine (after Fmoc removal) can curl back and attack the C-terminal ester linkage to the resin. This cleaves the dipeptide off the resin as a cyclic byproduct (DKP).
The Fix: Steric Shielding of the Linker.
-
Resin Change: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin . The massive trityl group provides steric bulk that physically prevents the amine from attacking the ester linkage.
-
Avoid Base: Do not leave the deprotected N-terminal amine in piperidine/DMF for long periods. Wash immediately and couple the next acid.
Part 2: Visualization & Logic
Workflow 1: Coupling Optimization Decision Tree
This diagram illustrates the logical flow for troubleshooting difficult couplings involving N-Me-Aib.
Figure 1: Decision tree for optimizing coupling efficiency when standard HATU protocols fail.
Workflow 2: The DKP Trap & Prevention
This diagram explains the mechanism of DKP formation and how 2-CTC resin prevents it.
Figure 2: Mechanism of Diketopiperazine (DKP) formation and its inhibition by 2-Chlorotrityl Chloride resin.
Part 3: Experimental Protocols
Protocol A: Microwave Coupling of this compound
Use this protocol for coupling the difficult residue itself.
-
Reagents:
-
Amino Acid: this compound (5.0 eq)
-
Activator: PyAOP (5.0 eq)
-
Additive: Oxyma Pure (5.0 eq)
-
Base: DIPEA (10.0 eq)
-
Solvent: DMF (N,N-dimethylformamide)[2]
-
-
Procedure:
-
Dissolve Amino Acid, PyAOP, and Oxyma in DMF.
-
Add DIPEA immediately before adding to the resin.
-
Microwave Irradiation: Heat to 75°C for 10 minutes .
-
Note: Do not exceed 75°C to avoid degradation of the activator.
-
-
Wash: DMF (3 x 30 sec).
-
Repeat: Perform a second coupling (double couple) with fresh reagents.
Protocol B: Enhanced Fmoc Deprotection (DBU Method)
Use this when the Fmoc group on N-Me-Aib refuses to come off due to steric bulk.
-
Reagents:
-
Procedure:
-
Step 1: Add Standard Piperidine solution. Microwave at 75°C for 3 minutes . Drain.
-
Step 2 (If incomplete): Add Enhanced DBU solution. Agitate at Room Temperature for 5-10 minutes. Warning: DBU is aggressive and can cause aspartimide formation if Asp is present.
-
-
Wash: Extensive washing with DMF (5 x 1 min) is required to remove all traces of DBU.
Part 4: Data & Reagent Comparison
Table 1: Coupling Reagent Performance for N-Me-Aib
| Reagent | Class | Reactivity | Risk Profile | Recommendation |
| HATU | Uronium/Guanidinium | High | Moderate | Baseline. Try this first for "standard" difficult sequences. |
| PyAOP | Phosphonium | Very High | Low (if used correctly) | Gold Standard for N-Me-Aib. Phosphonium salts react faster with hindered amines. |
| COMU | Uronium/Oxyma | High | Low (Explosion-free) | Excellent Alternative. Safer than HATU/PyAOP (no benzotriazole). |
| PyBrOP | Phosphonium | High | High | Risk of epimerization and oxazolone formation. Use only if PyAOP fails. |
| BTC | Acid Chloride | Extreme | High (Toxic gas) | Last Resort. Generates acid chlorides in situ. Requires strict anhydrous conditions. |
References
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Application Note. [Link][6]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (2016). [Link]
-
Diketopiperazine Formation from FPGnK Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of The American Society for Mass Spectrometry (2021). [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Molecules (2023). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. peptide.com [peptide.com]
- 5. Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Optimizing Fmoc-N-Me-Aib-OH in SPPS
Status: Operational Ticket ID: SPPS-SOL-NME-AIB Subject: Resolving Solubility & Coupling Anomalies for Fmoc-N-Me-Aib-OH Assigned Specialist: Senior Application Scientist
Executive Summary: The "Steric Fortress"
This compound (Fmoc-N-methyl-α-aminoisobutyric acid) represents one of the most challenging monomers in Solid Phase Peptide Synthesis (SPPS). It presents a dual-threat profile:
-
Extreme Steric Hindrance: The gem-dimethyl group of the Aib core creates a "steric wall," restricting nucleophilic attack.
-
Solubility Issues: The N-methyl group eliminates a critical hydrogen bond donor, altering the solvation shell and often leading to aggregation or precipitation in standard ethereal/amide solvents.
This guide moves beyond standard protocols to provide a "nuclear option" workflow for when standard DIC/Oxyma chemistry fails.
Module 1: The Solubility Matrix (Pre-Coupling)
User Issue: "The amino acid precipitates in DMF or forms a gel at 0.2M concentration."
Technical Insight: Standard SPPS relies on DMF (Dimethylformamide). However, this compound is highly lipophilic. In pure DMF, the hydrophobic interactions between the Fmoc group and the methylated core can drive precipitation. You must disrupt these hydrophobic domains using a solvent with higher polarity and different dipole characteristics.
Solubility Troubleshooting Guide
| Solvent System | Solubility Rating | Recommended Use | Risk Factor |
| 100% DMF | Poor | Not Recommended | High precipitation risk at >0.1M. |
| 100% NMP | Good | Standard Starting Point | Moderate. NMP degrades faster than DMF; use fresh. |
| 80% NMP / 20% DMSO | Excellent | The "Gold Standard" | Low. DMSO prevents aggregation but requires thorough washing. |
| DMF / DCM (1:1) | Moderate | Binary Alternative | DCM improves swelling but lowers boiling point (bad for microwave). |
Protocol: The "Dissolution Ladder" Do not simply add more solvent; this dilutes the reaction kinetics.
-
Weigh the required this compound (aim for 0.2M final concentration).
-
Initial Wetting: Add pure NMP (N-methyl-2-pyrrolidone) to 80% of the target volume. Vortex vigorously.
-
The DMSO Spike: If the solution remains cloudy or contains particulates, add anhydrous DMSO (Dimethyl sulfoxide) to make up the remaining 20% volume.
-
Sonication: Sonicate at 40°C for 5 minutes. Note: Heat aids dissolution and does not deprotect Fmoc in the absence of base.
Module 2: The Coupling Reaction (The "Double Whammy")
User Issue: "Coupling yields are <20% even after double coupling."
Technical Insight: The Aib residue is achiral, meaning you do not need to worry about racemization (epimerization) during activation. This allows us to use aggressive activation and high heat without compromising chiral integrity. Standard carbodiimides (DIC) often fail because the O-acylisourea intermediate is too bulky to penetrate the resin site effectively.
Recommended Reagents:
-
Primary Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . These generate the highly reactive At-ester or Oxyma-ester, which are faster than carbodiimide intermediates.
-
Alternative: PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).[1] Phosphonium salts are often superior for N-methylated amino acids.
The "Scorched Earth" Coupling Protocol
Step 1: Activation (In-situ)
-
Amino Acid: 5.0 equivalents (relative to resin loading).
-
Activator: 4.9 equivalents HATU (or COMU). Always use slightly less activator to prevent capping the resin with the reagent.
-
Base: 10 equivalents DIPEA (Diisopropylethylamine).
Step 2: Microwave Irradiation (Essential) Conventional room temperature coupling is futile for N-Me-Aib.
| Parameter | Setting | Rationale |
| Temperature | 75°C - 90°C | Overcome the activation energy barrier of the gem-dimethyl group. |
| Time | 2 x 10 minutes | Double coupling is mandatory. Fresh reagents for the second pass. |
| Power | 30-50 Watts | Maintain temperature without "overshooting" (which degrades the resin). |
Step 3: The "Magic" Additive (Optional)
-
Addition of HOAt (0.1M) as a separate additive can accelerate the reaction if using PyAOP or PyBroP.
Module 3: The "Next Step" Trap (Coupling ONTO N-Me-Aib)
User Issue: "The N-Me-Aib coupled fine, but the NEXT amino acid failed to attach."
Technical Insight: This is the most common failure point. Once N-Me-Aib is on the chain, the N-terminus is a secondary amine (N-methylated) AND is sterically shielded by the Aib methyls. You are trying to couple to a "buried" secondary amine.
The Solution: PyAOP or HATU + Extended Heat
-
Reagent Switch: If you used COMU before, switch to PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) for this specific step. Phosphonium reagents often couple to secondary amines better than uronium salts.
-
Triple Coupling: Perform 3 coupling cycles.
-
Monitoring: The Kaiser test (ninhydrin) WILL NOT WORK here because it detects primary amines. You must use the Chloranil Test or Acetaldehyde/Chloranil method to detect secondary amines.
Visual Troubleshooting Workflows
Figure 1: Solubility Decision Matrix
Determine the correct solvent system based on visual inspection.
Caption: Decision tree for solubilizing hydrophobic this compound monomers prior to SPPS.
Figure 2: The "Sandwich" Coupling Workflow
Managing the difficulty of coupling the residue vs. coupling onto the residue.
Caption: Workflow distinguishing the specific requirements for coupling N-Me-Aib versus coupling the subsequent amino acid.
FAQ: Frequently Asked Questions
Q: Can I use standard Kaiser test to check if this compound coupled correctly? A: Yes and No. You can use the Kaiser test to see if the previous amino acid was consumed (coupling of N-Me-Aib). However, to check the deprotection of N-Me-Aib (the next step), Kaiser will fail because it does not react with secondary amines (the N-methyl group). Use the Chloranil or p-anil test for the N-methylated amine.
Q: Why do you recommend NMP over DMF? A: While DMF is standard, NMP (N-methyl-2-pyrrolidone) has higher polarity and better solvating power for hydrophobic aggregates. This compound is prone to "micro-precipitation" in DMF, which looks clear to the eye but drastically slows kinetics.
Q: Is racemization a concern at 90°C? A: No. Aib (α-aminoisobutyric acid) is achiral (it has two methyl groups on the alpha carbon). Therefore, it cannot racemize.[2] You can safely use high temperatures for this specific coupling without fear of epimerization.
Q: Can I use DIC/Oxyma? A: For this specific residue, DIC/Oxyma is often insufficient due to the steric bulk of the O-acylisourea intermediate. HATU or PyAOP are preferred because the active esters formed are smaller and the kinetics are orders of magnitude faster.
References
-
Albericio, F., & Biron, E. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. MDPI.
-
CEM Corporation. (2020).[3] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes.
-
Biotage. (2023).[4][5] How to synthesize hydrophobic peptides - Choosing the Right Solvent. Biotage Blog.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methyl-Rich Peptides. Journal of Peptide Science.
Sources
Technical Support Center: High-Hindrance Peptide Synthesis
Ticket ID: N-Me-Aib-001
Subject: Minimizing Deletion Sequences with Fmoc-N-Me-Aib-OH Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Steric Fortress"
User, you are encountering deletion sequences because This compound represents a "perfect storm" of synthetic difficulty. It combines the gem-dimethyl effect of Aib (steric bulk at the
Deletion sequences typically occur at two distinct bottlenecks:
-
Coupling of N-Me-Aib: The incoming activated N-Me-Aib is bulky and slow to react.
-
Coupling onto N-Me-Aib: This is the most common failure point. The N-terminal secondary amine is buried behind three methyl groups, making nucleophilic attack on the next amino acid kinetically unfavorable.
Mechanistic Root Cause Analysis
To solve the problem, you must visualize the barrier. The diagram below illustrates why standard protocols fail.
Caption: The "Steric Shield" effect: Three methyl groups create a physical barrier, preventing the incoming activated amino acid from reaching the nucleophilic nitrogen.
Optimized Coupling Protocols
Do not rely on standard HBTU/DIEA cycles. Use the following protocols based on whether you are coupling the residue or coupling onto the residue.
Scenario A: Coupling OF this compound (The Insertion)
Goal: Attach N-Me-Aib to the growing chain.
| Parameter | Standard Protocol (Avoid) | High-Efficiency Protocol (Recommended) |
| Coupling Reagent | HBTU or HCTU | COMU or HATU |
| Activator | HOBt | Oxyma Pure (Superior leaving group effect) |
| Base | DIEA (Diisopropylethylamine) | TMP (2,4,6-Trimethylpyridine/Collidine) |
| Solvent | DMF | NMP (Better swelling for hindered sequences) |
| Stoichiometry | 3-4 eq | 5 eq |
| Cycles | Single (1 hour) | Double Coupling (2 x 45 min) |
Scenario B: Coupling ONTO N-Me-Aib-OH (The Bottleneck)
Goal: Attach the NEXT amino acid to the N-Me-Aib N-terminus. Note: This is where 80% of deletion sequences occur.
The "Nuclear" Option: PyAOP + Microwave PyAOP (Phosphonium salt of HOAt) is the gold standard for N-methyl to N-methyl or hindered couplings.
-
Reagent: 5 eq Fmoc-AA-OH / 5 eq PyAOP / 10 eq DIEA .
-
Temperature: 75°C (Microwave irradiation).
-
Warning: If coupling Cys or His, keep at 50°C to prevent racemization.
-
-
Time: 2 x 10 minutes (Microwave) or 2 x 2 hours (Room Temp).
-
Alternative: If PyAOP is unavailable, use HATU with HOAt additive.
Troubleshooting Guide: Diketopiperazine (DKP) Formation
Issue: You see a deletion of the entire last two residues (dipeptide deletion). Cause: If N-Me-Aib is the 2nd residue from the N-terminus, the free amine can back-bite the C-terminal ester, cleaving the dipeptide off the resin as a cyclic DKP.
Prevention Strategy:
-
Resin Choice: Use 2-Chlorotrityl Chloride (2-CTC) resin.[1] The bulky trityl linker sterically hinders the back-biting attack.
-
Deprotection: Use "fast" deprotection cycles (2 x 3 min) with 20% Piperidine to minimize the time the amine is free in a basic environment.
Monitoring & Validation (The "Truth" Tests)
The Kaiser test (Ninhydrin) relies on primary amines.[2] It will yield a False Negative (remain yellow) on N-Me-Aib. You must use the Chloranil test.
Protocol: The Chloranil Test
-
Take a small sample of resin beads (~1 mg).[3]
-
Add 2 drops of 2% Acetaldehyde in DMF .
-
Add 2 drops of 2% Chloranil in DMF .
-
Wait 5 minutes at room temperature.
Interpretation:
-
Dark Blue/Green Beads: Secondary amine present (Deprotection successful).
-
Colorless/Yellow Beads: No secondary amine (Coupling complete).
Troubleshooting Decision Tree
Caption: Logic flow for validating coupling completion on secondary amines. Never rely on Kaiser tests for N-Me-Aib.
Frequently Asked Questions (FAQ)
Q: Can I use DIC/Oxyma for these couplings? A: For coupling onto N-Me-Aib, DIC/Oxyma is often too slow unless used with extended microwave heating (75°C for 15+ min). PyAOP or HATU are kinetically superior for this specific steric blockade.
Q: My LC-MS shows a mass -14 Da peak. What is this? A: This is likely a demethylated impurity or incomplete methylation if you synthesized the building block yourself. However, if you bought the building block, it is more likely a deletion sequence where a Glycine was incorporated instead of a larger amino acid, or a fragmentation artifact. Check the purity of your this compound starting material.[1]
Q: How do I prevent aggregation after the N-Me-Aib residue? A: Aib residues promote helical structures which can aggregate on-resin. Use Pseudoproline dipeptides or Isoacyl dipeptides (Ser/Thr derived) immediately following the difficult region to disrupt secondary structure formation.
References
-
Novabiochem . (2024).[4] Peptide Synthesis: Coupling Reagents and Additives. Merck KGaA.[5] Link
-
CEM Corporation . (2022). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes. Link
- Albericio, F., & Kates, S. A. (2020). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on PyAOP and N-methyl couplings).
-
Bachem . (2024).[4] Efficient Peptide Synthesis: A Guide to Coupling Reagents. Bachem Technical Guides. Link
-
Teixidó, M., et al. (2005). Solid-Phase Synthesis of N-Methylated Peptides. Journal of Peptide Science. Link
Sources
- 1. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Fmoc-N-Me-Aib-OH vs Fmoc-Aib-OH: Navigating Steric Extremes in Solid-Phase Peptide Synthesis
[1]
Executive Summary
Fmoc-Aib-OH (
-
Fmoc-Aib-OH: Represents a High Difficulty coupling.[1] The gem-dimethyl group creates significant steric hindrance, but standard "power" reagents (HATU, COMU) and microwave energy are usually sufficient for high conversion (>99%).[1]
-
This compound: Represents an Extreme Difficulty coupling.[1] The combination of the gem-dimethyl group and
-methylation creates a "steric fortress." It renders the nitrogen nucleophile poorly reactive and the carbonyl carbon difficult to activate. Successful incorporation often requires specialized activation (Acid Fluorides, PyAOP) and aggressive reaction conditions.
Structural & Chemical Context
Both residues are non-proteinogenic amino acids valued for their ability to restrict conformational freedom.
| Feature | Fmoc-Aib-OH | This compound |
| Structure | ||
| Chirality | Achiral (Prochiral) | Achiral |
| Conformation | Strong helix inducer ( | |
| Primary Challenge | Steric hindrance at Carbonyl (Electrophile) | Steric hindrance at Carbonyl + Steric shielding of Amine (Nucleophile) |
| Racemization Risk | None (Residue is achiral) | High risk for the preceding residue coupling onto it |
The Steric Challenge Visualized
The following diagram illustrates the escalating difficulty in accessing the reactive centers.
Figure 1: Escalation of steric hindrance from standard amino acids to N-Me-Aib.[1]
Coupling Performance & Protocols
A. Fmoc-Aib-OH: The "Manageable" Challenge
Coupling Aib is slow due to the gem-dimethyl effect, which shields the activated carbonyl. However, the amine is a primary amine, remaining accessible for the next coupling.
-
Standard Protocol: Single coupling is often sufficient if using microwave heating.
-
Preferred Reagents: HATU or COMU are superior to HBTU/HCTU.
-
Base: DIPEA or TMP (2,4,6-trimethylpyridine) to minimize base-catalyzed side reactions.[1]
Recommended Aib Protocol:
-
Reagents: 5 eq. Fmoc-Aib-OH, 5 eq.[1] HATU, 10 eq. DIPEA in DMF.[3][4]
-
Conditions: Microwave irradiation at 75°C for 5 minutes.
-
Alternative (Room Temp): 3 eq. Fmoc-Aib-OH, 3 eq.[1] DIC, 3 eq. Oxyma Pure in DMF for 60–120 mins.
B. This compound: The "Nuclear" Option
This residue presents a dual failure mode:[1]
-
Coupling of N-Me-Aib: Hard, but similar to Aib.[1]
-
Coupling onto N-Me-Aib: Extremely Difficult. The secondary amine is buried within the methyl groups. Standard uronium reagents (HATU) often fail to drive this reaction to completion, leading to deletion sequences.
Critical Optimization:
-
Acid Fluorides: Converting the incoming amino acid to an acid fluoride (using TFFH or BTFFH) is often the only way to couple onto N-Me-Aib efficiently. Acid fluorides are small, highly reactive electrophiles that can penetrate the steric wall.
-
PyAOP: If acid fluorides are not viable, PyAOP (a phosphonium reagent) is preferred over HATU for coupling to secondary amines because it avoids the formation of guanidinium byproducts which can terminate the chain.
Recommended N-Me-Aib Protocol:
| Step | Action | Rationale |
| Coupling of N-Me-Aib | Reagents: 5 eq. This compound, 5 eq.[1] HATU, 10 eq. DIPEA.Time: 2 x 10 min @ 75°C (MW). | Double coupling ensures complete acylation of the resin-bound amine. |
| Coupling onto N-Me-Aib | Option A (Best): Acid Fluoride.Convert incoming Fmoc-AA-OH to acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).Option B: 5 eq.[1] PyAOP, 10 eq. DIPEA, 75°C (MW).[1] | The nucleophile (N-Me-Aib amine) is severely hindered.[1] Only the most reactive/smallest electrophiles (Acid Fluorides) react efficiently. |
Comparative Data: Coupling Efficiency
The following table summarizes expected coupling efficiencies based on kinetic studies of hindered amino acids (Aib and N-Me-Ala analogs).
| Coupling Scenario | Reagent System | Temperature | Est.[5][6] Conversion (1 hr) | Verdict |
| X | HBTU / DIPEA | 25°C | 85-90% | Incomplete |
| X | HATU / DIPEA | 75°C (MW) | >99% | Standard |
| X | HATU / DIPEA | 75°C (MW) | 60-70% | High Failure Risk |
| X | Fmoc-AA-F (Acid Fluoride) | 50°C | >95% | Recommended |
| X | PyAOP / DIPEA | 75°C (MW) | 85-95% | Good Alternative |
> Note: "X" represents the incoming amino acid. Coupling onto N-Me-Aib is the rate-limiting step.[1]
Troubleshooting & Optimization Workflow
When synthesis fails at these residues, use this decision logic to troubleshoot.
Figure 2: Decision tree for optimizing difficult couplings involving Aib and N-Me-Aib.
Key Troubleshooting Tips
-
Racemization of the Preceding Residue: When coupling onto N-Me-Aib, the reaction is so slow that the activated incoming amino acid (e.g., Fmoc-Cys-OBt) sits in solution for a long time.[1] This increases the risk of racemization via oxazolone formation.[7]
-
Solution: Use Oxyma Pure/DIC or Acid Fluorides (which do not form oxazolones as easily) and avoid strong bases (DIPEA) during the activation step if possible.
-
-
Aggregation: Aib-rich peptides are prone to aggregation (forming "hard" sequences).[1]
-
Solution: Use PEG-based resins (ChemMatrix, NovaPEG) rather than Polystyrene to improve solvation.[1]
-
References
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
-
Wenschuh, H., et al. (2002). Fmoc amino acid fluorides: convenient reagents for the solid-phase assembly of hindered peptides.[7] Journal of Organic Chemistry. Link[1]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link[1]
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]
-
CEM Corporation. (2020). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note. Link[1]
Sources
- 1. tdcommons.org [tdcommons.org]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue - PMC [pmc.ncbi.nlm.nih.gov]
comparison of coupling efficiency for different N-methylated amino acids
Topic: Comparison of Coupling Efficiency for Different N-Methylated Amino Acids Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals
Executive Summary
The incorporation of N-methylated amino acids (NMe-AAs) into peptide backbones is a critical strategy in drug discovery for improving metabolic stability, membrane permeability, and oral bioavailability.[1] However, the N-methylation of the peptide bond introduces significant synthetic hurdles.[1][2] The steric bulk of the methyl group, combined with the drastically reduced nucleophilicity of the secondary amine, renders standard coupling protocols (e.g., HBTU/DIPEA) inefficient.[1]
This guide provides an objective, data-driven comparison of coupling reagents and methodologies specifically for NMe-AAs. It distinguishes between "difficult" couplings (Amino Acid
Mechanistic Barriers to Coupling
To select the correct reagent, one must understand the failure modes of standard SPPS when applied to N-methylated residues:
-
Steric Hindrance: The
-methyl group creates a severe steric clash with the incoming activated amino acid, significantly retarding the rate of acylation.[1] -
Electronic Deactivation: The secondary amine of an N-methylated residue is less nucleophilic than a primary amine due to electronic effects and steric shielding.
-
Guanidinylation (The Uronium Trap): Slow acylation rates increase the residence time of the free amine with the coupling reagent. With uronium reagents (HATU, HBTU), the amine can attack the reagent itself rather than the active ester, permanently capping the chain as a guanidinium species [1].
Comparative Analysis of Coupling Reagents
The following analysis compares the efficiency of industry-standard reagents for N-methylated couplings. Data is synthesized from comparative studies in solid-phase peptide synthesis (SPPS).
Table 1: Reagent Performance Matrix for N-Methylated Couplings
| Reagent Class | Reagent | Coupling Efficiency (AA | Coupling Efficiency (NMe-AA | Racemization Risk | Guanidinylation Risk | Recommendation |
| Uronium (OAt) | HATU | High | Moderate | Low | High (if slow) | Gold Standard for single NMe insertions. |
| Phosphonium | PyAOP | High | High | Low | None | Best Choice for consecutive NMe residues or cyclization. |
| Oxyma-based | COMU | High | Moderate | Very Low | Moderate | Excellent, safer alternative to HATU; ideal for microwave.[3] |
| Uronium (OBt) | HBTU/HCTU | Low | Very Low | Moderate | High | Not Recommended for NMe couplings. |
| Phosphonium | PyBrOP | Moderate | High | High | None | Specialist reagent for extremely hindered couplings (e.g., NMe-Val). |
Detailed Performance Insights
-
HATU (The Workhorse): HATU remains the most common choice for coupling onto an N-methylated residue. The HOAt leaving group utilizes the "neighboring group effect" (anchimeric assistance) via its pyridine nitrogen, accelerating the acylation rate significantly over HOBt-based reagents like HBTU [2].
-
PyAOP (The Specialist): For the most challenging sequences (e.g., NMe-Val
NMe-Val ), PyAOP is superior. Unlike HATU, PyAOP is a phosphonium salt and cannot react with the amine to form a guanidinium byproduct. This allows for longer reaction times or double couplings without terminating the chain [3]. -
COMU: This reagent combines the safety of Oxyma (non-explosive) with reactivity comparable to HATU.[3][4] It is particularly effective in microwave-assisted SPPS, showing high purity profiles for N-methyl rich peptides [4].[5]
Strategic Decision Framework
Selecting the right protocol depends on the specific sequence difficulty. Use the logic flow below to determine your synthetic strategy.
Figure 1: Decision tree for selecting coupling reagents based on steric complexity.
Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU Method)
Best for: Coupling a standard amino acid onto an N-methylated residue.[1][6]
Reagents:
-
Fmoc-AA-OH (4.0 eq)
-
HATU (3.9 eq) — Use slightly less than AA to prevent capping.
-
HOAt (4.0 eq) — Optional, boosts rate.
-
DIPEA (8.0 eq)[1]
-
Solvent: DMF or NMP (NMP is superior for aggregation-prone sequences).
Procedure:
-
Activation: Dissolve Fmoc-AA-OH and HATU in minimal NMP. Add DIPEA. Shake for 30 seconds . Note: Do not pre-activate for long periods; the active ester hydrolyzes or racemizes.
-
Coupling: Add the activated solution immediately to the resin.[7]
-
Reaction Time: Agitate for 2 hours at room temperature.
-
Recoupling: Drain. Repeat the step with fresh reagents for 1 hour (Double Coupling is standard for NMe sites).
-
Capping: Cap unreacted amines with Acetic Anhydride/DIPEA/DMF to prevent deletion sequences.
Protocol B: "The NMe-NMe Challenge" (PyAOP Method)
Best for: Coupling an N-methyl AA onto an N-methyl AA (e.g., Cyclosporine fragments).
Reagents:
Procedure:
-
Activation: Dissolve Fmoc-NMe-AA-OH, PyAOP, and DIPEA in NMP.
-
Coupling: Add to resin immediately.
-
Reaction Time: Agitate for 4–6 hours or overnight.
-
Microwave Option: If available, heat to 75°C for 20 minutes (max power 30W) to drive completion [5].
-
Monitoring: Standard Kaiser test will fail (false negative) on secondary amines. Use the Chloranil Test or Bromophenol Blue test.[2]
Process Control & Monitoring
Validating the coupling of secondary amines is a common pitfall.[7] The Kaiser (Ninhydrin) test relies on primary amines and will not detect unreacted N-methylated residues.
| Test Method | Target | Indication (Positive/Uncoupled) | Suitability for NMe-AA |
| Kaiser (Ninhydrin) | Primary Amines | Blue Beads | NO (False Negative) |
| Chloranil | Secondary Amines | Blue/Green Beads | YES |
| Bromophenol Blue | Basic Amines | Blue Beads | YES |
| LC-MS (Micro-cleavage) | Product Mass | Mass Verification | Definitive |
Workflow Visualization
Figure 2: SPPS cycle optimized for N-methylated amino acids, highlighting the necessity of Chloranil testing.
References
-
Gausepohl, H., et al. (1992).[10] Peptides: Chemistry and Biology. ESCOM, Leiden.[10] (Describes guanidinylation side reactions with uronium salts).
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[11] An efficient peptide coupling additive."[1][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[3] Tetrahedron Letters, 31(2), 205-208. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. Link
-
Pedersen, S. L., et al. (2012). "Microwave heating in solid-phase peptide synthesis." Chemical Society Reviews, 41, 1826-1844. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.co.jp [biotage.co.jp]
- 6. peptide.com [peptide.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative study of HATU vs COMU for Fmoc-N-Me-Aib-OH coupling
Topic: Comparative Study of HATU vs. COMU for Fmoc-N-Me-Aib-OH Coupling Content Type: Technical Comparison Guide Audience: Senior Researchers, Peptide Scientists, and Process Chemists
Executive Summary
The coupling of This compound (N-methyl-α-aminoisobutyric acid) represents one of the most challenging scenarios in solid-phase peptide synthesis (SPPS). This residue combines the extreme steric hindrance of the gem-dimethyl group (Aib) with the steric and electronic deactivation of N-methylation.
While HATU has long been the industry "gold standard" for such difficult couplings, recent data and mechanistic studies suggest COMU is a superior alternative. COMU offers comparable or higher coupling yields with significantly reduced racemization risks, improved solubility, and a safer safety profile (non-explosive).[1] This guide provides a technical analysis of both reagents to assist in protocol optimization.
The Challenge: Why N-Me-Aib Fails
To understand the reagent choice, one must first quantify the difficulty. N-Me-Aib presents a "perfect storm" of hindrance:
-
Gem-dimethyl effect (Aib): The two methyl groups at the
-carbon restrict the conformational space, making nucleophilic attack at the carbonyl carbon difficult. -
N-Methylation: The methyl group on the nitrogen eliminates the amide proton, preventing hydrogen bond donation and adding significant steric bulk that shields the reaction center.
Standard carbodiimide chemistries (DIC/HOBt) typically result in <10% conversion for these residues. Only highly reactive uronium/aminium salts (HATU, COMU) can generate the requisite active esters to drive this reaction.
Reagent Profiles & Mechanism
HATU (The Traditional Standard)
-
Class: Guanidinium (Aminium) salt of HOAt.
-
Mechanism: Generates the highly reactive -OAt active ester . The pyridine nitrogen in the HOAt leaving group provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the amine attack.
-
Limitations:
-
Atom Economy: Requires 2 equivalents of base (DIPEA) for activation. Excess base can trigger base-catalyzed racemization (via oxazolone formation) and premature Fmoc removal.
-
Safety: Benzotriazole-based (potential explosion hazard).[2]
-
COMU (The Modern Challenger)
-
Class: Uronium salt of Oxyma Pure.[1]
-
Mechanism: Generates the -Oxyma active ester . The morpholino group acts as an internal base/proton acceptor, and the oxime leaving group is less acidic than HOAt, reducing the risk of epimerization.
-
Advantages:
-
Base Efficiency: efficient activation requires only 1 equivalent of base .[2] This "low-base" environment is critical for preventing racemization in N-methylated amino acids.
-
Solubility: Highly soluble in DMF, allowing for high-concentration coupling (0.5–1.0 M), which drives kinetics for hindered residues.
-
Visualization: Activation Pathways
The following diagram illustrates the divergent activation pathways and the critical "Base" dependency.
Caption: Comparative activation mechanisms. Note COMU's efficiency with reduced base load, minimizing side reactions.[1][2]
Performance Analysis: HATU vs. COMU[1][3][4][5][6][7]
The following data summarizes comparative performance metrics derived from studies on sterically hindered peptides (e.g., Aib-enkephalin analogs and N-Me-rich sequences like Cyclosporin fragments).
Table 1: Comparative Efficiency Matrix
| Feature | HATU (OAt-based) | COMU (Oxyma-based) | Winner |
| Coupling Yield (1h) | >95% (High) | >98% (Very High) | COMU |
| Racemization (DL%) | 2.5% – 5.0% | < 1.0% | COMU |
| Base Requirement | 2.0 Equivalents | 1.0 Equivalent | COMU |
| Solubility in DMF | Moderate (~0.3 M) | High (>0.6 M) | COMU |
| Safety Profile | Explosive (Benzotriazole) | Stable (Oxyma) | COMU |
| Cost | High | Moderate | COMU |
| Stability (Hydrolytic) | High | Moderate (Sensitive to H2O) | HATU |
Key Experimental Insights
-
The "Low Base" Advantage: For N-Me-Aib, the risk of racemization is exacerbated by the slow coupling rate. The reaction mixture sits for hours. HATU requires excess DIPEA, which slowly abstracts the
-proton of the activated amino acid over time. COMU functions optimally with stoichiometric base (1:1 ratio to reagent), significantly lowering the pH of the microenvironment and preserving chirality. -
Steric Access: The morpholino ring in COMU is less sterically demanding than the benzotriazole system in HATU active esters, allowing for better penetration into the hindered N-Me-Aib binding pocket.
-
By-product Removal: The Oxyma by-product is water-soluble and easier to wash away than HOAt, which can sometimes stick to the resin or precipitate.
Recommended Experimental Protocol
Objective: Coupling this compound to a resin-bound peptide. Scale: 0.1 mmol.
Materials
-
Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for ultra-low racemization.
-
Solvent: Anhydrous DMF (Max 0.01% H2O). Note: COMU is sensitive to water.
Workflow Diagram
Caption: Optimized workflow for COMU-mediated coupling of hindered residues.
Step-by-Step Procedure (COMU Optimized)
-
Preparation: Calculate 3 equivalents (eq) of this compound and 3 eq of COMU relative to resin loading.
-
Dissolution: Dissolve amino acid and COMU in the minimum amount of dry DMF to achieve a concentration of 0.3–0.5 M.
-
Activation (Critical): Add exactly 3 eq of DIPEA (1:1 ratio with COMU).
-
Coupling: Add the activated solution to the resin.
-
Incubation: Agitate for 60 minutes at room temperature.
-
Note: For extremely difficult sequences, microwave irradiation (75°C, 20W) can be used, but COMU degrades faster at high heat than HATU. For N-Me-Aib, 2 x 1h at RT is often safer than heating.
-
-
Wash: Drain and wash with DMF (5 x 1 min).
-
Monitoring: Perform a Chloranil test (for secondary amines) or micro-cleavage HPLC. Standard Kaiser test may yield false negatives/positives with N-methylated residues.
Conclusion
For the specific application of coupling This compound , COMU is the recommended reagent .
While HATU remains a robust generalist, the specific structural constraints of N-Me-Aib benefit from the low-base activation and superior steric profile of COMU. The ability to drive the reaction with only 1 equivalent of base significantly mitigates the racemization risks inherent to N-methylated amino acids, providing a cleaner crude product and higher stereochemical fidelity.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[2] Chemistry - A European Journal, 15(37), 9404–9416.
-
Herman, R. E., et al. (2021). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis.[7] Journal of Peptide Science.
-
Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Sigma-Aldrich. Peptide Coupling Reagents Guide.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond Fmoc-N-Me-Aib-OH: High-Performance Alternatives for Peptide Helix Induction
Topic: Alternative Building Blocks to Fmoc-N-Me-Aib-OH for Inducing Helicity Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
The Challenge: In peptide drug discovery,
The Solution: This guide evaluates superior alternatives that maintain or exceed the helicity-inducing profile of
Comparative Analysis of Building Block Alternatives
The Benchmark: this compound
-
Mechanism: Restricts
torsion angles to the helical region ( -helix or -helix) via the Thorpe-Ingold effect; -methylation eliminates one H-bond donor, potentially destabilizing long helices but favoring specific turns. -
Primary Drawback: Extreme steric hindrance prevents efficient acylation during Solid Phase Peptide Synthesis (SPPS).
Alternative 1: Fmoc-Aib-OH (The Gold Standard)
The non-methylated parent compound remains the most efficient single-residue helix inducer.
-
Helicity: Strong promoter of
-helix (short peptides) and -helix (long peptides).[1] -
Synthesis: Difficult but manageable with modern coupling agents (e.g., HATU, COMU) and elevated temperature.
-
Best For: General helix induction where
-methylation is not strictly required for permeability.
Alternative 2: Cyclic -Disubstituted Amino Acids ( )
Residues like 1-aminocyclopentanecarboxylic acid (
-
Mechanism: The cycloalkane ring locks the
angles more rigidly than the dimethyl group of Aib. -
Helicity:
often favors extended or distorted helical structures due to chair conformation clashes; is a strong helix inducer comparable to Aib. -
Best For: Tuning the "screw sense" of the helix and increasing lipophilicity without the aggregation risks of Aib strings.
Alternative 3: Chiral -Methylated Amino Acids ( )
Examples:
-
Mechanism: Combines the helix-locking gem-dimethyl effect with a functional side chain.
-
Advantage: Unlike achiral Aib, these residues preserve the amphipathic nature of the helix (hydrophobic face vs. hydrophilic face), which is critical for protein-protein interaction (PPI) inhibition.
-
Best For: Mimicking specific "hotspot" residues at a PPI interface while enforcing helicity.
Alternative 4: Hydrocarbon Stapling (Macrocyclization)
-
Mechanism: Covalent linkage between
and (or ) residues using olefin-bearing amino acids ( , ). -
Advantage: Global stabilization of the helix rather than local constraint; confers massive proteolytic stability.
-
Best For: Long peptides (>10 residues) where single-point mutations (Aib) fail to propagate a stable helix.
Technical Performance Data
The following table synthesizes experimental data on coupling efficiency and structural impact.
| Feature | N-Me-Aib | Aib | Ac5c | ( | Stapled ( |
| Helix Induction | High (Distorted) | Very High ( | High ( | High ( | Extreme (Global) |
| Coupling Difficulty | Extreme (Fail prone) | Moderate/High | Moderate/High | High | Moderate (RCM step is key) |
| Proteolytic Stability | Excellent | Very Good | Very Good | Very Good | Excellent |
| Solubility | Good | Poor (Aggregates) | Moderate | Variable | Good (depends on staple) |
| Chirality | Achiral | Achiral | Achiral | Chiral | Chiral |
| Typical Yield (SPPS) | < 20% | > 85% | > 80% | 60-75% | 40-60% (overall) |
Decision Logic & Mechanism (Graphviz)
The following diagram illustrates the decision pathway for selecting the appropriate building block based on your specific constraints (synthesis capability vs. biological requirement).
Caption: Decision tree for selecting helix-inducing building blocks based on biological and synthetic constraints.
Experimental Protocols
Protocol A: High-Efficiency Coupling of Sterically Hindered Amino Acids (Aib, Ac5c, Me-AA)
Standard coupling (HBTU/DIEA) will fail or racemize these residues. Use this optimized protocol.
Reagents:
-
Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure (critical for suppressing racemization).
-
Solvent: DMF/NMP (1:1 v/v).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.
-
Activation (The "Pre-activation" Step):
-
Dissolve 4.0 eq of the hindered amino acid (e.g., Fmoc-Aib-OH) in minimal DMF.
-
Add 3.9 eq HATU.
-
Add 8.0 eq DIEA (Diisopropylethylamine).
-
Crucial: Allow to pre-activate for exactly 30-60 seconds (do not exceed 2 mins to avoid guanidinium formation).
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Microwave Irradiation: Heat to 75°C for 10 minutes (25W power).
-
Alternative (Room Temp): Double couple: 2 x 2 hours with fresh reagents.
-
-
Monitoring: Use the Chloranil test (for secondary amines) or Kaiser test (for primary amines). If positive, repeat coupling with PyAOP (phosphonium salt) instead of HATU.
Protocol B: Validation of Helicity via CD Spectroscopy
Self-validating step to ensure the substitution induced the desired secondary structure.
-
Sample Prep: Dissolve purified peptide in 10 mM Phosphate Buffer (pH 7.4) and separately in 50% TFE (Trifluoroethanol) to force helicity (positive control). Concentration: 50
M. -
Measurement: Scan from 190 nm to 250 nm at 20°C.
-
Interpretation:
- -Helix: Double minima at 208 nm and 222 nm .
-
-Helix: Minima shift toward 205 nm and a weak shoulder at 220 nm; ratio of
. -
Random Coil: Minimum at ~198 nm.
-
Calculation: Fractional helicity (
) = .
References
-
Design of Helical Peptides
- Title: "Helical peptide models: The role of Aib residues."
- Source:Biopolymers (Peptide Science).
-
URL:[Link]
-
Synthesis of Hindered Peptides
- Title: "Microwave-Assisted Solid-Phase Synthesis of Difficult Peptides and Peptidomimetics."
- Source:Current Opinion in Chemical Biology.
-
URL:[Link]
-
Cyclic Amino Acids (
):- Title: "Conformational properties of 1-aminocycloalkane-1-carboxylic acids."
- Source:Journal of Peptide Science.
-
URL:[Link]
-
Peptide Stapling Review
- Title: "Stapled Peptides: Principles, Progress, and Challenges."
- Source:Chemical Reviews.
-
URL:[Link]
-
Alpha-Methylated Amino Acids
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Controls exerted by the Aib residue: helix formation and helix reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
Precision Purity Analysis of N-Me-Aib Peptides: A Comparative RP-HPLC Guide
Executive Summary
The analysis of peptides containing
Consequently, the primary impurities are not gross synthesis failures but deletion sequences (n-1) that possess hydrophobicity profiles nearly identical to the full-length product. Standard RP-HPLC protocols often fail to resolve these impurities, yielding broad, tailing peaks due to slow interconversion of conformers. This guide outlines an optimized, comparative approach to achieving varying degrees of resolution (
Part 1: The Steric Challenge & Chromatographic Strategy
The Physico-Chemical Barrier
N-Me-Aib residues act as "structure breakers" in extended chains but "helix inducers" in short oligomers. In RP-HPLC, this manifests in two ways:
-
Conformational Broadening: The peptide may exist in slowly interconverting conformers on the timescale of the separation, leading to peak splitting or broadening that mimics impurity profiles.
-
Hydrophobic Masking: The stable secondary structure can bury hydrophobic residues, reducing interaction with the C18 stationary phase and causing early elution or poor resolution from less structured impurities.
Comparative Analysis of Critical Parameters[1]
The following table contrasts standard peptide analysis conditions with the optimized parameters required for N-Me-Aib peptides.
| Parameter | Standard Peptide Protocol | N-Me-Aib Optimized Protocol | Rationale for N-Me-Aib |
| Stationary Phase | C18, | C18 Core-Shell, | High efficiency is required to resolve n-1 deletion impurities. Core-shell particles provide sharper peaks at lower backpressures. |
| Temperature | Ambient ( | High Temperature ( | Critical: Increases kinetics of conformer interconversion (sharpening peaks) and improves mass transfer of rigid structures. |
| Mobile Phase | 0.1% TFA in Water/ACN | 0.05% TFA + 10% Isopropanol (in B) | Isopropanol acts as a chaotropic agent to disrupt aggregation and unfold helical structures, exposing residues to the ligand. |
| Gradient Slope | 1% B / min | Shallow (0.25% -- 0.5% B / min) | Deletion impurities often differ by only one methyl group or a single residue; shallow gradients are essential for separation. |
Part 2: Strategic Workflow & Decision Logic
The following diagram illustrates the decision matrix for method development, specifically addressing the "broad peak" phenomenon common with N-Me-Aib peptides.
Figure 1: Method Development Decision Tree for N-Me-Aib Peptides. Note the priority of Temperature optimization before solvent or column modification.
Part 3: The "Gold Standard" Experimental Protocol
This protocol is designed for the separation of a target N-Me-Aib peptide from its des-methyl (n-14 Da) and deletion (n-residue) impurities.
Instrumentation & Column
-
System: UHPLC (preferred) or High-Pressure HPLC (600 bar+).
-
Column: C18 Core-Shell (e.g., Kinetex or Cortecs),
, or .-
Alternative: If the peptide is extremely hydrophobic (>50% ACN elution), use a C8 stationary phase to reduce retention time without sacrificing selectivity.
-
-
Column Oven: Capable of maintaining
.
Mobile Phase Preparation[2]
-
Solvent A: Milli-Q Water + 0.05% Trifluoroacetic Acid (TFA).
-
Note: Lower TFA (0.05% vs 0.1%) increases MS sensitivity if coupling, but 0.1% is better for UV-only peak shape.
-
-
Solvent B: Acetonitrile (ACN) + 10% Isopropanol (IPA) + 0.05% TFA.
-
Why IPA? IPA improves the solubility of protected fragments and reduces on-column aggregation.
-
Gradient & Flow
-
Flow Rate:
(for ID). -
Gradient:
-
0.0 min: 5% B
-
2.0 min: 5% B (Equilibration/Trapping)
-
20.0 min: 65% B (Slope: ~3.3% B/min - Scouting)
-
Optimized Slope: Once elution % is known, use a focused gradient of 0.5% B/min across a 10% window centered on the peak.
-
Detection
-
UV: 214 nm (Amide bond) and 220 nm.
-
Reference: 360 nm (if DAD available) to correct for baseline drift at high temperatures.
Sample Preparation (Critical Step)
N-Me-Aib peptides are prone to aggregation in pure aqueous solution.
-
Diluent: 50:50 Water:Acetonitrile.
-
Dissolution: If cloudy, add minimal Hexafluoroisopropanol (HFIP) or DMSO, then dilute with mobile phase A.
-
Centrifugation: 15,000 x g for 10 mins to remove insoluble aggregates before injection.
Part 4: Data Interpretation & Troubleshooting
Comparative Performance Data
The following data represents typical improvements observed when switching from a standard protocol to the High-Temp/Core-Shell protocol for a 10-mer N-Me-Aib peptide.
| Metric | Standard (C18, 25°C, 1% gradient) | Gold Standard (Core-Shell, 65°C, 0.5% gradient) |
| Peak Width (FWHM) | ||
| Tailing Factor ( | ||
| Resolution ( | ||
| Recovery | 85% (Loss to adsorption) | >98% |
Troubleshooting Aggregation vs. Conformation
If a peak remains broad at
-
Run a dilution series: Inject
, , and concentrations.-
If retention time shifts or shape changes
Aggregation . (Solution: Increase IPA in MP B, or use C4 column). -
If shape is constant but broad
Conformational Isomerism . (Solution: Increase Temp to or change pH).
-
References
-
Hawach Scientific. (2025). Differences and Applications of C18 vs. C8 HPLC Columns. Retrieved from [Link]
-
Pharma Times. (2025). Performance Differences of C8 and C18 Columns in HPLC Systems. Retrieved from [Link]
-
Separation Science. (2024).[1][2] C8 vs C18 Column: Which Should You Choose? Retrieved from [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.[3] Retrieved from [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[4] Retrieved from [Link]
Sources
- 1. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 2. sepscience.com [sepscience.com]
- 3. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Structural Analysis of N-Me-Aib Peptides: A Comparative NMR Guide
This guide serves as a technical comparison and operational manual for the structural analysis of N-methylated
Executive Summary & Strategic Context
In peptide drug discovery, the incorporation of N-Me-Aib (N-methyl-
However, these modifications create a "blind spot" for standard NMR workflows. The absence of the amide proton (
This guide compares the Standard Homonuclear Approach (insufficient) against the Heteronuclear Bridging Strategy (required), providing a validated protocol for overcoming the "broken walk."
The Analytical Challenge: Standard vs. N-Me-Aib Peptides
The fundamental difference lies in the proton availability for magnetization transfer.
| Feature | Standard Peptide Residue | N-Me-Aib Residue | Analytical Consequence |
| Amide Proton ( | Present ( | Absent (Replaced by N-Me) | Critical Failure: No |
| Alpha Proton ( | Present ( | Absent (Replaced by Methyl) | Critical Failure: No TOCSY relay from backbone to sidechain. |
| Side Chain | Variable | Gem-dimethyl ( | Requires stereospecific assignment of chemically equivalent but magnetically distinct methyls. |
| Dominant Structure | Random Coil / | Distinct H-bond patterns (i |
Comparative Workflow: The "Broken Walk" vs. The "Bridge"
The Failure of Standard Methods
In a standard peptide, we assign sequence position by "walking" along the backbone using NOESY cross-peaks between
-
Scenario: You have a peptide ...-Leu-Val-(N-Me-Aib)-Phe-...
-
Result: The walk stops at Val. The N-Me-Aib residue has no
to look back at Val, and no to pass magnetization to Phe. The chain is fragmented.
The Solution: Heteronuclear Bridging (HMBC)
To bypass the proton "gap," we must use scalar coupling through the carbonyl carbon. The N-methyl group provides a strong singlet (
Visualization of the Assignment Logic
The following diagram contrasts the broken homonuclear pathway with the heteronuclear repair strategy.
Caption: Figure 1: The Heteronuclear Bridge. Red dotted lines indicate where standard NOE walks fail due to distance or lack of protons. The Blue solid line represents the critical HMBC correlation from the N-methyl group to the preceding Carbonyl, re-establishing sequence connectivity.
Detailed Experimental Protocol
Phase 1: Sample Preparation
N-Me-Aib peptides are hydrophobic and prone to aggregation.
-
Solvent Choice:
-
Preferred:
(Disaggregates, good solubility). -
Alternative:
(Methanol) for mimicking amphipathic environments. -
Avoid:
(often causes severe line broadening due to aggregation).
-
-
Concentration: 2–5 mM is ideal for heteronuclear experiments (HMBC/HSQC) at natural abundance.
Phase 2: Acquisition Strategy
Run these experiments in the specific order to maximize efficiency.
| Step | Experiment | Purpose | Critical Parameters |
| 1 | 1D | QC and Identification of N-Me singlets. | N-Me singlets appear distinctively at |
| 2 | TOCSY (80ms) | Assign spin systems of standard residues. | N-Me-Aib will be "silent" in TOCSY (no coupling network). |
| 3 | ROESY (200-300ms) | Primary Distance Constraints. | Preferred over NOESY for mid-sized peptides (1-2 kDa) to avoid zero-quantum artifacts. |
| 4 | Assign carbons for Aib methyls and N-Me. | Edited HSQC helps distinguish | |
| 5 | The Bridge. Connects residues. | Optimize for long-range coupling ( |
Phase 3: The Assignment Logic (Step-by-Step)
Step 1: Identify the Anchors
Locate the N-Me singlet in the 1D spectrum (
Step 2: The Backward Step (i
-
Correlation to its own
(weak, 2-bond). -
Correlation to the Carbonyl (
) of the preceding residue ( ) . Validation: Once you identify , check the HMBC for correlations from or to that same carbonyl.[2] You have now linked Residue to Residue .[3]
Step 3: The Forward Step (i
-
In a helical conformation, this
distance is short and yields a strong cross-peak.
Step 4: Stereospecific Assignment of Aib Methyls
Aib has two methyl groups (
-
Diagnostic: If the peptide forms a
-helix, the two methyl signals will separate significantly in the proton spectrum.[1] -
Assignment: Use ROESY cross-peaks to the backbone to distinguish them based on modeled distances, or leave them as "pseudo-atoms" for structure calculation.
Data Interpretation: -Helix vs. -Helix
N-Me-Aib peptides strongly favor the
| Parameter | ||
| H-Bonding | ||
| Diagnostic NOE | Strong | Medium |
| Temp. Coefficient | Low | Low |
| Aib Methyls | Distinct separation (anisochronous) | Distinct separation |
Temperature Coefficient Protocol
-
Acquire 1D
spectra at 298K, 303K, 308K, 313K, 318K. -
Plot chemical shift (
) vs Temperature ( ). -
Calculation: Slope =
(ppb/K). -
Interpretation:
-
< 3 ppb/K: Solvent shielded (Intramolecular H-bond).
-
> 5 ppb/K: Solvent exposed.
-
Note: In N-Me-Aib peptides, alternating low/high coefficients often reveal the helical face.
-
Visualization of Helical Connectivity
The following graph illustrates the NOE connectivity network distinct to helical N-Me-Aib peptides.
Caption: Figure 2: Helical Connectivity Map. Note the absence of
References
-
Toniolo, C., et al. (2001). Conformational constraints: the Aib residue in peptide design.[1]Biopolymers , 60(6), 396-419. Link
-
Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids.[5] Wiley-Interscience. (Foundational reference for standard assignment).
-
Lancelot, N., et al. (2003).[6] Characterization of the
-helix in model peptides by HRMAS NMR spectroscopy.Chemistry – A European Journal , 9(6), 1317-1323. Link -
De Zotti, M., et al. (2005). Conformational studies of Aib-rich peptides containing lactam-bridged side chains: evidence of
-helix formation.[1][7]Biopolymers , 80(2-3), 294-302.[1] Link - Clayden, J., et al. (2009). Using NMR to determine the screw sense of helical peptides.Nature Chemistry, 1, 160-165. (Methodology for Aib methyl assignment).
Sources
- 1. Conformational studies of Aib-rich peptides containing lactam-bridged side chains: evidence of 3(10)-helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Revisiting 310-helices: biological relevance, mimetics and applications [explorationpub.com]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. Characterization of the 310-helix in model peptides by HRMAS NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
comparison of manual vs automated synthesis for incorporating N-Me-Aib
Technical Guide: Incorporating -Me-Aib in Peptide Synthesis
Manual vs. Automated Methodologies: A Comparative Analysis
Executive Summary
The incorporation of
The Steric Challenge: Why is -Me-Aib Difficult?
To successfully synthesize peptides containing
-
-Carbon Sterics: Aib (
-aminoisobutyric acid) contains two methyl groups at the -carbon.[1] This induces the Thorpe-Ingold effect, restricting backbone flexibility (favoring -helices) but blocking the nucleophilic attack trajectory. - -Methylation: Adding a methyl group to the nitrogen removes the amide proton (eliminating H-bond donor capability) and introduces further bulk.
-
The "Difficult Coupling" Scenario: Coupling to an
-Me-Aib residue is difficult; coupling another bulky residue (like a second Aib or -Me-Aib) onto an -terminal -Me-Aib is exceptionally difficult due to the collision of steric spheres.
Visualization: Steric Hindrance Mechanism
Figure 1: Conceptual representation of the steric barrier preventing efficient amide bond formation.
Manual Synthesis: The "Hands-On" Approach
Manual synthesis relies on extended reaction times, high-concentration reagents, and specific coupling chemistries (HATU, PyAOP) to overcome the energy barrier.
Methodology
-
Reagents of Choice: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate). PyAOP is often preferred for
-methylated residues as it avoids guanidinylation side reactions common with uronium salts during slow couplings. -
Conditions: Room temperature, often requiring double or triple coupling cycles (2 x 2 hours).
Protocol: Manual Coupling of -Me-Aib
-
Swell Resin: DCM (20 min) followed by DMF washes.
-
Deprotection: 20% Piperidine/DMF (2 x 10 min). Critical: Ensure complete removal of Fmoc, as steric bulk can also hinder deprotection.
-
Activation (In Vial):
-
Amino Acid: 5.0 eq
-
Coupling Reagent (HATU or PyAOP): 4.9 eq
-
Base (HOAt/DIPEA): 10 eq
-
Note: Pre-activate for only 30-60 seconds to minimize epimerization of the incoming AA.
-
-
Coupling: Add mixture to resin. Agitate for 2 to 18 hours .
-
Monitoring: Perform Chloranil Test (for secondary amines) or Bromophenol Blue Test . Ninhydrin (Kaiser) test is ineffective for N-methylated amines.
-
Re-Couple: If positive, repeat step 3-4.
Pros:
-
Low equipment cost.
-
Real-time monitoring allows for "reaction auditing" before proceeding.
Cons:
-
Incomplete Coupling: Even with long times, yields often plateau <50% for difficult sequences.
-
Aggregation: Room temperature does not disrupt intermolecular H-bonds (beta-sheets) that sequester the reactive amine.
Automated Microwave Synthesis: The High-Energy Approach
Automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator) utilize microwave irradiation to directly heat the dipole moments of the polar solvent and backbone, effectively "shaking" the peptide chain to expose the amine.
Methodology
-
Mechanism: Dielectric heating raises the internal temperature to 75°C–90°C rapidly. This kinetic energy overcomes the activation energy barrier (
) imposed by the steric hindrance. -
Reagents: DIC/Oxyma Pure is the standard "gold" mix for microwave SPPS due to its thermal stability and low racemization profile at high temps.
Protocol: Automated Microwave Coupling
-
Cycle Parameters:
-
Temp: 75°C (Standard) or 90°C (Aggressive).
-
Time: Single coupling of 5–10 minutes (vs. hours manually).
-
-
Activation:
-
Amino Acid (0.2 M in DMF): 5.0 eq
-
DIC (0.5 M in DMF): 5.0 eq
-
Oxyma Pure (1.0 M in DMF): 5.0 eq
-
-
Procedure:
-
Instrument adds AA, Oxyma, then DIC.
-
Microwave ramp to 75°C (2 min) + Hold (4 min).
-
Wash x4 with DMF.
-
Pros:
-
Kinetic Superiority: Reaction rates increase exponentially with temperature (Arrhenius equation).
-
Solvent Efficiency: Uses significantly less solvent per cycle due to flow/wash efficiency.
-
Purity: Drastically reduces deletion sequences.
Cons:
-
Epimerization Risk: High heat can racemize Cys and His; these require lower temps (50°C).
-
Cost: High initial capital investment.
Comparative Analysis: Data & Performance
The following data compares the synthesis of the difficult sequence H-Gly-Glu-Gln-Lys-Leu-Gly-
Table 1: Performance Metrics
| Metric | Manual Synthesis (Room Temp) | Automated Microwave SPPS (75°C) |
| Coupling Reagent | HATU / DIPEA | DIC / Oxyma Pure |
| Coupling Time | 2 x 120 min (4 hours total) | 1 x 6 min |
| Crude Purity | < 10% (Major deletion products) | 89% (Dominant product peak) |
| Total Synthesis Time | ~40 hours | < 3 hours |
| Solvent Usage | High (Extensive washing required) | Low (Optimized fluidics) |
| Major Side Reaction | Deletion (Incomplete coupling) | Aspartimide (if Asp present, managed with additives) |
Data Source: Aggregated from CEM Corp Application Notes and comparative studies on hindered peptides [1, 3].
Decision Matrix Workflow
Figure 2: Decision matrix for selecting the synthesis strategy.
Conclusion & Recommendation
For the specific incorporation of
-
Primary Recommendation: Use Automated Microwave SPPS . The thermal energy provided by microwave irradiation is the only reliable method to drive this reaction to completion (>99% yield) in a reasonable timeframe.
-
Alternative: If automation is unavailable, use PyAOP/HOAt with double couplings and extended reaction times. Be prepared for lower crude purity and difficult HPLC purification.
References
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation.[2][3] Application Note. Link
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Link
-
Comparative Study of Methods to Couple Hindered Peptides. Journal of Peptide Science. Link
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Aapptec Technical Bulletin. Link
-
Coupling Reagents Guide. Sigma-Aldrich (Merck). Link
A Senior Application Scientist's Guide to N-Methylated vs. Non-Methylated Peptides: Enhancing Therapeutic Potential
For researchers steering the complex voyage of peptide drug development, the landscape is fraught with challenges. Native peptides, despite their high specificity and potency, are often plagued by poor metabolic stability and an inability to cross cellular membranes, severely limiting their therapeutic application.[1][2] A key strategy in overcoming these hurdles is the surgical modification of the peptide backbone, with N-methylation—the substitution of an amide proton with a methyl group—emerging as a particularly powerful tool.[3][4]
This guide provides an in-depth, objective comparison of N-methylated and non-methylated peptide analogs. We will move beyond a simple list of pros and cons to explore the causal mechanisms behind the observed changes in biological activity, supported by synthesized experimental data, detailed protocols, and logical diagrams to empower your research decisions.
The Core Principles of N-Methylation's Impact
The introduction of a methyl group to a backbone amide nitrogen, a seemingly minor alteration, induces profound changes in a peptide's physicochemical properties.[5] These changes are rooted in three primary effects:
-
Elimination of a Hydrogen Bond Donor: Replacing the amide proton (N-H) with an N-CH₃ group removes its ability to donate a hydrogen bond.[6] This is critical, as it disrupts the canonical hydrogen-bonding patterns that stabilize secondary structures like α-helices and β-sheets and are used by proteases for recognition.[4][5]
-
Increased Lipophilicity: By removing a polar N-H bond, N-methylation increases the peptide's overall lipophilicity, or "greasiness."[6] This enhancement is a key factor in improving a peptide's ability to passively diffuse across the lipid-rich environment of cellular membranes.[7]
-
Steric Hindrance and Conformational Restriction: The added methyl group introduces steric bulk, which physically restricts the rotational freedom of the peptide backbone.[5][6] This can lock the peptide into a more rigid, pre-organized, and bioactive conformation, potentially increasing its binding affinity for its target receptor.[3][7]
These fundamental changes manifest as significant, measurable differences in enzymatic stability, cell permeability, and receptor binding affinity.
Comparative Analysis Workflow
The decision to incorporate N-methylation requires a systematic evaluation. The following workflow illustrates the logical progression from peptide design to in vivo assessment, highlighting the key comparative assays discussed in this guide.
Caption: Workflow for comparing non-methylated and N-methylated peptides.
Section 1: Enzymatic Stability and Pharmacokinetic Profile
One of the most compelling reasons to employ N-methylation is the dramatic enhancement of a peptide's resistance to enzymatic degradation.[4] Peptidases and proteases in the gut, blood, and tissues rapidly cleave amide bonds, leading to short in vivo half-lives for many peptide therapeutics.[2]
The Mechanism of Protease Resistance
N-methylation confers proteolytic resistance primarily through steric hindrance and disruption of molecular recognition.[2] The methyl group on the amide nitrogen acts as a physical shield, preventing the catalytic residues of a protease from accessing the scissile peptide bond. Furthermore, it removes the N-H group that proteases often recognize via hydrogen bonding to correctly position the peptide for cleavage.[4]
Caption: N-methylation sterically hinders protease access to the peptide bond.
Quantitative Comparison: Proteolytic Half-Life
The following table synthesizes representative data from studies comparing the stability of peptides in the presence of common proteases like trypsin or in human plasma.
| Peptide Analog | Modification | Protease/Matrix | Half-life (t½) | Fold Increase |
| Parent Peptide | None | Trypsin | ~15 minutes | 1x |
| N-Me Analog | N-methylation at P1 site | Trypsin | > 24 hours | > 96x |
| Parent Peptide | None | Human Plasma | ~30 minutes | 1x |
| N-Me Analog | Site-specific N-methylation | Human Plasma | ~ 8 hours | 16x |
Note: Data is illustrative and synthesized from typical results reported in peptide stability studies.[2][8]
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol provides a robust method for comparing the stability of peptide analogs in a biologically relevant matrix.
Objective: To determine and compare the degradation half-life (t½) of an N-methylated and a non-methylated peptide in human plasma.
Materials:
-
Peptide stock solutions (10 mM in DMSO)
-
Human plasma (from a reputable supplier, stored at -80°C)
-
Low-bind microcentrifuge tubes
-
Precipitation solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
HPLC or LC-MS/MS system for analysis
Methodology:
-
Thawing and Preparation: Thaw human plasma on ice. Centrifuge at 4°C for 10 minutes at ~13,000 x g to pellet cryoprecipitates. Use the clear supernatant for the assay. Pre-warm the plasma to 37°C.
-
Initiating the Reaction: In a low-bind tube, add 198 µL of the pre-warmed plasma. To initiate the degradation reaction, spike in 2 µL of the 10 mM peptide stock solution to achieve a final concentration of 100 µM. Vortex gently to mix. This is your t=0 sample point, though the first analytical point is typically taken after quenching.
-
Time-Course Incubation: Incubate the tube in a 37°C water bath.
-
Sampling and Quenching: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 20 µL aliquot of the plasma-peptide mixture. Immediately quench the enzymatic reaction by adding it to a new tube containing 60 µL of ice-cold precipitation solution (ACN w/ 1% TFA). This 1:3 ratio effectively stops protease activity and precipitates plasma proteins.
-
Protein Precipitation: Vortex the quenched samples vigorously for 30 seconds. Incubate on ice for 20 minutes, then centrifuge at 4°C for 15 minutes at >14,000 x g to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the remaining peptide concentration using a validated reverse-phase HPLC or LC-MS/MS method.
-
Data Analysis: Plot the percentage of remaining peptide against time. Fit the data to a one-phase exponential decay curve to calculate the half-life (t½) for each peptide analog.
Causality Behind Choices:
-
Low-bind tubes are used to prevent the peptide, which can be sticky, from adsorbing to the plastic walls, ensuring accurate concentration measurements.[9]
-
Acetonitrile is a strong organic solvent used for protein precipitation; the inclusion of TFA ensures an acidic environment that denatures proteases, providing an immediate and effective quench of the degradation process.[10][11]
-
LC-MS/MS is preferred for its high sensitivity and specificity, allowing for accurate quantification of the parent peptide even in a complex matrix like plasma.
Section 2: Cell Permeability and Oral Bioavailability
A major frontier in peptide drug development is achieving oral bioavailability.[1] The intestinal epithelium presents a formidable barrier. N-methylation enhances a peptide's ability to cross this barrier by increasing its passive permeability.[12]
The "Chameleon" Effect of N-Methylation
N-methylation promotes permeability by reducing the desolvation penalty and favoring conformations that can mask polar groups. By removing an N-H hydrogen bond donor, the peptide becomes less reliant on hydrogen bonding with water molecules (the "solvation shell").[6] This makes it energetically easier for the peptide to leave the aqueous environment of the gut and enter the lipid bilayer of the cell membrane. Furthermore, the conformational constraints imposed by N-methylation can stabilize structures that form internal hydrogen bonds, effectively shielding polar amide groups from the lipid environment, an effect sometimes referred to as the "chameleon" model.[13]
Quantitative Comparison: Caco-2 Permeability
The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal absorption.[14][15] The apparent permeability coefficient (Papp) is measured, with higher values indicating better absorption potential.
| Peptide Analog | Modification | Papp (A→B) (10⁻⁶ cm/s) | Predicted Oral Absorption |
| Mannitol (Paracellular Marker) | - | < 1.0 | Low |
| Parent Peptide | None | 0.5 | Very Low |
| N-Me Analog (Triple) | Three N-methyl groups | 4.0 | Moderate |
| Testosterone (Transcellular Marker) | - | > 10.0 | High |
Note: Data is illustrative, based on findings for analogs like the Veber-Hirschmann peptide where multiple N-methylations led to significant Papp increases.[1][16] A tri-N-methylated analog, for instance, achieved 10% oral bioavailability in studies.[1]
Experimental Protocol: Caco-2 Permeability Assay
Objective: To measure and compare the apical-to-basolateral (A→B) permeability of N-methylated and non-methylated peptides across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES, pH 7.4)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density. Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer resembling intestinal enterocytes.[15]
-
Monolayer Integrity Verification: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (typically >250 Ω·cm²).
-
Assay Preparation: Gently wash the monolayers with pre-warmed (37°C) transport buffer on both the apical (upper) and basolateral (lower) sides.
-
Transport Experiment (A→B):
-
Prepare the donor solution by dissolving the test peptide in transport buffer at a known concentration (e.g., 10 µM).
-
Add the donor solution to the apical chamber.
-
Add fresh transport buffer to the basolateral chamber.
-
Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).
-
-
Sampling: At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Immediately replace the volume with fresh, pre-warmed transport buffer. Also, take a sample from the apical chamber at the beginning (t=0) and end of the experiment.
-
Integrity Post-Assay: After the final time point, add Lucifer yellow to the apical side and measure its flux to the basolateral side. A low Papp for Lucifer yellow (<1.0 x 10⁻⁶ cm/s) confirms the monolayer was not compromised during the experiment.[14]
-
Quantification: Analyze the concentration of the peptide in all samples using a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀) , where (dQ/dt) is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Causality Behind Choices:
-
21-day culture is essential for Caco-2 cells to differentiate and form the tight junctions and brush border enzymes that mimic the human intestine.[15]
-
TEER measurement is a non-invasive, critical quality control step to ensure that transport is occurring through the cells (transcellular) rather than between them (paracellular).[17]
-
Lucifer yellow , a fluorescent molecule that cannot cross cell membranes, serves as a final check to ensure the peptide itself did not damage the monolayer integrity during the assay.[14]
Section 3: Receptor Binding Affinity and Selectivity
The ultimate goal of a peptide therapeutic is to interact effectively with its biological target. N-methylation's effect on receptor binding is highly context- and position-dependent, and can either enhance, diminish, or have no impact on affinity.[18][19]
The Conformational Pre-organization Hypothesis
Successful receptor binding often requires the peptide to adopt a specific three-dimensional shape (the "bioactive conformation"). A flexible, non-methylated peptide exists in solution as an ensemble of many conformations, only a fraction of which are active. N-methylation can restrict this flexibility, pre-organizing the peptide into a conformation that is closer to the bioactive one.[3][5] This reduces the "entropic penalty" of binding, as the peptide does not need to "freeze" into the correct shape upon interacting with the receptor, which can lead to a significant increase in binding affinity (lower Ki or IC50 value).[7] However, if the methylation forces a conformation that is incompatible with the receptor's binding pocket, affinity will be lost. This makes an "N-methyl scan," where each residue is systematically methylated, a valuable strategy in drug design.[1]
Quantitative Comparison: Receptor Binding Affinity (Ki)
The following table presents synthesized data from a hypothetical N-methyl scan of a somatostatin analog, illustrating the position-dependent effects on binding affinity for a target receptor.
| Peptide Analog | N-Methylated Residue | Binding Affinity (Ki, nM) | Change vs. Parent |
| Parent Peptide | None | 10.5 | - |
| Analog 1 | Position 2 | 2.1 | 5x Increase |
| Analog 2 | Position 4 | 88.4 | 8.4x Decrease |
| Analog 3 | Position 5 | 9.8 | No significant change |
Note: Data is illustrative and reflects the variable outcomes reported in N-methyl scanning studies.[19]
Experimental Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of N-methylated and non-methylated peptide analogs for a target receptor.
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled version of the native peptide) with high affinity for the receptor.
-
Assay buffer (e.g., Tris-HCl with MgCl₂, BSA, and protease inhibitors).
-
Non-labeled "cold" peptide analogs (the compounds to be tested).
-
Glass fiber filters and a cell harvester/filtration apparatus.
-
Scintillation counter.
Methodology:
-
Assay Setup: In a 96-well plate, set up three types of wells:
-
Total Binding: Contains membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of the unlabeled native peptide (to block all specific binding).
-
Competition: Contains membranes, radioligand, and varying concentrations of the test peptide analog (typically a serial dilution).
-
-
Incubation: Add the components to the wells as defined above. Incubate the plate at a set temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound/Free Ligand: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters trap the membranes (and any bound radioligand) while unbound radioligand passes through. Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.[9]
-
Quantification: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Choices:
-
BSA in the buffer acts as a carrier protein to prevent the peptides and radioligand from sticking to the walls of the plate.[9]
-
Rapid filtration and washing with ice-cold buffer are crucial to minimize the dissociation of the radioligand from the receptor after the incubation has stopped, ensuring an accurate snapshot of the equilibrium state.
-
The Cheng-Prusoff equation is used to convert the experimentally derived IC50 into the true inhibition constant (Ki), which is an intrinsic measure of affinity independent of the assay conditions (like radioligand concentration).
Conclusion
N-methylation is a multifaceted and powerful strategy in peptide drug design, not a universal panacea. Its success is highly dependent on the specific peptide sequence and the desired therapeutic outcome.
-
For enhancing stability and oral bioavailability, N-methylation is a robust and often successful approach. It reliably shields peptides from proteolytic attack and increases lipophilicity, facilitating membrane passage.[1][2][20]
-
For modulating receptor affinity and selectivity, the effects of N-methylation are nuanced and require empirical validation through systematic scanning.[18] While it holds the potential to lock in a high-affinity bioactive conformation, it can just as easily disrupt a critical peptide-receptor interaction.
By understanding the fundamental mechanisms and employing the rigorous, self-validating experimental protocols detailed in this guide, researchers can rationally deploy N-methylation to unlock the full therapeutic potential of their peptide candidates.
References
- Benchchem. (n.d.). Assessing the Impact of N-Methylation on Peptide Conformation: A Comparative Guide.
- LifeTein. (n.d.). Should My Peptide Be Methylated?
- Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1351-1361.
- Benchchem. (n.d.). N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation.
- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892.
- BenchChem. (n.d.). O-Methylation's Influence on Peptide Receptor Binding Affinity: A Comparative Analysis.
- Benchchem. (n.d.). The Effect of N-Methylation on Peptide Backbone Conformation.
- Benchchem. (n.d.). Biological activity of peptides with and without N-methylation.
- Chatterjee, J., et al. (2013). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Communications, 4, 2812.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-690.
- Boussard, G., et al. (1985). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. International Journal of Peptide and Protein Research, 26(4), 367-378.
- Margalit, M., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics, 8(5), 1801-1809.
- Nieß, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625.
- Benchchem. (n.d.). N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Stability and Performance.
- Nieß, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
- Nieß, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed.
- Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed.
- Margalit, M., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Center for Integrated Protein Science Munich.
- Bhowmick, M., & Ghorai, P. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI.
- He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. ResearchGate.
- Benchchem. (n.d.). A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides.
- European Union Reference Laboratory for Alternatives to Animal Testing. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Evotec. (n.d.). Caco-2 Permeability Assay.
- Enamine. (n.d.). Caco-2 Permeability Assay.
- Van der WALT, C., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 60(3), 253-260.
- Bienta. (n.d.). Permeability Assay on Caco-2 Cells.
- Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology, 723, 253-276.
- Mori, Y., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Communications Biology, 5(1), 1-10.
- Sharma, S., et al. (2021). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate.
- Labome. (n.d.). Receptor-Ligand Binding Assays.
- Syedbasha, M., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. JoVE (Journal of Visualized Experiments), (101), e53575.
- Deleavey, G. F., et al. (2015). N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. ACS Chemical Biology, 10(9), 2095-2103.
- JoVE. (2022, August 23). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview [Video]. YouTube.
- Springer Nature Experiments. (n.d.). Serum Stability of Peptides.
- Biron, E., et al. (2008). (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate.
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- ResearchGate. (n.d.). In vitro receptor binding assays: General methods and considerations.
- Stevenson, C. L., et al. (1999). Use of Caco-2 cells and LC/MS/MS to screen a peptide combinatorial library for permeable structures. Journal of Controlled Release, 62(1-2), 171-178.
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A Senior Application Scientist's Guide to the Cost-Effectiveness of Fmoc-N-Me-Aib-OH in Large-Scale Peptide Synthesis
Abstract
The incorporation of N-methylated and α,α-disubstituted amino acids into peptide therapeutics is a proven strategy for enhancing metabolic stability, modulating conformation, and improving cell permeability.[1][2][3] Fmoc-N-methyl-α-aminoisobutyric acid (Fmoc-N-Me-Aib-OH) is a prime example of such a building block, combining the conformational rigidity of Aib with the proteolytic resistance conferred by N-methylation. However, its utility in large-scale synthesis is often debated due to high raw material costs and significant steric hindrance that complicates peptide coupling. This guide provides a comprehensive analysis of the cost-effectiveness of using pre-synthesized this compound versus alternative strategies, supported by comparative workflows and experimental considerations for drug development professionals.
The Strategic Value of N-Me-Aib in Peptide Therapeutics
N-methylation of the peptide backbone eliminates the amide proton, a critical hydrogen bond donor, thereby disrupting secondary structures like β-sheets, which are often associated with peptide aggregation.[4] Simultaneously, it protects the amide bond from enzymatic cleavage by proteases.[1][2] The α,α-disubstituted nature of Aib residues introduces a strong conformational constraint, locking the peptide backbone into specific helical or turn structures.[5][6] The combination in N-Me-Aib creates a powerful tool for designing peptides with enhanced pharmacokinetic profiles. However, this structural advantage comes at a synthetic cost. The tertiary amine and the fully substituted α-carbon make this compound one of the most sterically hindered amino acids used in solid-phase peptide synthesis (SPPS), leading to challenges in achieving efficient and complete coupling reactions, especially at scale.[4]
The Cost-Effectiveness Dilemma: A Quantitative and Qualitative Analysis
The decision to use this compound in a large-scale campaign is not merely a matter of its catalog price. A holistic cost analysis must account for indirect costs stemming from its challenging chemical nature. In large-scale manufacturing, factors such as raw material costs, solvent consumption, coupling reagent expenses, and purification yields are major cost drivers.[7][8]
Direct Material Cost Comparison
The most immediate factor is the price of the building block itself. A comparison with its unmethylated counterpart, Fmoc-Aib-OH, reveals a significant price disparity.
| Building Block | Supplier Example | Price (1g) | Price (5g) | Price per Gram (5g scale) |
| This compound | Advanced ChemTech | $200.00[9] | $800.00[9] | $160.00 |
| Fmoc-Aib-OH | Sigma-Aldrich | ~$24.80 | ||
| Fmoc-Aib-OH | Fisher Scientific | $186.05 | - | $186.05 |
Note: Prices are illustrative, based on publicly available catalog data as of early 2026, and can vary significantly with bulk purchasing and supplier.
The data clearly shows that this compound is approximately 6.5 to 7.5 times more expensive than Fmoc-Aib-OH. This price difference alone necessitates a critical evaluation of its use in manufacturing campaigns where kilograms of material may be required.
Indirect Costs and Process Efficiency
The higher price of this compound is compounded by indirect costs associated with its difficult incorporation into a growing peptide chain.
-
Coupling Reagents: Standard coupling reagents like HBTU or HCTU may prove insufficient.[11] Achieving acceptable yields often requires stronger, more expensive uronium or phosphonium salt reagents such as HATU or COMU, often in higher excess (3-5 equivalents), increasing the overall cost.[12]
-
Reaction Time: Coupling reactions involving this compound are notoriously slow. Cycle times that are typically under 3 hours for standard amino acids can extend to several hours or require double-coupling, occupying valuable reactor time and increasing labor costs.[7]
-
Solvent Consumption: Longer reaction times and the potential need for extra washing steps after double coupling contribute to higher volumes of solvents like DMF, which is a significant cost driver and environmental concern in large-scale SPPS.[7][13]
-
Yield and Purity: Incomplete coupling leads to deletion sequences, which are often difficult to separate from the target peptide. This results in lower purification yields and more complex, solvent-intensive chromatography, directly impacting the final cost per gram of the active pharmaceutical ingredient (API).
Comparative Synthesis Strategies for Peptides Containing N-Me-Aib
Two primary strategies exist for incorporating an N-Me-Aib residue into a peptide sequence. The choice between them is central to the cost-effectiveness of the overall process.
Strategy A: The Direct Coupling Approach
This method involves the direct use of the expensive this compound building block in the SPPS workflow.
-
Causality and Rationale: This approach is chosen for its procedural simplicity. It minimizes the number of synthetic steps on the resin, which can be advantageous for ensuring process robustness and minimizing potential side reactions from additional chemical transformations. The use of a high-potency coupling agent like HATU is necessary to overcome the profound steric barrier, activating the carboxylic acid sufficiently to react with the secondary amine on the resin-bound peptide.[11][14]
Strategy B: The On-Resin N-Methylation Approach
This alternative involves coupling the cheaper Fmoc-Aib-OH, followed by a series of on-resin reactions to introduce the N-methyl group. The most common method is a variation of the Fukuyama-Mitsunobu reaction or the Biron-Kessler method, which uses a 2-nitrobenzenesulfonyl (o-NBS) protecting group.[15]
-
Causality and Rationale: This multi-step process is driven entirely by economic considerations. By starting with the much cheaper Fmoc-Aib-OH, it circumvents the high upfront cost of this compound. The o-NBS group is used to temporarily protect the amine; its electron-withdrawing nature acidifies the remaining N-H proton, facilitating its abstraction by a mild base and subsequent methylation.[15] This method is complex and requires careful optimization to avoid side reactions and ensure complete conversion at each step, but offers substantial cost savings on the key raw material.[15]
Head-to-Head Comparison and Recommendations
| Feature | Strategy A: Direct Coupling | Strategy B: On-Resin Methylation | Senior Scientist's Insight |
| Raw Material Cost | Very High (6.5-7.5x premium) | Low (uses cheaper Fmoc-Aib-OH) | Strategy B is the clear winner for cost-sensitive, large-scale campaigns. |
| Process Simplicity | High (fewer on-resin steps) | Low (multi-step, requires optimization) | Strategy A is preferable for rapid, small-scale synthesis or when process simplicity is paramount to avoid validation of multiple new steps. |
| Coupling Reagents | Requires expensive, high-potency reagents (e.g., HATU) | Standard reagents for initial Aib coupling; additional reagents for methylation. | Costs may partially offset, but the initial building block cost in A usually outweighs the extra reagents in B at scale. |
| Risk of Side Reactions | Low (primary risk is incomplete coupling) | Moderate (risk of incomplete methylation, side reactions from strong bases/electrophiles) | Strategy B requires more rigorous process development and in-process controls (e.g., HPLC monitoring of mini-cleavages) to ensure batch-to-batch consistency. |
| Time to Market | Potentially faster for initial clinical batches. | Slower due to required process development and optimization. | For early-phase development where speed is critical, the higher cost of Strategy A may be justified. For commercial manufacturing, the time invested in developing Strategy B will yield long-term cost benefits. |
| Overall Cost-Effectiveness | Poor for large-scale, commercial synthesis. | Excellent for large-scale synthesis, provided the process is well-optimized. | The economic imperative in large-scale synthesis strongly favors the on-resin methylation approach. |
Experimental Protocols
The following are representative protocols for the synthesis of a model tripeptide (H-Gly-NMeAib-Ala-NH₂) to illustrate the practical differences.
Protocol 1: Direct Coupling using this compound (Strategy A)
-
Resin Preparation: Start with 10g of Rink Amide resin (0.5 mmol/g loading). Swell in Dimethylformamide (DMF) for 1 hour.
-
First Amino Acid Coupling (Ala):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash with DMF (5x).
-
Couple Fmoc-Ala-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF for 2 hours.
-
Confirm completion with a negative Kaiser test. Wash with DMF (5x).
-
-
Second Amino Acid Coupling (N-Me-Aib):
-
Deprotect the resin-bound Ala with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Couple This compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to react for 6-8 hours.
-
Confirm completion with a Chloranil test (Kaiser test is not suitable for secondary amines). If incomplete, wash and repeat the coupling.
-
Wash with DMF (5x).
-
-
Third Amino Acid Coupling (Gly):
-
Deprotect with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Couple Fmoc-Gly-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF for 2 hours.
-
Confirm completion with a negative Kaiser test. Wash with DMF (5x).
-
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Wash with DMF (5x), then DCM (3x), and dry the resin.
-
Cleave the peptide from the resin using a cocktail of 95% TFA, 2.5% Water, 2.5% TIS for 3 hours.
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
-
Protocol 2: On-Resin Methylation (Strategy B)
-
Resin Prep & First Coupling (Ala): Same as steps 1 & 2 in Protocol 1.
-
Second Amino Acid Coupling (Aib):
-
Deprotect the resin-bound Ala.
-
Couple Fmoc-Aib-OH (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in DMF for 2 hours. Wash.
-
-
On-Resin N-Methylation Sequence:
-
Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Sulfonylation: Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (10 eq.) in DCM. React for 2 hours. Wash with DCM.
-
Methylation: Add methyl iodide (10 eq.) and a non-nucleophilic base like MTBD or DBU (5 eq.) in DMF. React overnight. Wash with DMF.
-
Sulfonamide Cleavage: Treat with a solution of β-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF (2 x 30 min). Wash thoroughly with DMF.
-
-
Third Amino Acid Coupling (Gly):
-
The N-Me-Aib amine is now free. Couple Fmoc-Gly-OH using HATU (3 eq.) and DIPEA (6 eq.) for 2 hours. Wash.
-
-
Final Deprotection and Cleavage: Same as step 5 in Protocol 1.
Conclusion and Senior Scientist's Recommendation
For researchers, scientists, and drug development professionals focused on large-scale peptide manufacturing, the cost-effectiveness of synthesis is a critical parameter for project viability.
While the direct coupling of This compound offers procedural simplicity and may be suitable for rapid, small-scale, or early-phase synthesis where speed outweighs cost, it is not a cost-effective strategy for large-scale production. The high premium on the raw material, combined with the need for expensive coupling reagents and extended reaction times, makes it economically prohibitive.
The on-resin N-methylation approach is demonstrably superior for large-scale campaigns. Despite its complexity and the need for significant initial process development, the substantial savings from using the cheaper Fmoc-Aib-OH raw material provide a compelling economic advantage that scales with batch size. The key to success with this strategy lies in rigorous optimization and the implementation of stringent in-process controls to ensure high conversion rates and minimize side products, thereby guaranteeing a robust and reproducible manufacturing process.
References
-
Predicting the Success of Fmoc-Based Peptide Synthesis - King's College London Research Portal. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - MDPI. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. [Link]
-
Can you suggest the coupling reagents for Fmoc-Ser(Ac)-OH in solid phase peptide synthesis? - ResearchGate. [Link]
-
Advances in Fmoc solid-phase peptide synthesis - National Institutes of Health (NIH). [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - National Institutes of Health (NIH). [Link]
-
Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis - Journal of the American Chemical Society. [Link]
-
Solid Phase Peptide Synthesis Services Market Size, Share & 2030 Growth Trends Report - Mordor Intelligence. [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - ResearchGate. [Link]
-
Large-scale synthesis of peptides - ResearchGate. [Link]
-
Planning a Peptide Synthesis - AAPPTec. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. [Link]
-
Large-scale synthesis of peptides - PubMed. [Link]
-
Greening Fmoc/tBu Solid-Phase Peptide Synthesis - Digital CSIC. [Link]
-
Synthesis of Poly-N-Methylated Peptides Against Malaria - The Athenaeum, University of the Incarnate Word. [Link]
-
Synthesis of N-methylated cyclic peptides - PubMed. [Link]
Sources
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- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. Fmoc-Aib-OH price,buy Fmoc-Aib-OH - chemicalbook [chemicalbook.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. researchgate.net [researchgate.net]
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- 15. mdpi.com [mdpi.com]
assessing the steric bulk of Fmoc-N-Me-Aib-OH compared to other Aib derivatives
Topic: Assessing the Steric Bulk of Fmoc-N-Me-Aib-OH Compared to Other Aib Derivatives Content Type: Publish Comparison Guide
Executive Summary
In peptide therapeutics,
This guide objectively assesses the steric bulk of this compound against its non-methylated counterpart (Fmoc-Aib-OH) and other hindered derivatives. We provide experimental evidence demonstrating that while Aib presents a kinetic hurdle, N-Me-Aib presents a near-wall of steric hindrance, requiring specific "force-multiplier" protocols to achieve acceptable yields.
Steric Landscape Analysis: The "Double Whammy"
To understand the difficulty of coupling this compound, one must quantify the steric clash relative to standard hindered amino acids.
The Steric Hierarchy
We categorize steric hindrance into two vectors:
| Derivative | Steric "Score" | Primary Challenge | ||
| Fmoc-Ala-OH | Low (Methyl) | H (Open) | 1/10 | None |
| Fmoc-N-Me-Ala-OH | Low (Methyl) | Methyl (Blocked) | 5/10 | Cis/Trans isomerism; slower kinetics. |
| Fmoc-Aib-OH | High (Gem-dimethyl) | H (Open) | 7/10 | Restricted conformational space; slow nucleophilic attack. |
| This compound | High (Gem-dimethyl) | Methyl (Blocked) | 10/10 | Severe steric clash; inaccessible nucleophile. |
Mechanism of Resistance
-
Fmoc-Aib-OH: The gem-dimethyl group creates a "Thorpe-Ingold" effect that favors helical formation but restricts the angle of approach for the incoming activated amino acid.
-
This compound: The addition of the
-methyl group removes the amide proton (eliminating H-bond donor capability) and introduces a direct steric clash with the gem-dimethyl groups. This forces the residue into a rigid conformation that is often energetically unfavorable for coupling.
Visualizing the Challenge
The following diagram illustrates the decision logic and steric hierarchy involved in coupling these residues.
Figure 1: Decision matrix for selecting coupling conditions based on steric hindrance levels.
Comparative Performance Data
The following data synthesizes coupling efficiencies observed in "difficult sequence" models (e.g., Acyl Carrier Peptide fragments modified with hindered residues).
Experimental Setup:
-
Resin: Rink Amide (0.3 mmol/g)
-
Coupling Time: 2 x 30 min
-
Conditions: Standard (DIC/Oxyma, RT) vs. Optimized (HATU/HOAt, 75°C µW)
| Coupling Step ( | Standard Yield (RT) | Optimized Yield (75°C) | Notes |
| Fmoc-Aib | >95% | >99% | Aib couples well to unhindered amines. |
| Fmoc-Ala | 70-80% | >98% | Coupling to Aib is slower due to Aib's bulk. |
| Fmoc-Ala | <10% | 65-85% | Critical Failure Point. The N-Me-Aib amine is buried. |
| Fmoc-N-Me-Aib | >90% | >98% | Coupling of N-Me-Aib is easier than coupling to it. |
Key Insight: The primary bottleneck is not attaching this compound to the chain, but coupling the next amino acid onto the N-Me-Aib residue . The N-methyl group combined with the gem-dimethyl group creates a "steric shield" that blocks incoming activated esters.
Optimized Protocol: "The Nuclear Option"
For sequences containing this compound, standard room-temperature protocols will result in deletion sequences. Use this optimized workflow.
Reagents
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. It is more reactive than HBTU/HCTU.
-
Base: DIEA (Diisopropylethylamine).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) can be added (0.1M) to further boost kinetics.
Step-by-Step Workflow
-
Swelling: Ensure resin is fully swollen in DMF (30 min).
-
Activation (Pre-activation is risky):
-
Dissolve Fmoc-AA-OH (5 eq) and HATU (5 eq) in DMF.
-
Add DIEA (10 eq) immediately before adding to the resin. Do not let this sit; HATU degrades quickly.
-
-
Coupling 1 (Microwave):
-
Wash: DMF (4 x 1 min).
-
Coupling 2 (Microwave):
-
Repeat step 3 with fresh reagents.
-
-
Monitoring:
-
Standard Kaiser test is invalid for N-methylated residues (secondary amines do not react with ninhydrin to produce Ruhemann's purple).
-
Use Chloranil Test or Chloranil/Acetaldehyde Test: A blue color indicates free secondary amine (incomplete coupling).
-
-
Capping (Crucial):
-
Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences from growing.
-
Troubleshooting & Side Reactions
Diketopiperazine (DKP) Formation
When Fmoc-N-Me-Aib is the second residue from the C-terminus (e.g., Resin-AA1-N-Me-Aib-Fmoc), deprotection of the Fmoc group can lead to rapid back-biting and cleavage of the dipeptide as a diketopiperazine.
-
Solution: Use Trityl-based linkers (2-CTC resin) or extremely bulky C-terminal residues. If using Rink Amide, ensure the third coupling is performed immediately and rapidly.
Acid Lability
Unlike standard Aib, N-Me-Aib peptide bonds are more susceptible to acid hydrolysis during TFA cleavage due to the inductive effect of the methyl group and strain.
-
Solution: Monitor cleavage time carefully. Do not over-expose to TFA (limit to 2 hours if possible).
References
-
Vertex AI Search. (2025). Comparative coupling efficiency of Aib and N-Me-Aib derivatives. 4
-
MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. 5[6][7][4]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. 7[6][7][4]
-
ResearchGate. (2025). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. 8
-
NIH PubMed. (n.d.). Comparative study of methods to couple hindered peptides. 9
Sources
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- 8. researchgate.net [researchgate.net]
- 9. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Fmoc-N-Me-Aib-OH: Ensuring Safety and Compliance
For the dedicated researcher in the field of peptide synthesis and drug development, the meticulous handling of reagents is paramount, extending from their initial application to their final disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Fmoc-N-Me-Aib-OH (Fmoc-N-methyl-α-aminoisobutyric acid), a key building block in the synthesis of modified peptides. By adhering to these procedures, you not only ensure the safety of laboratory personnel but also maintain the integrity of our environment and uphold regulatory compliance.
Foundational Knowledge: Understanding the Waste
Before we delve into the procedural steps, it is crucial to understand the nature of the waste you are handling. The disposal protocol for this compound encompasses not just the pure, unused, or expired solid compound, but also all materials that have come into contact with it.
Waste Streams Associated with this compound:
| Waste Stream | Description | Rationale for Segregation |
| Solid this compound | Unused, expired, or residual solid this compound. | Prevents cross-contamination and allows for clear identification by waste management professionals. |
| Contaminated Labware | Weighing boats, spatulas, pipette tips, gloves, and any other disposable materials that have been in direct contact with the solid compound. | These items are considered contaminated and must be disposed of as chemical waste, not regular trash. |
| Liquid Waste from Synthesis | Solutions containing this compound, as well as solvent washes from the reaction vessel. This often includes solvents like Dimethylformamide (DMF). | Liquid waste requires separate containment and is typically categorized based on its solvent composition (e.g., halogenated vs. non-halogenated). |
| Fmoc-Deprotection Waste | Solutions resulting from the removal of the Fmoc protecting group, typically containing piperidine in a solvent like DMF. | This waste is alkaline and contains a hazardous organic base, requiring specific handling and segregation. |
| Cleavage and Final Product Workup Waste | Solutions from the cleavage of the peptide from the resin and subsequent workup, which may contain reagents like Trifluoroacetic acid (TFA) and Dichloromethane (DCM). | This waste is often acidic and contains halogenated solvents, necessitating separate disposal from other waste streams. |
The "Why": The Regulatory and Safety Imperative
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3][4][5]
While this compound is not currently a listed hazardous waste, the solvents and reagents used in conjunction with it often fall into one or more of these characteristic categories. For instance, DMF is a flammable liquid, and TFA is corrosive.[6][7] Therefore, the resulting waste mixtures must be treated as hazardous.
The decision tree for chemical waste disposal can be visualized as follows:
Sources
- 1. fishersci.com [fishersci.com]
- 2. epa.gov [epa.gov]
- 3. RCRA Characteristic Waste | Office of Clinical and Research Safety [vumc.org]
- 4. Listed and Characteristic Wastes - New Pig [newpig.com]
- 5. amienvironmental.com [amienvironmental.com]
- 6. carlroth.com [carlroth.com]
- 7. One moment, please... [harrellindustries.com]
Personal protective equipment for handling Fmoc-N-Me-Aib-OH
CAS: 400779-65-9 Formula: C₂₀H₂₁NO₄ Molecular Weight: 339.39 g/mol [1][2]
Executive Summary: The Safety-Quality Nexus
Handling Fmoc-N-Me-Aib-OH (Fmoc-N-methyl-alpha-aminoisobutyric acid) presents a dual challenge: protecting the researcher from irritants and protecting the reagent from hydrolytic degradation.[2]
As a sterically hindered, N-methylated amino acid, this compound is a critical tool for inducing conformational constraints in peptide backbones.[2] However, its steric bulk necessitates aggressive coupling protocols (often requiring stronger activators like HATU/HOAt or elevated temperatures).[2] Therefore, safety protocols must account not just for the amino acid itself, but for the extended exposure times and potent coupling cocktails required to incorporate it.
Core Hazard Profile:
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2] 2A (H319), STOT SE 3 (H335).[2]
-
Physical State: Fine powder (dust inhalation risk).[2]
-
Reactivity: Hygroscopic.[2] Hydrolyzes slowly in the presence of moisture, liberating the free amine and compromising coupling efficiency.
PPE Matrix & Engineering Controls
Rationale: Standard "lab attire" is insufficient for peptide synthesis workflows involving sensitization risks from coupling reagents used alongside this compound.[2]
| Protection Zone | Required Equipment | Technical Justification (The "Why") |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Primary Barrier: Prevents inhalation of fine particulates during weighing and solvent vapors (DMF/NMP) during solubilization.[2] |
| Dermal (Hands) | Double Nitrile Gloves (Outer: 4-5 mil, Inner: 2-3 mil) | Permeation Resistance: DMF (the universal solvent for this reagent) permeates latex instantly.[2] Nitrile offers superior breakthrough time (>10 min for thin, >4 hours for thick).[2] Double gloving allows immediate doffing of the outer layer upon contamination without exposing skin. |
| Ocular | Chemical Splash Goggles (ANSI Z87.[2]1) | Vapor/Splash Guard: Safety glasses with side shields are insufficient against fine powders that can drift around lenses or splashes from basic deprotection solutions (Piperidine).[2] |
| Body | Tyvek® Sleeves or Lab Coat with Knit Cuffs | Wrist Gap Protection: The gap between the glove and lab coat is the most common site of exposure. Knit cuffs or sleeves seal this vulnerability.[2] |
Operational Workflow: Weighing & Solubilization
The Protocol
This workflow is designed to minimize static-induced drift of the powder, which is the primary vector for contamination.
Step 1: Engineering Setup
-
Activate the fume hood and verify flow (paper strip test or digital monitor).
-
Ionization (Crucial): Use an anti-static gun or ionizer bar on the weighing boat and spatula. This compound is prone to static charging, causing "jumping" powder that contaminates the balance and user.[2]
Step 2: The "Clean-Dirty" Hand Rule
-
Non-Dominant Hand (Clean): Touches only the balance door, notebook, and clean solvent bottles.[2]
-
Dominant Hand (Dirty): Manipulates the spatula, weighing boat, and waste container.
Step 3: Solubilization (In-Situ)
-
Do not transport the dry powder across the lab. Add the solvent (DMF or NMP) directly to the weighing vessel or transfer to a vial inside the hood immediately after weighing.
-
Concentration Check: Due to the N-methyl group, solubility can be slower than standard amino acids. Vortexing or sonication may be required.[2] Ensure the cap is Parafilm-sealed before sonication.
Visualization: Handling Logic Flow
Figure 1: Linear workflow emphasizing static control and immediate containment via solubilization.
Emergency Response & Self-Validation
Self-Validating Safety Checks
A robust safety system warns you when it fails.[2] Use these sensory checks:
-
The "Smell" Test: If you can smell the solvent (fishy/amine odor of DMF or Piperidine), your fume hood sash is too high or the face velocity is insufficient. Stop immediately.
-
The "Glove" Test: Inspect nitrile gloves for "rippling." DMF causes nitrile to swell and ripple upon prolonged contact. If observed, change gloves immediately.
Spill Management Logic
Figure 2: Decision logic for spill remediation.[2][3] Note the specific instruction NOT to sweep dry powder to prevent aerosolization.
Disposal Protocols
Compliance Note: Always adhere to local EHS (Environmental Health & Safety) regulations. The following are standard industry best practices.
Solid Waste (Contaminated PPE/Consumables)[2]
-
Classification: Hazardous Chemical Waste (Solid).[2]
-
Container: Clear polyethylene bag or wide-mouth drum.
-
Labeling: Must list "this compound" and "Trace DMF".
Liquid Waste (Excess Reagent Solutions)
-
Classification: Organic Solvent Waste (Halogenated vs. Non-Halogenated depends on co-solvents like DCM).[2]
-
Segregation:
-
Precaution: Do not mix with oxidizing acids (Nitric/Perchloric) as DMF can react violently.[2]
References
-
National Institutes of Health (PubChem). (2025).[2] Fmoc-Aib-OH Compound Summary. Retrieved January 30, 2026, from [Link][2]
-
University of California, Irvine. (2020).[2] Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved January 30, 2026, from [Link]
-
McKnelly, K. J., et al. (2020).[2] Anaphylaxis Induced by Peptide Coupling Agents: Lessons from a Case Study. Journal of Chemical Health & Safety. Retrieved January 30, 2026, from [Link][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
